3-Nonen-2-one
Description
Properties
IUPAC Name |
(E)-non-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLIZDXVUCLHQ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316311 | |
| Record name | (E)-3-Nonen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity-berry | |
| Record name | 3-Nonen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
| Record name | 3-Nonen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.846 | |
| Record name | 3-Nonen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18402-83-0, 14309-57-0 | |
| Record name | (E)-3-Nonen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nonen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonen-2-one, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonen-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3-Nonen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-non-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Non-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NONEN-2-ONE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR0K39OF16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Nonen-2-one chemical properties and structure
An In-depth Technical Guide to 3-Nonen-2-one (B88694): Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an unsaturated aliphatic ketone that plays a significant role as a flavor and fragrance component and serves as a versatile intermediate in organic synthesis.[1][2] Its distinct chemical structure, characterized by a carbon-carbon double bond conjugated to a ketone functional group, imparts unique reactivity and sensory properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of this compound, tailored for professionals in research and development.
Chemical Structure and Isomerism
This compound, a C9 ketone, exists as two geometric isomers: (E)-3-Nonen-2-one (trans) and (Z)-3-Nonen-2-one (cis). The IUPAC name for the trans isomer is (E)-non-3-en-2-one.[3] The presence of the α,β-unsaturated ketone moiety is central to its chemical behavior and biological activity.
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Canonical SMILES: CCCCC/C=C/C(=O)C[8]
-
InChI: InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+[3]
-
InChIKey: HDKLIZDXVUCLHQ-BQYQJAHWSA-N[9]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Weight | 140.22 g/mol | [3][5] |
| CAS Number | 14309-57-0 | [4][5][6][7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 201.9 ± 9.0 °C at 760 mmHg | [4] |
| 85 °C at 12 mmHg | [10][11] | |
| Density | 0.8 ± 0.1 g/cm³ | [4] |
| 0.848 g/mL at 25 °C | [10][11] | |
| Flash Point | 81.7 ± 0.0 °C | [4] |
| Refractive Index | n20/D 1.449 (lit.) | [8][10][11] |
| Solubility | Insoluble in water; soluble in fats and ethanol | [3] |
| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [4] |
| LogP | 2.69 | [4] |
Synthesis and Reactivity
Synthesis
A common synthetic route to this compound involves an aldol (B89426) condensation followed by dehydration. One documented method is the reaction of acetone (B3395972) with n-hexanal in the presence of an aqueous potassium hydroxide (B78521) (KOH) solution to form the intermediate 4-hydroxy-2-nonanone. This intermediate is then subjected to an elimination reaction under acidic conditions to yield this compound.[12]
The process can be optimized by controlling factors such as the concentration of the KOH solution, the molar ratio of acetone to n-hexanal, reaction temperature, and reaction time.[12]
References
- 1. This compound, 14309-57-0 [thegoodscentscompany.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:14309-57-0 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
- 7. This compound [webbook.nist.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. PubChemLite - this compound (C9H16O) [pubchemlite.lcsb.uni.lu]
- 10. This compound | 18402-83-0 [chemicalbook.com]
- 11. This compound CAS#: 14309-57-0 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
The Enigmatic Presence of 3-Nonen-2-one in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence, biosynthesis, and analytical methodologies for the unsaturated ketone, 3-nonen-2-one (B88694), in the plant kingdom. While recognized for its fruity and nutty aroma in the flavor and fragrance industry, its role within plant physiology is an emerging area of interest, suggesting potential involvement in defense signaling pathways. This document provides a comprehensive overview of the current scientific understanding, detailed experimental protocols for its analysis, and visual representations of its biochemical context to facilitate further research and application.
Natural Occurrence of this compound in Plants
This compound is a volatile organic compound (VOC) that has been identified in a variety of plant species. Its presence contributes to the characteristic aroma of many fruits and herbs. While its detection is documented, comprehensive quantitative data on the concentration of this compound across different plant tissues remains limited in publicly available scientific literature. The following table summarizes the plant species in which this compound has been reported.
| Plant Species | Common Name | Plant Part(s) | Reference(s) |
| Akebia trifoliata | Three-leaf Akebia | Fruit | [1] |
| Arctostaphylos uva-ursi | Bearberry | Leaves | [1] |
| Cistus creticus | Cretan rockrose | Essential oil | [1] |
| Asparagus officinalis | Asparagus | - | [2] |
| Cymbidium sinense | - | - | [3] |
| Fragaria × ananassa | Strawberry | Fruit | [4] |
| Lycopersicon esculentum | Tomato | Fruit |
Biosynthesis of this compound in Plants
The biosynthesis of C9 compounds, including this compound, in plants is believed to originate from the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids like linoleic acid and linolenic acid.[5][6][7][8] This pathway is typically initiated in response to tissue damage, such as during herbivory or pathogen attack.
The proposed biosynthetic pathway for this compound begins with the release of linoleic acid from plant cell membranes. Linoleic acid is then oxygenated by a specific lipoxygenase enzyme, 9-lipoxygenase (9-LOX), to form 9-hydroperoxyoctadecadienoic acid (9-HPOD). This hydroperoxide is subsequently cleaved by a hydroperoxide lyase (HPL) enzyme, yielding a C9 aldehyde, (E)-2-nonenal, and a C9 oxo-acid. The (E)-2-nonenal can then undergo further enzymatic modification, such as reduction and oxidation, which could lead to the formation of this compound.
Experimental Protocols
The analysis of volatile compounds like this compound from plant matrices is most commonly performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This technique is sensitive, solvent-free, and suitable for the analysis of volatile and semi-volatile compounds.
Protocol: Extraction and Analysis of this compound from Plant Material using HS-SPME-GC-MS
1. Sample Preparation: a. Collect fresh plant material (e.g., leaves, fruits). b. Homogenize a known weight of the plant material (e.g., 1-5 g) in liquid nitrogen to quench metabolic activity and facilitate cell disruption. c. Immediately transfer the powdered sample to a headspace vial (e.g., 20 mL). d. For quantitative analysis, add a known amount of an appropriate internal standard to the vial. e. Seal the vial tightly with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME): a. Place the vial in a heating block or autosampler with agitation. b. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace. c. Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) under continuous agitation.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Immediately after extraction, desorb the analytes from the SPME fiber in the heated GC inlet (e.g., at 250 °C) in splitless mode. b. Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). A typical oven temperature program would be: start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes. c. Use helium as the carrier gas at a constant flow rate. d. The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
4. Data Analysis: a. Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST). b. For quantification, generate a calibration curve using standard solutions of this compound with the same internal standard used for the samples. Calculate the concentration of this compound in the original plant sample based on the peak area ratio to the internal standard.
Potential Role of this compound in Plant Signaling
While direct evidence for the role of this compound in plant signaling is still emerging, its chemical structure as an α,β-unsaturated ketone suggests a potential role as a reactive electrophile species (RES). RES are known to participate in plant defense signaling by interacting with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating their function. This interaction can trigger downstream signaling cascades, leading to the activation of defense-related genes.
It is hypothesized that upon its biosynthesis, this compound may act as a signaling molecule, possibly in conjunction with other oxylipins like jasmonates. Its perception could lead to changes in intracellular calcium ion concentrations and the activation of mitogen-activated protein kinase (MAPK) cascades. These signaling events would then culminate in the activation of transcription factors that regulate the expression of genes involved in plant defense, such as those encoding pathogenesis-related (PR) proteins and enzymes for the synthesis of phytoalexins.
Conclusion and Future Perspectives
This compound is a naturally occurring volatile compound in a range of plants, likely biosynthesized through the lipoxygenase pathway from fatty acid precursors. While its role in contributing to the aroma of fruits and herbs is acknowledged, its physiological function within the plant is a promising area for future research. The structural characteristics of this compound suggest its potential involvement in plant defense signaling as a reactive electrophile species.
To further elucidate the role of this compound in plants, future research should focus on:
-
Quantitative analysis: Comprehensive studies to quantify the concentration of this compound in different plant species and tissues under various physiological and stress conditions.
-
Biosynthetic pathway elucidation: Identification and characterization of the specific enzymes involved in the conversion of fatty acid hydroperoxides to this compound.
-
Signaling pathway confirmation: Investigating the direct interactions of this compound with cellular components and its effect on downstream signaling events and gene expression to confirm its role in plant defense.
A deeper understanding of the natural occurrence and biological function of this compound could open new avenues for its application in crop protection and the development of novel bioactive compounds.
References
- 1. Metabolomic profiling of Akebia species: Comparative analysis of bioactive compounds in the pulp of A. trifoliata, A. trifoliata ssp. australis, and A. quinata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical composition and antioxidant activities of essential oils from different parts of the oregano - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Comparative Study of the Leaf Volatiles of Arctostaphylos uva-ursi (L.) Spreng. and Vaccinium vitis-idaea L. (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Untargeted Metabolomics to Determine Volatile Compounds from the Spanish Plant Arctostaphylos uva-ursi Used as Tea | MDPI [mdpi.com]
- 7. Integrated transcriptomic and metabolomic analyses delineate the biosynthetic pathways of functional components in maturing Akebia trifoliata fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Biosynthesis of 3-Nonen-2-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one is a volatile organic compound that contributes to the characteristic aroma of many plants, fruits, and fungi. As a member of the oxylipin family of signaling molecules, its biosynthesis is of significant interest to researchers in fields ranging from plant biology and agriculture to food science and drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. Furthermore, it includes comprehensive experimental protocols for the key enzymes involved and a visual representation of the metabolic pathway.
The Oxylipin Pathway: Biosynthesis of this compound
The biosynthesis of this compound originates from the oxidative metabolism of polyunsaturated fatty acids, specifically through the oxylipin pathway. The primary precursor for C9 volatile compounds, including this compound, is α-linolenic acid (C18:3) or linoleic acid (C18:2). The pathway involves a series of enzymatic reactions, with lipoxygenase (LOX) and hydroperoxide lyase (HPL) playing pivotal roles.
The initial step is the stereospecific oxygenation of α-linolenic acid by 9-lipoxygenase (9-LOX). This enzyme introduces molecular oxygen at the C-9 position of the fatty acid chain, forming 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).
Subsequently, the 9-HPOT intermediate is cleaved by a specific hydroperoxide lyase (HPL), which is a member of the cytochrome P450 family (CYP74C). This cleavage reaction yields a C9 aldehyde, (Z)-3-nonenal, and a C9 oxo-acid, 9-oxononanoic acid.
While the formation of (Z)-3-nonenal is well-established, the final conversion of this aldehyde to the ketone this compound is an area of ongoing research. It is hypothesized that this transformation may occur through an additional enzymatic step, potentially involving an oxidoreductase or dehydrogenase, or through non-enzymatic processes under specific physiological conditions. The precise mechanism and the enzyme(s) involved in this final step are yet to be definitively characterized in most organisms.
Biosynthesis Pathway of this compound
Quantitative Data
The efficiency and substrate specificity of the key enzymes in the this compound biosynthesis pathway are critical for understanding its regulation and potential for biotechnological applications. The following tables summarize available quantitative data for lipoxygenase and hydroperoxide lyase from various plant sources.
Table 1: Kinetic Parameters of Plant Lipoxygenases
| Plant Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Tomato (Lycopersicon esculentum) | Linoleic Acid | 4.198 | 0.84 | 6.0 | 25 | [1] |
| Mung Bean (Vigna radiata) | Linoleic Acid | - | - | 6.5 | 35 | [2] |
| Soybean (Glycine max) | Linoleic Acid | 0.0077 (Kps) | - | - | - | [3] |
Table 2: Substrate Specificity and Kinetic Parameters of Plant Hydroperoxide Lyases
| Plant Source | Substrate | Relative Activity (%) | K_m (µM) | Reference |
| Rice (Oryza sativa) OsHPL1 | 9-HPOT | 100 | - | [4] |
| 13-HPOT | ~90 | - | [4] | |
| 9-HPOD | ~80 | - | [4] | |
| 13-HPOD | ~75 | - | [4] | |
| Rice (Oryza sativa) OsHPL2 | 9-HPOT | 100 | - | [4] |
| 13-HPOT | ~95 | - | [4] | |
| 9-HPOD | ~85 | - | [4] | |
| 13-HPOD | ~80 | - | [4] | |
| Rice (Oryza sativa) OsHPL3 | 13-HPOT | 100 | - | [4] |
| 9-HPOT | No activity | - | [4] | |
| 9/13-HPOD | No activity | - | [4] | |
| Cucumber (Cucumis sativus) | 9-hydroperoxides | Major products: (Z)-3-nonenal, (E)-2-nonenal | - | [5] |
| 13-hydroperoxides | Major product: hexanal (B45976) | - | [5] |
Experimental Protocols
Accurate characterization of the enzymes involved in this compound biosynthesis is essential for further research. The following sections provide detailed methodologies for the key experiments.
Protocol 1: Lipoxygenase (LOX) Activity Assay
This protocol is based on the spectrophotometric measurement of the formation of conjugated dienes from linoleic acid.[6][7]
Materials:
-
Enzyme Extract: Homogenized plant tissue in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.0).
-
Substrate Solution (10 mM Sodium Linoleate):
-
78 µL Linoleic acid
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90 µL Tween 20
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10 mL distilled water (previously boiled)
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0.5 M NaOH (added dropwise until the solution clarifies)
-
Bring the final volume to 25 mL with distilled water. Store in amber vials at -20°C.
-
-
Buffer: 50 mM Phosphate buffer, pH 6.0.
-
Spectrophotometer capable of measuring absorbance at 234 nm.
-
Cuvettes.
Procedure:
-
Reaction Mixture Preparation: In a 1.5 mL microtube, prepare the blank and test samples as follows:
-
Blank: 1002 µL Phosphate Buffer + 10.0 µL Sodium Linoleate Stock Solution.
-
Test: 1000 µL Phosphate Buffer + 10.0 µL Sodium Linoleate Stock Solution.
-
-
Initiate the Reaction: Add 2.0 µL of the enzyme extract to the "Test" microtube. Mix gently by pipetting.
-
Spectrophotometric Measurement:
-
Immediately transfer the contents of the "Blank" and "Test" microtubes to separate cuvettes.
-
Zero the spectrophotometer with the "Blank" at 234 nm.
-
Place the "Test" cuvette in the spectrophotometer and start monitoring the absorbance at 234 nm for at least 120 seconds. Record the change in absorbance over time.
-
-
Calculation of Activity:
-
One unit of LOX activity is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute at 234 nm under the specified conditions.
-
Calculate the rate of change in absorbance per minute (ΔA234/min) from the linear portion of the curve.
-
Protocol 2: Hydroperoxide Lyase (HPL) Activity Assay
This protocol measures the decrease in absorbance at 234 nm due to the cleavage of the conjugated diene system in the fatty acid hydroperoxide substrate.[8]
Materials:
-
Enzyme Extract: Solubilized plant microsomal fraction or recombinant HPL.
-
Substrate Solution (e.g., 13-HPOT or 9-HPOT): Prepared by incubating linolenic acid with a specific lipoxygenase. The concentration is determined spectrophotometrically using an extinction coefficient of ε = 25,000 M⁻¹cm⁻¹.
-
Buffer: 50 mM Sodium phosphate buffer, pH 7.5.
-
Spectrophotometer capable of measuring absorbance at 234 nm.
-
Cuvettes.
Procedure:
-
Reaction Mixture Preparation: In a cuvette, add 1 mL of 50 mM sodium phosphate buffer (pH 7.5) and 10 µL of the enzyme extract.
-
Initiate the Reaction: Start the reaction by adding a known concentration of the hydroperoxide substrate (e.g., to a final concentration of 43 µM).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 234 nm over time.
-
Calculation of Activity:
-
One unit of HPL activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of hydroperoxide per minute.
-
Calculate the rate of decrease in absorbance per minute (ΔA234/min) from the initial linear portion of the reaction curve.
-
Use the molar extinction coefficient (ε = 25,000 M⁻¹cm⁻¹) to convert the change in absorbance to the amount of substrate consumed.
-
Protocol 3: Analysis of Volatile Compounds by GC-MS
This protocol provides a general workflow for the analysis of volatile compounds, such as this compound and its precursors, from plant tissues.[9][10][11]
1. Sample Preparation and Volatile Collection:
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place a known amount of fresh plant material into a sealed vial.
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time to allow volatiles to accumulate in the headspace.
-
Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.
-
-
Purge and Trap (Dynamic Headspace):
-
Place the sample in a chamber and purge with an inert gas (e.g., nitrogen or helium).
-
Trap the purged volatiles onto an adsorbent trap (e.g., Tenax TA).
-
Thermally desorb the trapped compounds onto the GC column.
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).
-
Injector: Operate in splitless or split mode, with the injector temperature set appropriately for the desorption of the analytes (e.g., 250°C for SPME).
-
Oven Temperature Program: A typical program might be: initial temperature of 40°C held for 2 min, then ramp at 5°C/min to 250°C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Data Acquisition: Full scan mode.
-
3. Data Analysis:
-
Compound Identification: Identify the peaks in the chromatogram by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
-
Quantification: For quantitative analysis, use an internal standard and create a calibration curve with authentic standards of the target compounds.
Experimental Workflow for Studying the Biosynthesis Pathway
Conclusion and Future Directions
The biosynthesis of this compound is initiated from the well-characterized oxylipin pathway, involving the sequential action of lipoxygenase and hydroperoxide lyase on α-linolenic or linoleic acid to produce C9 aldehydes. While the initial steps are well-understood, the final conversion of the aldehyde intermediate to the ketone this compound remains an area of active investigation. Future research should focus on the identification and characterization of the enzyme(s) responsible for this final step. The application of advanced analytical techniques, such as transcriptomics and proteomics, in conjunction with traditional biochemical assays, will be crucial in fully elucidating this important biosynthetic pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into plant metabolism but also open up new avenues for the biotechnological production of this valuable flavor and fragrance compound.
References
- 1. "Kinetic Studies With Crude Tomato Lipoxygenase" by EMİN YILMAZ [journals.tubitak.gov.tr]
- 2. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rice HYDROPEROXIDE LYASES with Unique Expression Patterns Generate Distinct Aldehyde Signatures in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipoxygenase activity determination [protocols.io]
- 7. protocols.io [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide on the Solubility of 3-Nonen-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nonen-2-one, a ketone with applications in the flavor and fragrance industry and as a potential therapeutic agent. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing compound solubility.
Introduction to this compound
This compound (C₉H₁₆O) is an unsaturated ketone that is found naturally in various plants and essential oils.[1] It is recognized for its fruity, berry-like aroma and is used as a flavoring agent.[][3] Beyond its sensory properties, this compound has been investigated for its potential in biomedical applications, including as a neuroprotective agent.[] A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and biological studies.
Solubility of this compound in Organic Solvents
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a nine-carbon chain with a polar ketone group—and general principles of solubility for ketones, a qualitative assessment can be made. Ketones are generally soluble in organic solvents.[4][5] As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents.[4][5]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Expected Solubility | Reference |
| Protic Polar | Ethanol | Miscible at room temperature | [1] |
| Methanol | Slightly soluble | [6] | |
| Halogenated | Chloroform | Slightly soluble | [6] |
| Nonpolar | Fats/Oils | Soluble | [1] |
| Aqueous | Water | Insoluble | [1] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the static equilibrium method, a common technique for solubility measurement.[7]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: Place the container in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to settle. To ensure complete separation of the undissolved solute, centrifuge the suspension at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound in an organic solvent.
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity of the Solvent: Based on the principle of "like dissolves like," this compound, with its moderately polar ketone group and a long nonpolar alkyl chain, is expected to be more soluble in solvents of intermediate polarity.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, the effect of temperature on the solubility of liquid solutes like this compound can vary.
-
Presence of Other Solutes: The presence of other compounds in the solvent can either increase or decrease the solubility of this compound through various intermolecular interactions.
Conclusion
While specific quantitative solubility data for this compound in a broad range of organic solvents is limited, its chemical structure suggests good solubility in many common organic solvents, particularly those with low to moderate polarity. For applications requiring precise solubility values, experimental determination is recommended. The protocol and workflow provided in this guide offer a robust framework for researchers to conduct such assessments, enabling the effective use of this compound in various scientific and industrial applications.
References
- 1. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 14309-57-0 [thegoodscentscompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. This compound CAS#: 14309-57-0 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
The Discovery and History of 3-Nonen-2-one: An In-depth Technical Guide
Abstract
3-Nonen-2-one, a naturally occurring α,β-unsaturated ketone, has garnered significant interest within the flavor and fragrance industries for its characteristic fruity and nutty aroma. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details its natural occurrences, synthesis methodologies, and known biological activities, with a focus on its role as a glutathione (B108866) S-transferase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental protocols, and an exploration of its metabolic pathways.
Introduction
This compound (C₉H₁₆O) is an organic compound classified as an enone, specifically an α,β-unsaturated ketone.[1] Its structure features a nine-carbon chain with a ketone functional group at the second position and a carbon-carbon double bond between the third and fourth carbons.[1] The molecule exists as two geometric isomers, (E)-3-nonen-2-one and (Z)-3-nonen-2-one, with the (E)-isomer being the more commonly referenced form.[2] The presence of the conjugated system, where the carbon-carbon double bond is adjacent to the carbonyl group, imparts unique chemical reactivity to the molecule, making it susceptible to nucleophilic attack at the β-carbon.[1]
First identified as a volatile component in a variety of natural sources, this compound contributes to the characteristic aroma of many fruits, vegetables, and essential oils.[2][3] Its pleasant scent has led to its widespread use as a flavoring agent in the food industry and as a fragrance ingredient in perfumery.[4][5] While a definitive historical account of its initial isolation or synthesis is not prominently documented in scientific literature, its study is intrinsically linked to the broader exploration of essential oils and the development of synthetic methods for α,β-unsaturated ketones in the 20th century.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [2] |
| Molecular Weight | 140.22 g/mol | [2] |
| CAS Number | 14309-57-0 ((E)-isomer: 18402-83-0) | [2] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor | Fruity, nutty, reminiscent of peach and melon | [3][7] |
| Boiling Point | 85 °C at 12 mmHg | [8] |
| Specific Gravity | 0.848 g/mL at 25 °C | [9] |
| Refractive Index | 1.449 at 20 °C | [9] |
| Flash Point | 81.11 °C (178.00 °F) | [9] |
Spectroscopic Data
| Spectroscopy | Key Peaks/Signals |
| ¹H NMR | Data available in public databases such as PubChem.[2] |
| ¹³C NMR | Data available in public databases such as PubChem.[2] |
| Infrared (IR) | Characteristic peaks for C=O (carbonyl) and C=C (alkene) stretching.[2] |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern.[2] |
Natural Occurrence
This compound has been identified as a volatile organic compound in a wide array of plants and food products. Its presence contributes significantly to their sensory profiles.
-
Fruits and Vegetables: It has been detected in fruits such as peaches and melons, contributing to their characteristic fruity aroma.[3][7] It is also found in asparagus.
-
Plants and Essential Oils: this compound is a component of the essential oil of Cistus creticus and has been reported in Akebia trifoliata and Arctostaphylos uva-ursi.[2][9]
-
Food Products: This compound is found in various food items, where it can be formed during processing. For instance, it is a potential marker for linoleic acid-based vegetable oils that have undergone thermal processing. It also contributes to the flavor of fermented products like blue cheese.[4]
Synthesis of this compound
The primary and most industrially viable method for the synthesis of this compound is through an aldol (B89426) condensation reaction. This method is a classic and versatile tool in organic chemistry for the formation of carbon-carbon bonds and is particularly well-suited for the preparation of α,β-unsaturated ketones.
Aldol Condensation of n-Hexanal and Acetone (B3395972)
The synthesis involves the base-catalyzed reaction between n-hexanal and acetone. The reaction proceeds in two main stages: an initial aldol addition to form a β-hydroxy ketone, followed by a dehydration step to yield the final α,β-unsaturated ketone.
Experimental Protocol:
-
Aldol Addition:
-
To a stirred solution of aqueous potassium hydroxide (B78521) (KOH), acetone is added. The mixture is cooled to a controlled temperature.
-
n-Hexanal is then added dropwise to the reaction mixture. The molar ratio of acetone to n-hexanal is typically kept high to favor the desired reaction and minimize self-condensation of the aldehyde.
-
The reaction is stirred for a specific duration at a controlled temperature to facilitate the formation of 4-hydroxy-2-nonanone.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC).
-
-
Dehydration:
-
Following the aldol addition, the reaction mixture is acidified to a specific pH.
-
The mixture is then heated to promote the elimination of a water molecule from the β-hydroxy ketone intermediate.
-
This dehydration step results in the formation of a mixture of this compound and 4-Nonen-2-one. The selectivity towards this compound can be optimized by controlling the reaction conditions.
-
The final product is then isolated and purified, typically through vacuum distillation.
-
A visual representation of this synthetic workflow is provided below.
Biological Activity and Signaling Pathways
While primarily known for its sensory properties, this compound exhibits biological activity, most notably as an inhibitor of glutathione S-transferases (GSTs).[2] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[10][11]
Inhibition of Glutathione S-Transferase
The α,β-unsaturated ketone moiety in this compound is an electrophilic Michael acceptor.[12] This makes it a substrate for GST-catalyzed conjugation with the nucleophilic thiol group of glutathione.[10] This reaction, a Michael addition, results in the formation of a stable glutathione-S-conjugate. By reacting with glutathione, this compound can deplete cellular glutathione levels and inhibit the activity of GSTs.[13] This inhibition can have significant toxicological consequences, as it may render cells more susceptible to damage from other electrophilic toxins.[14]
The general mechanism of GST-catalyzed detoxification of this compound is depicted in the following diagram.
Metabolism by Double-Bond Reductases
In some biological systems, such as the orchid Cymbidium sinense, enzymes known as double-bond reductases have been shown to metabolize this compound.[15] These enzymes catalyze the reduction of the carbon-carbon double bond, converting the unsaturated ketone into its saturated counterpart, 2-nonanone. This represents an alternative metabolic pathway that can alter the biological activity and sensory properties of the compound.
Conclusion
This compound is a significant α,β-unsaturated ketone with a rich history intertwined with the study of natural products and the development of synthetic organic chemistry. Its pleasant aroma has cemented its importance in the flavor and fragrance industries. From a scientific perspective, its chemical structure provides a valuable model for studying the reactivity of conjugated systems. The elucidation of its biological activities, particularly its interaction with the glutathione S-transferase system, opens avenues for further research in toxicology and drug development. This guide has provided a consolidated overview of the current knowledge on this compound, offering a foundation for future investigations into this versatile molecule.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. This compound, 14309-57-0 [thegoodscentscompany.com]
- 5. Page loading... [wap.guidechem.com]
- 6. shriramassociate.in [shriramassociate.in]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. Ketone - Wikipedia [en.wikipedia.org]
- 9. (E)-3-nonen-2-one, 18402-83-0 [thegoodscentscompany.com]
- 10. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibition of glutathione S-transferases: mechanisms, toxic consequences and therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
3-Nonen-2-one: An In-depth Technical Guide on its Role as a Volatile Organic Compound
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Nonen-2-one is a naturally occurring volatile organic compound (VOC) identified in a diverse range of sources, from fruits and vegetables to animal products and even human breath. As a product of lipid peroxidation, its presence and concentration are of significant interest in fields spanning food science, chemical ecology, and biomedical research. This technical guide provides a comprehensive overview of the chemical properties, biological roles, and analytical methodologies related to this compound. It delves into its significance as a flavor and aroma component, its function as a semiochemical in insect communication, and its emerging role as a potential biomarker for oxidative stress-related diseases, including cancer and neurodegenerative disorders. This guide aims to be a valuable resource by presenting quantitative data in structured tables, detailing relevant experimental protocols, and illustrating key biological pathways and experimental workflows through diagrams.
Core Chemical and Physical Properties
This compound (C₉H₁₆O) is an α,β-unsaturated ketone characterized by a nine-carbon chain with a double bond at the third carbon and a ketone group at the second carbon. This structure, particularly the electrophilic nature of the α,β-unsaturated carbonyl group, is central to its chemical reactivity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molar Mass | 140.22 g/mol |
| CAS Number | 14309-57-0 ((E)-isomer) |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, nutty, with notes of peach, melon, and avocado[1] |
| Boiling Point | 85 °C at 12 mmHg |
| Density | 0.848 g/mL at 25 °C |
| Vapor Pressure | 0.301 mmHg at 25 °C |
| Flash Point | 179 °F |
| Solubility | Slightly soluble in chloroform (B151607) and methanol |
Biological Significance and Roles
Food Science: A Key Flavor and Aroma Compound
This compound is a significant contributor to the flavor and aroma profiles of a wide variety of foods. Its presence is often associated with desirable sensory attributes.
Table 2: Reported Occurrences and Concentrations of this compound in Foodstuffs
| Food Source | Reported Concentration/Usage Level |
| Hazelnut and Peanut Flavors | 100 - 200 ppm[1] |
| Peach Flavors | ~200 ppm[1] |
| Chicken Flavors | 100 - 500 ppm[1] |
| Beef Flavors | ~200 ppm[1] |
| Mushroom Flavors | ~200 ppm[1] |
| Vanilla Bean Flavors | ~100 ppm[1] |
| Butter Flavors | 50 - 100 ppm[1] |
| Black Tea Flavors | ~50 ppm[1] |
| Plum and Strawberry Flavors | ~20 ppm[1] |
| Lime and Apple Flavors | ~10 ppm[1] |
| French Fry Flavors | ~500 ppm[1] |
Chemical Ecology: A Semiochemical in Insect Communication
In the realm of chemical ecology, this compound functions as a semiochemical, a chemical cue that mediates interactions between organisms. While its role as an insect pheromone or kairomone is established, specific effective dose (ED50) values for behavioral responses are not extensively documented in the readily available literature. However, its perception and the behavioral responses of insects to such volatile compounds are critical for their survival and reproduction[2][3].
Biomedical Research: A Biomarker of Oxidative Stress
This compound is a product of lipid peroxidation, a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids. This process is implicated in the pathophysiology of numerous diseases.
Volatile organic compounds in exhaled breath are being extensively investigated as non-invasive biomarkers for the early detection of lung cancer[2][4][5][6][7][8][9][10][11][12][13]. While several ketones and aldehydes have been identified as potential markers with elevated concentrations in the breath of lung cancer patients, specific quantitative data directly comparing this compound levels in healthy versus cancerous individuals is still an active area of research. Studies have shown that other ketones, such as 2-butanone (B6335102) and 3-hydroxy-2-butanone, are found in significantly higher concentrations in the breath of lung cancer patients compared to healthy controls[4][14]. After surgical resection of lung tumors, the concentrations of these carbonyl compounds in the breath have been observed to decrease to levels comparable to those in control subjects.
Lipid peroxidation is a key pathological feature of neurodegenerative diseases like Alzheimer's disease[15]. The brain's high lipid content and oxygen consumption make it particularly vulnerable to oxidative damage. Products of lipid peroxidation, such as α,β-unsaturated aldehydes, are known to be neurotoxic. While the specific role of this compound in Alzheimer's pathology is an area for further investigation, it is plausible that as a lipid peroxidation product, it could contribute to the neurodegenerative process. The neurotoxic effects of various compounds, including those that induce oxidative stress, are often studied using neuronal cell lines like SH-SY5Y[12][16][17][18][19][20].
Experimental Protocols
Chemical Synthesis of this compound
A common method for the synthesis of this compound is through an aldol (B89426) condensation reaction between acetone (B3395972) and n-hexanal, followed by dehydration.
Materials:
-
Acetone
-
n-Hexanal
-
10% aqueous Potassium Hydroxide (KOH) solution
-
Acidic medium (for dehydration, e.g., to achieve pH=2)
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Aldol Condensation: React acetone with n-hexanal in the presence of a 10% aqueous KOH solution. A molar ratio of acetone to n-hexanal of 5:1 at 30°C for approximately 100 minutes is reported to be effective. This reaction forms the intermediate 4-hydroxy-2-nonanone.
-
Dehydration: The resulting 4-hydroxy-2-nonanone can be dehydrated without further purification. Acidify the reaction medium to a pH of 2 and heat to 100°C for 2 hours.
-
Purification: The final product, this compound, can be purified from the reaction mixture using standard techniques such as extraction and vacuum distillation.
Analysis of this compound using HS-SPME-GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and sensitive method for the analysis of volatile compounds like this compound from various matrices.
Materials:
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., a wax or mid-polar column)
-
Headspace vials with septa
-
Thermostatic autosampler or heating block
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., food homogenate, biological fluid) into a headspace vial.
-
Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 20-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a specific time (e.g., 30-40 minutes) to adsorb the analytes.
-
Desorption and Analysis: Retract the fiber and insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
-
GC-MS Analysis: Program the GC oven temperature to separate the volatile compounds. The mass spectrometer is used for detection and identification based on the mass spectrum and retention time.
Caption: Workflow for HS-SPME-GC-MS analysis of VOCs.
Cytotoxicity Assessment using MTT Assay on SH-SY5Y Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This protocol is adapted for the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, antibiotics)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound, e.g., DMSO, at a final concentration typically <0.1%).
-
Incubation: Incubate the cells with the test compound for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Molecular Mechanisms
Formation of this compound via Lipid Peroxidation
This compound is a secondary product of the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic acid. This process is initiated by reactive oxygen species (ROS).
Caption: Simplified pathway of this compound formation from lipid peroxidation.
Postulated Activation of the Keap1-Nrf2 Pathway
As an α,β-unsaturated ketone, this compound is an electrophile and can potentially react with nucleophilic residues, such as cysteine, in proteins via a Michael addition reaction. A key sensor of electrophilic stress in cells is the Keap1 protein, which under basal conditions targets the transcription factor Nrf2 for degradation. It is hypothesized that electrophiles like this compound can modify cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound activating this pathway is a subject for further research, this mechanism is well-established for other α,β-unsaturated carbonyl compounds[8][21][22][23][24][25][26].
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Conclusion and Future Perspectives
This compound is a multifaceted volatile organic compound with established roles in food chemistry and a growing significance in biomedical research. Its formation as a product of lipid peroxidation positions it as a potential biomarker for a range of pathologies characterized by oxidative stress. For professionals in drug development, the electrophilic nature of this compound and its potential to modulate key cellular signaling pathways, such as the Keap1-Nrf2 system, presents an intriguing avenue for therapeutic intervention.
Future research should focus on several key areas:
-
Quantitative Biomarker Studies: There is a pressing need for large-scale clinical studies to quantify the concentration of this compound in accessible biological matrices (e.g., breath, plasma) to validate its utility as a diagnostic or prognostic biomarker for diseases like lung cancer and neurodegenerative disorders.
-
Mechanistic Studies: Elucidating the direct interaction of this compound with cellular targets, such as the Keap1 protein, is crucial to confirm its role in activating the Nrf2 pathway and to understand its broader toxicological or protective effects.
-
Pharmacological Evaluation: A systematic evaluation of the pharmacological properties of this compound is warranted to explore its potential as a therapeutic agent or to understand its contribution to disease pathology, particularly in the context of neuroinflammation and neurodegeneration.
-
Chemical Ecology: Further studies are needed to determine the specific behavioral responses and effective concentrations of this compound for various insect species to harness its potential in pest management strategies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. lungcancercoalition.org [lungcancercoalition.org]
- 3. Noninvasive detection of lung cancer using exhaled breath - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive detection of lung cancer by analysis of exhaled breath - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung Cancer Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. Lung cancer [qiagen.com]
- 9. Three Markers in Cancerous and Healthy Cells of Patients with Non-Small-Cell Lung Carcinoma (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential new treatment for Alzheimer’s disease, other neurodegenerative conditions | CWRU Newsroom | Case Western Reserve University [case.edu]
- 11. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative breath analysis of volatile organic compounds of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of Selected Group of Monoterpenes in Alzheimer’s Disease Symptoms in Experimental Model Studies—A Non-Systematic Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scientificarchives.com [scientificarchives.com]
- 16. Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity induced by three commercial neonicotinoid insecticide formulations in differentiated human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 24. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins [mdpi.com]
- 25. Toxicity of Neurons Treated with Herbicides and Neuroprotection by Mitochondria-Targeted Antioxidant SS31 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rotenone induces neuronal death by microglial phagocytosis of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Nonen-2-one as a Glutathione Transferase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) S-transferases (GSTs) are a superfamily of enzymes pivotal in the detoxification of a wide array of xenobiotic and endogenous compounds. Their overexpression in various cancer cells is a significant contributor to multidrug resistance, making them a compelling target for therapeutic intervention. 3-Nonen-2-one (B88694), an α,β-unsaturated ketone, has been identified as an inhibitor of this enzyme family. This technical guide provides a comprehensive overview of the current understanding of this compound as a GST inhibitor, including its mechanism of action, available quantitative data, relevant experimental protocols, and its implications for cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction to Glutathione S-Transferases
Glutathione S-transferases (GSTs) are a diverse family of multifunctional enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic substrates. This process renders the substrates more water-soluble, facilitating their excretion from the cell. Beyond their canonical role in detoxification, GSTs are also involved in the regulation of critical cellular processes, including the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is integral to cell proliferation, differentiation, and apoptosis.
Given their central role in cellular defense and signaling, the dysregulation of GST activity is implicated in various pathological conditions, including cancer. Notably, the overexpression of certain GST isoenzymes, particularly GST Pi 1 (GSTP1), is frequently observed in tumor cells and is a well-established mechanism of resistance to a broad spectrum of chemotherapeutic agents. This has spurred significant interest in the development of GST inhibitors as a strategy to overcome drug resistance and enhance the efficacy of anticancer therapies.
This compound: An α,β-Unsaturated Carbonyl GST Inhibitor
This compound is an α,β-unsaturated ketone, a class of organic compounds characterized by a carbonyl group conjugated to a carbon-carbon double bond. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack. It is this electrophilicity that underlies the interaction of this compound and other similar compounds with biological nucleophiles, most notably the thiol group of glutathione.
Mechanism of GST Inhibition
The primary mechanism by which α,β-unsaturated carbonyl compounds like this compound are believed to inhibit GSTs is through the formation of a covalent adduct with glutathione. This reaction, known as a Michael addition, involves the nucleophilic attack of the thiolate anion of glutathione on the electrophilic β-carbon of the α,β-unsaturated system of this compound.
While this reaction can occur non-enzymatically, GSTs can catalyze this conjugation, effectively acting as a "sink" for such electrophilic compounds. However, high concentrations of α,β-unsaturated ketones or the formation of the glutathione conjugate can lead to the inhibition of GST activity. The inhibition can be reversible or irreversible, depending on the specific compound and the nature of its interaction with the enzyme. For many α,β-unsaturated carbonyls, the covalent modification of a reactive cysteine residue within or near the active site of the GST enzyme leads to irreversible inhibition.
Quantitative Data on GST Inhibition by α,β-Unsaturated Ketones
To facilitate comparative analysis, the following table summarizes representative data for the inhibition of GSTs by other α,β-unsaturated carbonyl compounds.
| Compound | GST Isozyme | Inhibition Parameter | Value (µM) | Reference |
| Ethacrynic acid | Rat GSTP1 | IC50 | 5 | (Specific publication to be cited if available) |
| Cinnamaldehyde | Human GSTA1 | IC50 | 10 | (Specific publication to be cited if available) |
| Curcumin | Human GSTP1 | IC50 | 2.5 | (Specific publication to be cited if available) |
Note: The data presented in this table is for illustrative purposes for related compounds, as specific quantitative data for this compound is not currently available in the cited literature.
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the inhibitory effect of compounds like this compound on GST activity. These protocols are based on standard methods and can be adapted for specific research needs.
GST Activity Assay (Spectrophotometric)
This assay measures the enzymatic conjugation of glutathione (GSH) to the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing for the continuous monitoring of enzyme activity.
Materials:
-
Purified GST enzyme (e.g., equine liver GST, human recombinant GST isoenzymes)
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (e.g., 100 mM in buffer)
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 20 mM in ethanol)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO, ethanol)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing:
-
Potassium phosphate buffer
-
GSH solution (final concentration typically 1-5 mM)
-
GST enzyme solution (concentration to be optimized for linear reaction kinetics)
-
Test inhibitor at various concentrations (a vehicle control without the inhibitor should be included)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the CDNB solution to each well to initiate the enzymatic reaction (final concentration typically 1 mM).
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Determination of Inhibition Mechanism (Kinetics)
To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed by varying the concentrations of both the substrate (GSH or CDNB) and the inhibitor.
Procedure:
-
Perform the GST activity assay as described above.
-
For a fixed concentration of the inhibitor, vary the concentration of one substrate (e.g., CDNB) while keeping the other substrate (GSH) at a saturating concentration. Repeat this for several different fixed concentrations of the inhibitor.
-
Repeat the process by varying the concentration of the other substrate (e.g., GSH) while keeping the first substrate (CDNB) at a saturating concentration.
-
Data Analysis: Analyze the data using double-reciprocal plots (Lineweaver-Burk plots) or non-linear regression analysis to determine the type of inhibition and to calculate the inhibition constant (Ki).
Signaling Pathways and Logical Relationships
GSTs, particularly GSTP1, are known to interact with and regulate key components of the mitogen-activated protein kinase (MAPK) signaling cascade, including c-Jun N-terminal kinase (JNK). By sequestering JNK, GSTP1 can inhibit the downstream signaling that leads to apoptosis. Inhibition of GSTP1 can therefore release JNK, leading to the activation of the apoptotic pathway.
The following diagrams illustrate the general mechanism of GST inhibition by an α,β-unsaturated ketone and the subsequent impact on the JNK signaling pathway.
Conclusion and Future Directions
This compound, as an α,β-unsaturated ketone, represents a class of compounds with the potential to inhibit glutathione S-transferases. While the general mechanism of action is understood to involve the formation of a glutathione adduct, a significant gap exists in the literature regarding specific quantitative data and detailed mechanistic studies for this compound itself. The provided experimental protocols offer a framework for researchers to investigate the inhibitory properties of this compound against various GST isoenzymes.
Future research should focus on:
-
Determining the IC50 and Ki values of this compound for a panel of clinically relevant human GST isoenzymes (e.g., GSTA1, GSTM1, GSTP1).
-
Elucidating the precise mechanism of inhibition (reversible vs. irreversible, competitive vs. non-competitive) for different isoenzymes.
-
Investigating the downstream cellular effects of GST inhibition by this compound, particularly its impact on the MAPK signaling pathway and its potential to sensitize cancer cells to chemotherapeutic agents.
A thorough characterization of the interaction between this compound and GSTs will be crucial in evaluating its potential as a lead compound for the development of novel anticancer therapeutics.
An In-depth Technical Guide to the Aroma Profile of 3-Nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nonen-2-one is a significant contributor to the aroma of a wide variety of food products, imparting characteristic fruity and nutty notes. A comprehensive understanding of its aroma profile is essential for its effective application in the flavor and fragrance industry, as well as for professionals in drug development who may encounter this compound as a volatile organic compound (VOC) or signaling molecule. This technical guide provides a detailed overview of the aroma profile of this compound, including its sensory characteristics, quantitative odor and flavor thresholds, and the analytical methodologies used for its characterization. Furthermore, this guide delves into the molecular mechanisms of its perception, outlining the olfactory signaling pathway initiated upon its detection.
Introduction
This compound (CAS No. 14309-57-0) is an unsaturated aliphatic ketone that plays a crucial role in the flavor profiles of numerous foods.[1] Its unique chemical structure, featuring a carbon-carbon double bond at the third position relative to the ketone group, gives rise to a complex and desirable combination of nutty and fruity aromas.[1] This compound is utilized as a flavoring agent in a diverse range of products, from fruits and nuts to savory items like chicken and beef.[2] A thorough understanding of its sensory properties, analytical determination, and mechanism of perception is vital for its targeted application and for broader research into the biological effects of volatile ketones.
Sensory Profile and Applications
The aroma of this compound is predominantly described as having strong nutty and fruity characteristics.[1][3] Specific descriptors include notes reminiscent of peach, melon, and avocado.[1][3] Its versatility allows for its use in a wide array of flavor formulations:
-
Nut Flavors: It enhances the realistic character of hazelnut and peanut flavors.[2]
-
Fruit Flavors: It contributes significantly to the authenticity of peach, black currant, banana, and plum profiles.[2]
-
Savory Flavors: this compound adds depth and complexity to chicken, beef, mushroom, ham, onion, and pepper flavors.[2]
-
Other Applications: It has also been used to enhance the flavor of vanilla, butter, and tea.[2]
The perceived aroma is a result of the interaction of this compound with olfactory receptors in the nasal cavity.[4]
Quantitative Sensory Data
Table 1: Odor Detection Threshold for 2-Nonanone (B1664094) (Saturated Analog of this compound)
| Compound | Medium | Threshold Value (ppb, by volume) | Method |
| 2-Nonanone | Air | 0.53 | Psychometric Function (Forced-Choice) |
Data for 2-nonanone is used as a proxy for this compound. The odor detection threshold (ODT) is defined as the concentration detectable at a probability halfway between chance and perfect detection.[5]
Experimental Protocols
The characterization of this compound's aroma profile relies on a combination of sensory and instrumental analysis.
Sensory Analysis: Odor Threshold Determination
A common method for determining the odor detection threshold (ODT) involves a forced-choice procedure with a trained panel of assessors.
Protocol Outline:
-
Panelist Selection: Recruit and screen a panel of individuals (e.g., 20-30 participants) for normal olfactory function (normosmia) and non-smoking status.[5]
-
Sample Preparation: Prepare a series of dilutions of the odorant in an appropriate solvent (e.g., odorless air, water, or oil). The concentration range should span from clearly detectable to sub-threshold levels.[5]
-
Presentation: Utilize an olfactometer to present the odorant dilutions to the panelists in a controlled environment. A common approach is the three-alternative forced-choice (3-AFC) method, where each panelist is presented with three samples, one containing the odorant and two blanks, and is asked to identify the odor-containing sample.
-
Data Analysis: Model the group and individual responses using a sigmoid function (e.g., logistic equation) to determine the concentration at which the detection probability is halfway between chance and perfect detection. This concentration is defined as the ODT.[5]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
General Protocol:
-
Sample Preparation: Extract volatile compounds from the sample matrix using techniques such as solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), or liquid-liquid extraction.[6]
-
Gas Chromatography:
-
Column: Use a capillary column suitable for the analysis of volatile compounds (e.g., DB-5ms, HP-INNOWax).
-
Injector: Operate in splitless or split mode depending on the concentration of the analyte.
-
Oven Program: Implement a temperature gradient to separate the compounds based on their boiling points and column interactions. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
-
Mass Spectrometry:
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Detection: Scan a mass range (e.g., m/z 35-350) to acquire full scan data for compound identification. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and selectivity.
-
-
Identification and Quantification: Identify this compound by comparing its mass spectrum and retention index to those of an authentic standard and/or a mass spectral library (e.g., NIST, Wiley). Quantify the compound using an internal or external standard calibration curve.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of GC with the sensitivity of the human nose as a detector to identify odor-active compounds.[7]
Workflow:
-
GC Separation: The sample extract is injected into the GC system as described for GC-MS.
-
Effluent Splitting: At the end of the GC column, the effluent is split between a conventional detector (e.g., FID or MS) and a sniffing port.
-
Olfactory Detection: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
-
Data Correlation: The olfactory data is correlated with the chromatogram from the conventional detector to identify the specific compounds responsible for the perceived aromas.
Molecular Mechanism of Perception: Olfactory Signaling Pathway
The perception of this compound begins with its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Studies have shown that aliphatic ketones, including 2- and 3-nonanone, can activate human olfactory receptors such as hOR52D1 and hOR1G1.[5] The binding of an odorant to its cognate OR, which is a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
Diagram of the Olfactory Signaling Pathway:
Caption: Olfactory signaling cascade initiated by this compound.
Workflow for Experimental Analysis of Aroma Compounds:
Caption: Workflow for the analysis of aroma compounds.
Conclusion
This compound is a key aroma compound with a characteristic fruity and nutty profile that is integral to the flavor of many food products. Its sensory properties can be characterized through a combination of trained sensory panels and advanced instrumental techniques such as GC-MS and GC-O. The perception of its aroma is initiated by its interaction with specific olfactory receptors, triggering a well-defined G-protein coupled receptor signaling cascade. While quantitative data for this compound itself is limited, information from its saturated analog, 2-nonanone, provides a useful basis for understanding its potency. Further research to determine the specific odor and flavor thresholds of this compound in various food matrices would be beneficial for its more precise application in the food and fragrance industries and for a deeper understanding of its biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. swesiaq.se [swesiaq.se]
- 5. Reactome | Olfactory Signaling Pathway [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis [mdpi.com]
Biochemical Reactions Involving 3-Nonen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one is an α,β-unsaturated ketone that contributes to the flavor and aroma of various foods and is a product of lipid peroxidation. Its chemical structure, featuring a reactive Michael acceptor system, makes it a substrate and modulator for several enzymatic reactions. This technical guide provides an in-depth overview of the core biochemical reactions involving this compound, with a focus on its enzymatic reduction, interaction with glutathione (B108866) S-transferases, biosynthesis from linoleic acid, and its potential roles in cellular signaling and metabolism.
Enzymatic Reduction of the Carbon-Carbon Double Bond
The α,β-unsaturated double bond of this compound is a target for enzymatic reduction by a class of enzymes known as double bond reductases (DBRs), also referred to as enoate reductases. This reaction converts this compound into the saturated ketone, 2-nonanone (B1664094).
This reduction is a detoxification step, as the saturated ketone is less reactive towards cellular nucleophiles. Plant DBRs, which are involved in the biosynthesis of various secondary metabolites, have been shown to catalyze this reaction. These enzymes are typically NADPH-dependent.
Table 1: Representative Kinetic Parameters for the Enzymatic Reduction of an α,β-Unsaturated Ketone
| Substrate/Cofactor | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
| 2-benzylidene-3-ketocoumaran derivative | 5.6 | 1.3 |
| NADPH | 14.8 | 1.0 |
Note: Data is for a representative α,β-unsaturated ketone and not specifically for this compound. This data is provided for illustrative purposes.
Experimental Protocol: In Vitro Enzymatic Reduction of this compound
This protocol provides a general method for assessing the reduction of this compound by a plant extract or a purified double bond reductase.
1. Materials and Reagents:
-
This compound
-
2-Nonanone (as a standard)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Plant tissue extract or purified enzyme
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Enzyme Extraction (Example from plant tissue):
-
Homogenize fresh plant tissue in ice-cold potassium phosphate buffer.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Use the supernatant as the crude enzyme extract.
3. Enzymatic Assay:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme extract.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
4. Product Extraction and Analysis:
-
Vortex the mixture to extract the product into the organic phase.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the organic extract by GC-MS to identify and quantify the formation of 2-nonanone by comparing it with an authentic standard.
Methodological & Application
Application Note: Synthesis of 3-Nonen-2-one from n-Hexanal and Acetone
Abstract
This document provides a detailed protocol for the synthesis of 3-nonen-2-one (B88694), a valuable compound in flavor chemistry and organic synthesis. The synthesis is achieved through a two-step process commencing with a base-catalyzed Claisen-Schmidt (crossed aldol) condensation of n-hexanal and acetone (B3395972) to form the intermediate, 4-hydroxy-2-nonanone. This intermediate subsequently undergoes an acid-catalyzed dehydration to yield the final α,β-unsaturated ketone product. The optimized protocol detailed herein offers high conversion and selectivity, making it a practical method for laboratory and potential scale-up applications.[1]
Introduction
The Claisen-Schmidt condensation is a versatile and reliable method for forming carbon-carbon bonds by reacting an aldehyde or ketone with an aromatic or enolizable carbonyl compound that lacks α-hydrogens.[2][3] In this application, the enolate of acetone acts as the nucleophile, attacking the electrophilic carbonyl carbon of n-hexanal. This type of crossed aldol (B89426) reaction is highly effective when one carbonyl compound, in this case, n-hexanal, cannot enolize, thus minimizing self-condensation side products.[4]
The synthesis proceeds in two distinct stages:
-
Aldol Addition: Formation of 4-hydroxy-2-nonanone in the presence of a base catalyst (potassium hydroxide).[1]
-
Dehydration (Condensation): Elimination of water from the aldol adduct in an acidic medium to form the conjugated system of this compound.[1]
This method provides a high degree of control over the reaction, with reported high conversion rates and selectivity for the desired products in each step.[1]
Reaction Scheme and Workflow
The overall synthesis transforms n-hexanal and acetone into this compound via an aldol addition intermediate, followed by dehydration.
Caption: Experimental workflow for the two-step synthesis of this compound.
Optimized Reaction Parameters
The following table summarizes the optimized conditions and expected outcomes for each step of the synthesis, based on published research.[1]
| Parameter | Step 1: Aldol Addition | Step 2: Dehydration |
| Reactants | n-Hexanal, Acetone | 4-Hydroxy-2-nonanone |
| Molar Ratio | Acetone : n-Hexanal = 5:1 | - |
| Catalyst/Medium | 10% Aqueous KOH | Acidic Medium (pH=2) |
| Temperature | 30°C | 100°C |
| Reaction Time | 100 minutes | 2 hours |
| Reactant Conversion | 89% (of n-Hexanal) | 90% |
| Product Selectivity | 88% (for 4-Hydroxy-2-nonanone) | 91% (for this compound) |
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Chemicals: n-Hexanal (≥98%), Acetone (ACS grade), Potassium hydroxide (B78521) (KOH), Hydrochloric acid (HCl, concentrated), Diethyl ether (or Dichloromethane), Sodium bicarbonate (saturated solution), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, condenser, heating mantle with temperature control, separatory funnel, rotary evaporator, vacuum distillation apparatus.
4.2 Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium hydroxide and hydrochloric acid are corrosive. Handle with extreme care.
-
n-Hexanal, acetone, and diethyl ether are flammable. Keep away from ignition sources.
4.3 Procedure: Step 1 - Synthesis of 4-Hydroxy-2-nonanone (Aldol Addition)
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Charge the flask with acetone and a 10% aqueous potassium hydroxide (KOH) solution. Use a 5:1 molar ratio of acetone to n-hexanal.
-
Cool the mixture to 30°C using a water bath.
-
Begin stirring the solution. Add n-hexanal dropwise from the dropping funnel over a period of 30-40 minutes, ensuring the reaction temperature is maintained at 30°C.
-
After the addition is complete, continue stirring the mixture at 30°C for 100 minutes to ensure the reaction goes to completion.[1]
-
The resulting mixture containing 4-hydroxy-2-nonanone can be used directly in the next step without further purification.[1]
4.4 Procedure: Step 2 - Dehydration to this compound
-
Carefully add concentrated HCl to the reaction mixture from Step 1 until the pH of the aqueous medium reaches 2.[1] Monitor the pH using pH paper or a calibrated pH meter.
-
Replace the dropping funnel with a reflux condenser and equip the flask with a heating mantle.
-
Heat the acidified mixture to 100°C and maintain this temperature for 2 hours to facilitate the dehydration.[1]
4.5 Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. If two layers are not distinct, add deionized water.
-
Carefully neutralize the mixture by adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with diethyl ether (or a suitable organic solvent).
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
The crude product is a mixture of this compound and 4-nonen-2-one.[1] Purify the crude oil via vacuum distillation. Collect the fraction boiling at approximately 85°C at 12 mmHg to isolate pure this compound.[5]
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (140.22 g/mol ) and fragmentation pattern, and to assess purity.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the position and stereochemistry of the double bond.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the α,β-unsaturated ketone and the C=C stretch of the alkene.
References
Application Notes and Protocols for the Laboratory Preparation of trans-3-Nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of trans-3-Nonen-2-one, an α,β-unsaturated ketone. Two primary synthetic routes are presented: the Aldol (B89426) Condensation and the Horner-Wadsworth-Emmons (HWE) reaction. These methods are selected for their reliability and stereoselectivity in producing the desired trans isomer. This guide includes comprehensive experimental procedures, tables of reagents and reaction parameters, and graphical representations of the workflows to ensure reproducibility and clarity for researchers in organic synthesis and drug development.
Introduction
trans-3-Nonen-2-one is a valuable intermediate in organic synthesis and is of interest in the development of novel chemical entities. The synthesis of α,β-unsaturated ketones is a fundamental transformation in organic chemistry, with several established methods available.[1][2][3] Among these, Aldol condensation and the Horner-Wadsworth-Emmons (HWE) reaction are particularly well-suited for the preparation of trans-3-Nonen-2-one.
The Aldol Condensation offers a direct and atom-economical approach by reacting n-hexanal with acetone (B3395972) in the presence of a base to form a β-hydroxy ketone, which is subsequently dehydrated to yield the target α,β-unsaturated ketone.[4][5]
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable olefination reaction that utilizes a phosphonate-stabilized carbanion to react with an aldehyde, typically affording the (E)-alkene with high stereoselectivity.[6][7][8] This method is advantageous due to the high reactivity of the phosphonate (B1237965) carbanion and the ease of removal of the water-soluble phosphate (B84403) byproduct.[8]
This document outlines detailed protocols for both synthetic strategies, providing researchers with the necessary information to successfully synthesize trans-3-Nonen-2-one in a laboratory setting.
Synthetic Protocols
Method 1: Aldol Condensation of n-Hexanal and Acetone
This protocol is adapted from a procedure involving the base-catalyzed condensation of an aldehyde and a ketone, followed by acid-catalyzed dehydration.[4]
Reaction Scheme:
CH₃(CH₂)₄CHO + CH₃COCH₃ → CH₃(CH₂)₄CH=CHCOCH₃ + H₂O
2.1.1. Experimental Protocol
Step 1: Aldol Addition
-
To a round-bottom flask equipped with a magnetic stirrer, add acetone and a 10% aqueous potassium hydroxide (B78521) (KOH) solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add n-hexanal to the stirred mixture over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 30 °C for 100 minutes.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the n-hexanal is consumed.
Step 2: Dehydration
-
After the aldol addition is complete, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2.[4]
-
Heat the reaction mixture to 100 °C and stir vigorously for 2 hours to facilitate dehydration.[4]
-
Allow the mixture to cool to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure trans-3-Nonen-2-one.
2.1.2. Data Presentation
Table 1: Reagents and Reaction Parameters for Aldol Condensation
| Reagent/Parameter | Molar Ratio/Value | Notes |
| n-Hexanal | 1 equivalent | --- |
| Acetone | 5 equivalents | [4] |
| 10% Aqueous KOH | Catalytic amount | --- |
| Reaction Temperature (Addition) | 30 °C | [4] |
| Reaction Time (Addition) | 100 minutes | [4] |
| pH (Dehydration) | 2 | [4] |
| Reaction Temperature (Dehydration) | 100 °C | [4] |
| Reaction Time (Dehydration) | 2 hours | [4] |
Table 2: Expected Yield and Purity
| Parameter | Expected Value | Reference |
| Conversion of n-hexanal | 89% | [4] |
| Selectivity for 4-hydroxy-2-nonanone | 88% | [4] |
| Conversion (Dehydration) | 90% | [4] |
| Selectivity for this compound | 91% | [4] |
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the synthesis of trans-3-Nonen-2-one via the Horner-Wadsworth-Emmons reaction, which is known for its high (E)-stereoselectivity.[7][8]
Reaction Scheme:
(EtO)₂P(O)CH₂COCH₃ + NaH → [(EtO)₂P(O)CHCOCH₃]⁻Na⁺ [(EtO)₂P(O)CHCOCH₃]⁻Na⁺ + CH₃(CH₂)₄CHO → CH₃(CH₂)₄CH=CHCOCH₃ + (EtO)₂P(O)ONa
2.2.1. Experimental Protocol
Step 1: Preparation of the Phosphonate Ylide
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl (2-oxopropyl)phosphonate in anhydrous THF to the NaH suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
Step 2: Olefination Reaction
-
Cool the resulting phosphonate ylide solution back to 0 °C.
-
Add a solution of n-hexanal in anhydrous THF dropwise to the ylide solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (or overnight) until the reaction is complete, as monitored by TLC or GC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure trans-3-Nonen-2-one.
2.2.2. Data Presentation
Table 3: Reagents and Reaction Parameters for HWE Reaction
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Diethyl (2-oxopropyl)phosphonate | 1.1 equivalents | --- |
| Sodium Hydride (60% dispersion) | 1.2 equivalents | --- |
| n-Hexanal | 1.0 equivalent | --- |
| Solvent | Anhydrous THF | --- |
| Reaction Temperature (Ylide formation) | 0 °C to room temperature | --- |
| Reaction Temperature (Olefination) | 0 °C to room temperature | --- |
| Reaction Time | Several hours to overnight | Monitored by TLC/GC |
Mandatory Visualizations
Caption: Workflow for the synthesis of trans-3-Nonen-2-one via Aldol Condensation.
Caption: Workflow for the synthesis of trans-3-Nonen-2-one via HWE Reaction.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Potassium hydroxide (KOH) is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
The final product, trans-3-Nonen-2-one, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the double bond. The coupling constant between the vinylic protons in the ¹H NMR spectrum is characteristic of the trans geometry (typically 12-18 Hz).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the C=O stretch of the α,β-unsaturated ketone (around 1670 cm⁻¹) and the C=C stretch (around 1630 cm⁻¹).
Physical Properties of trans-3-Nonen-2-one: [9][10][11]
-
CAS Number: 18402-83-0
-
Molecular Formula: C₉H₁₆O
-
Molecular Weight: 140.22 g/mol
-
Boiling Point: 85 °C at 12 mmHg
-
Density: 0.848 g/mL at 25 °C
-
Refractive Index: n20/D 1.449
References
- 1. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scbt.com [scbt.com]
- 10. trans-3-Nonen-2-one [webbook.nist.gov]
- 11. 反式-3-壬烯-2-酮 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Analytical Determination of 3-Nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one (B88694) is a volatile organic compound and an α,β-unsaturated ketone that contributes to the characteristic aroma of various foods and beverages, including fruits, and has been identified as a flavor component.[1] Its analysis is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in chemical ecology studies. This document provides detailed application notes and protocols for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME), and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The primary analytical technique for the determination of the volatile this compound is Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector. This combination offers high sensitivity and selectivity, allowing for both qualitative identification and quantitative measurement. For sample preparation, especially from complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique that effectively concentrates volatile analytes.
High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of ketones. While direct analysis of underivatized α,β-unsaturated ketones is possible, methods involving derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are common to enhance UV detection and separation.
Quantitative Data Summary
The following tables summarize key quantitative data for the GC-MS and HPLC analysis of ketones, including this compound where specific data is available. It is important to note that performance characteristics such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are matrix-dependent and should be determined for each specific application.
Table 1: GC-MS Performance Data for Ketone Analysis
| Parameter | Value | Matrix | Reference/Method |
| Limit of Detection (LOD) | 0.03 µg/L | Beer | [2] |
| 2.5 µg/kg | Hen Eggs | [3] | |
| Limit of Quantification (LOQ) | 1.0 µg/L | Beer | [2] |
| 0.09–3.41 mg/kg | Dry-cured ham | [4] | |
| Linearity (R²) | 0.9731 - 0.9960 | Beer | [2] |
| 0.992 - 0.999 | Dry-cured ham | [4] | |
| Recovery | 90% - 105% | Beer | [2] |
| 70% - 115% | Food Simulants | [5] | |
| Precision (RSD) | < 13% | Beer | [2] |
| < 20% | Food Simulants | [5] |
Table 2: HPLC Performance Data for Ketone Analysis (as 2,4-dinitrophenylhydrazones)
| Parameter | Value | Matrix | Reference/Method |
| Limit of Detection (LOD) | 10 - 20 µg/L | Sugar-cane spirits & rum | [6] |
| Linearity (R²) | 0.9951 - 0.9992 | Wine | [7] |
| Recovery | 92.2% - 103% | Wine | [7] |
| Precision (RSD) | < 10% | Wine | [7] |
Experimental Protocols
Protocol 1: Analysis of this compound in Liquid Samples by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound in liquid matrices such as fruit juices, beverages, or culture media.
1. Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, add 1 g of sodium chloride (NaCl) to increase the ionic strength of the sample.
-
If an internal standard is used for quantification (e.g., 2-octanone), add the appropriate volume of the internal standard solution to the vial.
-
Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.
-
Gently vortex the sample for 30 seconds to ensure thorough mixing.
2. Headspace Extraction (HS-SPME):
-
Place the vial in a temperature-controlled autosampler or heating block.
-
Incubate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 15-30 minutes) to adsorb the analytes.
-
After extraction, retract the fiber into the needle.
3. GC-MS Analysis:
-
Immediately introduce the SPME fiber into the heated GC inlet for thermal desorption of the analytes onto the analytical column.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification for higher sensitivity. Characteristic ions for this compound are m/z 43, 55, 70, and 98.[8]
-
4. Data Analysis and Quantification:
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
For quantitative analysis, construct a calibration curve by analyzing standard solutions of this compound at various concentrations prepared in a matrix similar to the sample.
-
Plot the peak area of a characteristic ion (quantifier ion) against the concentration. The use of an internal standard is recommended to correct for variations in sample preparation and injection.
Protocol 2: Analysis of Ketones (including this compound) by High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization
This protocol is based on the derivatization of ketones with 2,4-dinitrophenylhydrazine (DNPH) to form 2,4-dinitrophenylhydrazones, which are readily detectable by UV.[6]
1. Derivatization:
-
To 1 mL of the sample (or a standard solution) in a suitable solvent (e.g., acetonitrile), add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the derivatives with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC Analysis:
-
Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is common. For example:
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 365 nm.[6]
-
3. Data Analysis and Quantification:
-
Identify the 2,4-dinitrophenylhydrazone of this compound by comparing its retention time with that of a derivatized standard.
-
For quantification, create a calibration curve by derivatizing and analyzing standard solutions of this compound at different concentrations.
-
Plot the peak area at 365 nm against the concentration of this compound.
Visualizations
Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.
Caption: Workflow for the analysis of this compound by HPLC after derivatization.
References
- 1. waters.com [waters.com]
- 2. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and Green Extraction Method Based on HS–SPME/GC–MS to Identify Chemical Markers of X-Ray Irradiated Hen Eggs [mdpi.com]
- 4. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Nonen-2-one in Food and Beverage Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 3-Nonen-2-one, a volatile organic compound contributing to the flavor and aroma profile of various food and beverage products. The protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This method is suitable for the analysis of this compound in complex matrices, offering high selectivity and accuracy.
Introduction
This compound is an unsaturated ketone that imparts nutty and fruity notes to a wide range of products, including fruits, nuts, and dairy products.[1] Accurate quantification of this compound is essential for quality control, flavor profiling, and authenticity studies in the food and beverage industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds due to its excellent separation capabilities and sensitive, specific detection.[2] This protocol outlines a validated approach for the determination of this compound, providing researchers and analysts with a reliable methodology.
Quantitative Data Summary
The following tables summarize the key quantitative data for the GC-MS analysis of this compound.
Table 1: Physicochemical and Chromatographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| CAS Number | 14309-57-0 |
| Boiling Point | 85 °C at 12 mmHg |
| Kovats Retention Index (Standard Non-Polar Column, e.g., DB-5ms) | ~1114 - 1119 |
Table 2: Mass Spectrometry Data for this compound (Electron Ionization)
The mass spectrum of this compound is characterized by a series of fragment ions. The most abundant ions are listed below and are suitable for use in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Assignment | Role |
| 55 | 100 | [C₄H₇]⁺ | Quantifier |
| 43 | ~85 | [C₂H₃O]⁺ | Qualifier 1 |
| 125 | ~40 | [M-CH₃]⁺ | Qualifier 2 |
| 70 | ~35 | [C₅H₁₀]⁺ | - |
| 83 | ~25 | [C₆H₁₁]⁺ | - |
| 140 | ~5 | [M]⁺ (Molecular Ion) | - |
Experimental Protocols
Standard Preparation
1.1. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound (purity ≥95%) into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol (B129727).
-
Store the stock solution at 4°C in a tightly sealed amber vial.
1.2. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/L).
-
These working standards will be used to spike the matrix for calibration.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of this compound from liquid matrices such as fruit juice or beer. For solid samples, homogenization with a suitable buffer or water may be required.
2.1. Apparatus and Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Heating and stirring module or water bath
-
Vortex mixer
-
Sodium chloride (NaCl)
2.2. Procedure:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
For enhanced release of volatile compounds, add 1 g of NaCl to the vial to increase the ionic strength of the sample.
-
If an internal standard is used for quantification (e.g., 2-octanone), add the appropriate volume of the internal standard solution to the vial.
-
Immediately seal the vial with a magnetic screw cap.
-
Gently vortex the sample for 30 seconds to ensure thorough mixing.
-
Place the vial in the heating and stirring module and incubate at 60°C for 15 minutes to allow the sample to equilibrate.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with continuous agitation.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
3.1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
3.2. GC Conditions:
-
Injector: Split/splitless inlet
-
Injector Temperature: 250°C
-
Desorption Time: 5 minutes (in splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: Increase to 150°C at a rate of 5°C/min
-
Ramp 2: Increase to 240°C at a rate of 20°C/min
-
Final hold: Hold at 240°C for 5 minutes
-
3.3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 35-350 (in full scan mode for initial identification)
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended using the ions listed in Table 2.
Quantitative Analysis
For quantitative analysis, a calibration curve is prepared using a matrix-matched calibration approach. This involves spiking a blank matrix (a sample of the same type known to be free of this compound) with the working standard solutions.
-
Prepare a series of matrix-matched calibration standards by spiking blank matrix samples with the working standard solutions to achieve the desired concentration range.
-
Analyze the calibration standards using the HS-SPME-GC-MS method described above.
-
Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 55) against the concentration of this compound.
-
The concentration of this compound in unknown samples is then determined by interpolating their peak areas on the calibration curve.
-
The presence of this compound should be confirmed by the presence of the qualifier ions at their expected relative intensities.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
References
high-performance liquid chromatography (HPLC) analysis of 3-Nonen-2-one
Application Note: HPLC Analysis of 3-Nonen-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (C₉H₁₆O) is an α,β-unsaturated ketone found naturally in various plants and foods and is also utilized as a flavoring agent.[1][2][3] Its analysis is crucial for quality control in the food and fragrance industries, as well as for research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection offers a robust, sensitive, and reliable method for the quantification of this compound. This document provides a detailed protocol for its determination using Reversed-Phase HPLC (RP-HPLC).
Principle of the Method
The analytical method is based on reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, a moderately polar compound, is retained by the stationary phase and subsequently eluted by the mobile phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.[4] Detection is performed using a UV-Vis detector, leveraging the strong absorbance of the α,β-unsaturated ketone chromophore in the UV region.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
0.45 µm membrane filters (for mobile phase and sample filtration)
-
Chromatographic Conditions
The recommended HPLC conditions are summarized in the table below. These parameters may be optimized to suit specific instrumentation and sample matrices.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (60:40 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
Sample Preparation
The sample preparation protocol will vary depending on the complexity of the sample matrix.[5]
-
For Simple Matrices (e.g., clear liquid solutions):
-
Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[6]
-
-
For Complex Matrices (e.g., food products, biological fluids): An extraction step is necessary to remove interfering components.[5][6]
-
Liquid-Liquid Extraction (LLE): Mix the sample with an immiscible organic solvent to extract this compound.
-
Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge that selectively retains the analyte, while interferences are washed away.[7][8]
-
After extraction, the solvent is typically evaporated, and the residue is reconstituted in the mobile phase.[8] The final solution should be filtered before HPLC analysis.
-
System Suitability
Before commencing sample analysis, the performance of the chromatographic system must be verified.[9][10] A system suitability solution (e.g., a mid-range standard) is injected multiple times (typically 5-6 replicates). The calculated parameters should meet the acceptance criteria.[11][12]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time[13] |
Quantification
-
Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the corresponding concentration of this compound.
-
Sample Analysis: Inject the prepared sample solution(s).
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.
Visualizations
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, 14309-57-0 [thegoodscentscompany.com]
- 3. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. fishersci.pt [fishersci.pt]
- 8. organomation.com [organomation.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromacademy.com [chromacademy.com]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: 3-Nonen-2-one as a Standard for Quantitative Flavor Analysis
Abstract
This document provides detailed application notes and protocols for the use of 3-Nonen-2-one as a standard in flavor chemistry, particularly for the quantification of volatile and semi-volatile compounds in complex food and beverage matrices. This compound, a ketone with a characteristic fruity and nutty aroma, serves as an excellent internal standard for chromatographic analysis due to its chemical properties and distinct retention time.[1][2] This guide is intended for researchers, scientists, and quality control professionals in the food, beverage, and fragrance industries.
Introduction to this compound
This compound is an organic compound classified as an enone, contributing a unique flavor profile described as fruity, nutty, oily, and reminiscent of peaches or melons.[2][3] It is used as a flavoring agent in a wide variety of products, including nut, fruit, dairy, and savory applications.[3] Its properties, such as being a liquid at room temperature and its volatility, make it suitable for analysis by gas chromatography (GC).
When used as an analytical standard, particularly an internal standard (IS), this compound provides a reference point for the quantification of other flavor analytes.[1] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample matrix.[1][2] Adding a known amount of the IS to all samples, standards, and blanks before sample preparation helps to correct for variations in extraction efficiency, injection volume, and instrumental drift, thereby improving the accuracy and precision of the quantitative results.[1][2][4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methods.
| Property | Value | Reference |
| Chemical Name | (E)-3-Nonen-2-one | [5] |
| Synonyms | trans-3-Nonen-2-one, Methyl heptenyl ketone | |
| CAS Number | 18402-83-0 (for trans-isomer) | |
| Molecular Formula | C₉H₁₆O | [6][7] |
| Molecular Weight | 140.22 g/mol | [5][7] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 85 °C at 12 mmHg; ~201.9 °C at 760 mmHg | |
| Density | 0.848 g/mL at 25 °C | |
| Refractive Index | n20/D 1.449 | |
| Purity (Typical) | >95% (GC) |
Organoleptic Profile and Flavor Applications
This compound is valued in the flavor industry for its complex aroma profile. It is not only used as a flavor ingredient but its characteristics make it a suitable standard for analyzing matrices where similar compounds are target analytes.
| Attribute | Description |
| Odor Type | Fruity, nutty, oily, weedy, spicy, with notes of peach, melon, and avocado.[2][3] |
| Flavor Profile | Oily, spicy, ketonic, fermented, cheesy, waxy, and woody. |
| Common Applications | Hazelnut, peanut, vanilla, butter, tea, peach, apricot, chicken, and beef flavors.[3] |
Principles of Internal Standard Quantification
The internal standard method is a powerful technique for quantification in chromatography. It involves adding a constant, known amount of a specific compound (the internal standard) to every sample and calibration standard. The quantification is based on the ratio of the analyte's response to the internal standard's response, which remains stable even if the absolute responses fluctuate.
This approach is contrasted with external standardization, where the analyte response in the sample is compared to a calibration curve generated from standards prepared separately. The internal standard method inherently corrects for analytical variability.
Experimental Protocol: Quantification of Volatiles using this compound IS
This protocol outlines a general procedure for the quantification of volatile flavor compounds in a liquid matrix (e.g., a fruit juice or alcoholic beverage) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
-
Internal Standard (IS): this compound (Purity >95%)
-
Solvent: Ethanol (B145695) (ACS grade or higher) or other suitable solvent.
-
Analytes of Interest: Certified reference standards for each compound to be quantified.
-
Sample Matrix: The food or beverage to be analyzed.
-
Reagents: Sodium chloride (for salting out), deionized water.
-
Equipment: 20 mL headspace vials with magnetic screw caps (B75204) and septa, SPME fiber assembly (e.g., DVB/CAR/PDMS), GC-MS system.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock; 1000 µg/mL):
-
Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and bring to volume with ethanol. Store at 4°C in an amber vial.
-
-
Analyte Stock Solution (Analyte Stock; 1000 µg/mL):
-
Prepare a stock solution for each target analyte in the same manner as the IS stock.
-
-
Calibration Standards (0.1 - 10 µg/mL):
-
Prepare a series of at least five calibration standards by making serial dilutions of the Analyte Stock solution in a matrix blank (or model solution, e.g., 10% ethanol in water).
-
To each calibration standard vial (e.g., 10 mL final volume), add a constant amount of the IS Stock solution to achieve a fixed final concentration (e.g., 1 µg/mL). This ensures the IS concentration is the same in all standards.
-
Sample Preparation and Analysis Workflow
The following workflow illustrates the key steps from sample receipt to data analysis.
Recommended GC-MS Parameters
The following table provides a starting point for GC-MS method development. Parameters should be optimized for the specific analytes and matrix.
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | DB-WAX or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C (Splitless mode for 2 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40 °C (hold 3 min), ramp to 240 °C at 5 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 35-350) for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification |
Data Analysis and Quantification
-
Build Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the IS peak area (AreaAnalyte / AreaIS) against the analyte concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is typically desired.[8]
-
Analyze Samples: For each unknown sample, identify and integrate the peaks for the target analytes and the internal standard (this compound).
-
Calculate Concentration: Calculate the area ratio (AreaAnalyte / AreaIS) for the sample. Use the calibration curve equation to determine the concentration of the analyte in the sample.
ConcentrationAnalyte = (Sample Area Ratio - y-intercept) / slope
Method Validation
To ensure the analytical method is fit for purpose, it must be validated.[8][9][10] Key validation parameters for quantitative methods are summarized below.
| Parameter | Description & Acceptance Criteria |
| Linearity & Range | Assesses the proportional response over a range of concentrations. A minimum of 5 concentration levels is recommended. The correlation coefficient (R²) should be > 0.99.[8] |
| Accuracy (Recovery) | Measures the closeness of the measured value to the true value. Determined by spiking a blank matrix at low, medium, and high concentrations. Typical acceptance criteria are 80-120% recovery. |
| Precision | Measures the degree of scatter between a series of measurements. Assessed as Repeatability (intra-day precision) and Intermediate Precision (inter-day precision). Results are expressed as Relative Standard Deviation (%RSD), which should typically be <15%. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. Often calculated as 3 times the signal-to-noise ratio (S/N). |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. Often calculated as 10 times the S/N.[8] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities). Confirmed by analyzing a blank matrix to check for interferences at the retention time of the analyte and IS. |
Conclusion
This compound is a versatile and effective compound for use as an internal standard in the quantitative analysis of flavor compounds. Its distinct chromatographic behavior and chemical properties allow it to reliably correct for analytical variations, leading to more accurate and robust results. The protocols and data presented in this application note provide a comprehensive framework for researchers to develop and validate quantitative methods for flavor analysis in a variety of complex matrices.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. rssl.com [rssl.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. s27415.pcdn.co [s27415.pcdn.co]
Application of 3-Nonen-2-one in Food Flavor Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one (B88694) is an unsaturated aliphatic ketone that plays a significant role in the flavor profiles of a wide variety of foods. Its characteristic aroma is described as strong, nutty, and fruity, with specific notes reminiscent of peach, melon, and avocado.[1][2] This compound is utilized by the food industry as a flavoring agent to enhance or impart specific taste characteristics in numerous products, including nut-flavored items, fruit-flavored beverages, and savory products like chicken and beef. This document provides detailed application notes and experimental protocols for the study of this compound in the context of food flavor analysis.
Physicochemical and Sensory Properties
A comprehensive understanding of the physicochemical and sensory properties of this compound is fundamental for its effective application in food flavor studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₆O |
| Molar Mass | 140.22 g/mol [3] |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, nutty, peach, melon, avocado[1][2] |
| Flavor Profile | Oily, fermented, blue cheese, waxy[4] |
| CAS Number | 14309-57-0 |
| FEMA Number | 3955[1] |
| Solubility | Soluble in alcohol; sparingly soluble in water[5] |
| Boiling Point | 198 °C at 760 mmHg[5] |
| Specific Gravity | 0.843 - 0.846 @ 25°C[4] |
| Refractive Index | 1.443 - 1.452 @ 20°C[4] |
Quantitative Data: Occurrence and Recommended Usage
The concentration of this compound can vary significantly depending on the food matrix and whether it is naturally present or added as a flavoring.
Table 2: Natural Occurrence of this compound in Foods (Qualitative)
| Food Item | Presence |
| Asparagus | Detected, not quantified[6] |
| Crayfish | Detected[4][5] |
Table 3: Recommended Usage Levels of this compound in Food Flavors
| Food/Flavor Type | Recommended Starting Level (ppm in flavor) |
| Nut Flavors | |
| Hazelnut | 100 - 200[1] |
| Peanut | ~100[1] |
| Almond, Pistachio, Walnut | ~50[1] |
| Fruit Flavors | |
| Peach | 200[1] |
| Banana | 50 - 200[7] |
| Plum, Strawberry, Lime | ~20[1] |
| Black Currant | 10[1] |
| Savory Flavors | |
| French Fries | 500[1] |
| Chicken | 100 - 500 (300 ideal start)[1] |
| Beef | ~200[1] |
| Mushroom | ~200[1] |
| Ham | 100[7] |
| Cooked Onion/Garlic | ~100[7] |
| Peppers (Bell, Jalapeno) | ~50[7] |
| Other Flavors | |
| Vanilla | 100[1] |
| Butter | 50 - 100[1] |
| Tea (Black) | 50[1] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from validated methods for similar volatile ketones in food matrices and provides a robust framework for the quantification of this compound.
1. Materials and Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
HS-SPME Autosampler
-
SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Heating block or water bath
-
Analytical balance
-
Standard of this compound (≥95% purity)
-
Internal standard (e.g., 2-octanone)
-
Sodium chloride (NaCl), anhydrous
-
Methanol (HPLC grade)
-
Homogenizer/blender
2. Sample Preparation:
-
Homogenize a representative portion of the food sample.
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution (e.g., 10 µL of a 100 ppm solution of 2-octanone (B155638) in methanol).
-
Add 2 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
3. HS-SPME Procedure:
-
Place the vial in the autosampler tray of the GC-MS system.
-
Equilibrate the sample at 60°C for 30 minutes with agitation.
-
Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C to extract the volatile compounds.
4. GC-MS Analysis:
-
Injection: Thermally desorb the extracted analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Column: Use a suitable capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Acquisition mode: Selected Ion Monitoring (SIM) for quantification of the target ion for this compound (e.g., m/z 83, 111, 140) and the internal standard. Full scan mode (m/z 40-300) can be used for initial identification.
-
5. Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and comparison with the calibration curve.
Protocol 2: Sensory Evaluation of this compound using Quantitative Descriptive Analysis (QDA)
This protocol outlines the steps to develop a sensory lexicon and evaluate the flavor profile of this compound in a food product.
1. Panelist Selection and Training:
-
Recruit 10-12 individuals with prior sensory evaluation experience.
-
Screen panelists for their ability to detect and describe basic tastes and aromas.
-
Train the selected panelists over several sessions to identify and scale the intensity of various flavor attributes relevant to the product and this compound. Provide reference standards for each attribute.
2. Lexicon Development:
-
In a series of round-table sessions, present the panelists with the base food product and the same product with varying concentrations of this compound.
-
Panelists will individually generate descriptive terms for the aroma, flavor, and aftertaste.
-
The panel leader will facilitate a discussion to reach a consensus on a final list of attributes (the lexicon), their definitions, and corresponding reference standards.
Table 4: Example Sensory Lexicon for this compound
| Attribute | Definition | Reference Standard |
| Aroma | ||
| Nutty | Aromatic associated with roasted nuts. | Roasted, unsalted almonds. |
| Fruity | Aromatic associated with ripe fruit. | A blend of fresh peach and melon juice. |
| Waxy | Aromatic reminiscent of a candle or crayon. | Odor of a beeswax candle. |
| Flavor | ||
| Nutty | Taste characteristic of roasted nuts. | Roasted, unsalted hazelnuts. |
| Green/Unripe Fruit | Taste characteristic of unripe fruit. | A dilute solution of malic acid. |
| Oily Mouthfeel | Sensation of a thin layer of oil coating the mouth. | A drop of neutral vegetable oil. |
| Aftertaste | ||
| Lingering Sweetness | A mild sweet taste that remains after swallowing. | A dilute solution of sucrose. |
3. Product Evaluation:
-
Prepare samples of the food product with different, blinded concentrations of this compound.
-
Present the samples to the panelists in individual sensory booths under controlled lighting and temperature.
-
Samples should be coded with random three-digit numbers and presented in a randomized order to each panelist.
-
Panelists will independently rate the intensity of each attribute from the developed lexicon on a 15-cm line scale anchored from "none" to "very intense".
-
Provide water and unsalted crackers for palate cleansing between samples.
4. Data Analysis:
-
Convert the line scale ratings to numerical data (e.g., by measuring the distance from the "none" anchor).
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and the sensory attributes.
Conclusion
This compound is a versatile and impactful flavor compound with a wide range of applications in the food industry. The protocols provided in this document offer a framework for the quantitative analysis and sensory evaluation of this compound in food flavor studies. For accurate and reliable results, it is crucial to perform thorough method validation for the specific food matrix being analyzed and to ensure comprehensive training of the sensory panel. These methodologies will enable researchers and food scientists to better understand and utilize the unique flavor characteristics of this compound in product development and quality control.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 14309-57-0 [thegoodscentscompany.com]
- 5. This compound [flavscents.com]
- 6. Showing Compound this compound (FDB013314) - FooDB [foodb.ca]
- 7. studysmarter.co.uk [studysmarter.co.uk]
Application Notes and Protocols for the Assessment of Lipid Peroxidation Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. It refers to the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This process generates a variety of byproducts, some of which can serve as biomarkers to quantify the extent of oxidative stress in biological systems.
While a wide range of volatile organic compounds (VOCs) can be produced during lipid peroxidation, not all are suitable as reliable biomarkers.[1][2][3] An ideal biomarker should be specific to the process, stable, and readily measurable in accessible biological samples such as plasma, urine, or exhaled breath.
This document provides detailed application notes and protocols for the assessment of established and emerging biomarkers of lipid peroxidation. It is important to note that while 3-nonen-2-one (B88694) is a known product of lipid peroxidation, it is not widely recognized or validated as a specific and reliable biomarker for in vivo oxidative stress in clinical and research settings.[1][2][3] The scientific literature predominantly focuses on other, more established biomarkers.
Therefore, these notes will primarily detail the methodologies for the gold-standard biomarkers of lipid peroxidation: Malondialdehyde (MDA) and 4-Hydroxy-2-nonenal (4-HNE) . Limited information on this compound as a potential, though not established, biomarker will also be discussed within the broader context of volatile organic compounds.
Established Biomarkers of Lipid Peroxidation
The most extensively studied and validated biomarkers of lipid peroxidation are MDA and 4-HNE.[4][5] These aldehydes are formed from the breakdown of lipid hydroperoxides and are highly reactive, readily forming adducts with proteins and DNA.[6][7][8]
| Biomarker | Precursor Fatty Acid | Key Features |
| Malondialdehyde (MDA) | Polyunsaturated Fatty Acids (PUFAs) | One of the most common biomarkers; reacts with thiobarbituric acid (TBA) for colorimetric detection. |
| 4-Hydroxy-2-nonenal (4-HNE) | n-6 Polyunsaturated Fatty Acids (e.g., arachidonic acid, linoleic acid) | Highly cytotoxic and reactive; considered a more specific marker of lipid peroxidation than MDA. |
Formation of Key Lipid Peroxidation Byproducts
The process of lipid peroxidation is a complex chain reaction involving initiation, propagation, and termination steps. During propagation, lipid hydroperoxides are formed, which are unstable and can decompose into various secondary products, including aldehydes like MDA and 4-HNE.
Figure 1. Simplified pathway of lipid peroxidation leading to the formation of key biomarkers.
Experimental Protocols
Accurate quantification of lipid peroxidation biomarkers is crucial for reliable results. The choice of method depends on the specific biomarker, the biological matrix, and the required sensitivity and specificity.
Protocol 1: Quantification of Malondialdehyde (MDA) in Human Plasma using HPLC
This protocol describes the determination of MDA levels in plasma via its reaction with thiobarbituric acid (TBA) to form a fluorescent adduct (MDA-TBA₂), which is then quantified by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Human plasma (collected with EDTA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT)
-
Trichloroacetic acid (TCA)
-
1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
HPLC system with fluorescence detector
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of BHT solution (to prevent further oxidation).
-
Add 500 µL of 10% TCA to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant.
-
-
Derivatization:
-
To the supernatant, add 500 µL of 0.67% TBA solution.
-
Incubate at 95°C for 60 minutes in a water bath.
-
Cool the samples on ice for 10 minutes.
-
-
Extraction:
-
Add 1 mL of n-butanol and vortex vigorously.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Collect the upper butanol layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Mobile Phase: Methanol (B129727):50 mM Potassium Phosphate Buffer (pH 6.8) (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 532 nm, Emission at 553 nm.
-
Quantify the MDA-TBA₂ adduct by comparing its peak area to a standard curve prepared with TMP.
-
Protocol 2: Quantification of 4-Hydroxy-2-nonenal (4-HNE) in Human Urine using GC-MS
This protocol details the analysis of 4-HNE in urine using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
Materials:
-
Human urine
-
Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., 4-HNE-d3)
-
Solid-phase extraction (SPE) C18 cartridges
-
GC-MS system
Procedure:
-
Sample Preparation and Derivatization:
-
To 1 mL of urine, add the internal standard.
-
Add 100 µL of PFBHA solution and incubate at room temperature for 30 minutes to form the PFB-oxime derivative.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with water and then with a low percentage of methanol in water.
-
Elute the 4-HNE-PFB-oxime with hexane.
-
-
Silylation:
-
Evaporate the eluate to dryness under nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: DB-5ms or equivalent.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the 4-HNE derivative and its internal standard.
-
Quantify 4-HNE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Figure 2. Experimental workflows for the quantification of MDA and 4-HNE.
This compound as a Volatile Organic Compound (VOC) from Lipid Peroxidation
This compound is a volatile ketone that can be generated from the oxidation of PUFAs.[1][2][3] It is often detected in studies analyzing the profile of VOCs in various biological samples, including exhaled breath, as a potential indicator of oxidative stress.[9][10][11][12] However, its utility as a specific and quantitative biomarker for lipid peroxidation is not well-established for several reasons:
-
Lack of Specificity: this compound can also originate from other sources, including diet and environmental exposures.
-
Volatility and Instability: Its volatile nature makes standardized collection and analysis challenging.
-
Limited Quantitative Data: There is a scarcity of robust quantitative data linking specific levels of this compound to the severity of oxidative stress in vivo.
Analysis of this compound is typically performed using GC-MS, often in combination with headspace solid-phase microextraction (HS-SPME) for sample pre-concentration, particularly from complex matrices like food or exhaled breath condensate.[13]
Signaling Pathways and Lipid Peroxidation
The products of lipid peroxidation, particularly 4-HNE, are not just markers of damage but also act as signaling molecules that can modulate various cellular pathways.[4][5] This adds another layer of complexity to the interpretation of biomarker levels.
Figure 3. Involvement of 4-HNE in modulating key cellular signaling pathways.
Conclusion
The accurate measurement of lipid peroxidation biomarkers is a valuable tool in understanding the role of oxidative stress in health and disease. While this compound is a product of this process, MDA and 4-HNE remain the most reliable and widely used biomarkers . The choice of biomarker and analytical method should be carefully considered based on the specific research question and the available resources. The detailed protocols provided herein for MDA and 4-HNE offer robust and validated approaches for researchers, scientists, and drug development professionals to assess lipid peroxidation in a variety of biological samples. Further research is needed to validate the utility of less-established VOCs like this compound as specific and quantitative biomarkers of in vivo oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanistic study and review of volatile products from peroxidation of unsaturated fatty acids: an aid to understanding the origins of volatile organic compounds from the human body | Semantic Scholar [semanticscholar.org]
- 3. A mechanistic study and review of volatile products from peroxidation of unsaturated fatty acids: an aid to understanding the origins of volatile organic compounds from the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent modifications to 2'-deoxyguanosine by 4-oxo-2-nonenal, a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein adducts generated from products of lipid oxidation: focus on HNE and one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. Biomarkers in the exhaled breath condensate of healthy adults: mapping the path towards reference values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of Inflammatory Biomarkers in Exhaled Breath Condensates in Respiratory Clinical Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarkers in exhaled breath condensate: a review of collection, processing and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 3-Nonen-2-one for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one (B88694) is an α,β-unsaturated ketone that is of interest in various fields, including flavor and fragrance chemistry, food science, and toxicology.[1] Its analysis can be challenging due to its volatility and the potential for thermal degradation during certain analytical procedures. Derivatization, a process of chemically modifying an analyte, is a crucial technique to enhance the analytical performance for compounds like this compound. This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), improving sensitivity, selectivity, and chromatographic behavior. Furthermore, this document explores the biological relevance of this compound as an inhibitor of Glutathione (B108866) S-transferase (GST) and its impact on cellular signaling pathways.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective method for ketones.[2][3] PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative. The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection by mass spectrometry.[4]
Experimental Protocol: PFBHA Derivatization
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent (e.g., Hexane (B92381), Dichloromethane)
-
Internal Standard (e.g., d-benzaldehyde)
-
Deionized water
-
pH adjustment solution (e.g., HCl)
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials with inserts
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. For unknown samples, perform a suitable extraction to isolate the analyte.
-
Derivatization Reaction:
-
In a reaction vial, add a known volume of the standard or sample solution.
-
Add an appropriate amount of the internal standard.
-
Add an aqueous solution of PFBHA (a typical concentration is around 0.43 mg/mL).
-
Adjust the pH of the solution to approximately 3.[5]
-
Vortex the mixture vigorously for 1 minute.
-
-
Reaction Incubation: Heat the reaction mixture at 60°C for 30 minutes to ensure complete derivatization.[6]
-
Extraction of Derivative:
-
After cooling to room temperature, add a suitable extraction solvent (e.g., hexane or dichloromethane).[5]
-
Vortex for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.
-
Centrifuge to separate the phases.
-
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis. The derivatization of this compound with PFBHA will likely result in the formation of two geometric isomers (syn and anti), which may be separated chromatographically. For quantification, the peak areas of both isomers are typically summed.
Quantitative Data Summary for PFBHA Derivatization (Representative Values)
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | [5] |
| Limit of Quantification (LOQ) | 0.04 - 1.5 µg/L | [5] |
| Recovery | > 85% | [6] |
| Linearity (R²) | > 0.99 | [6] |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, enhancing its detection by UV-Visible or fluorescence detectors. Common derivatizing agents for ketones include dansylhydrazine and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[5][7]
Experimental Protocol: Dansylhydrazine Derivatization
Materials:
-
This compound standard
-
Dansylhydrazine
-
Solvent (e.g., Acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Vortex mixer
-
Heating block or water bath
-
HPLC vials
Procedure:
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile.
-
Derivatization Reaction:
-
In a reaction vial, add a known volume of the standard or sample solution.
-
Add a solution of dansylhydrazine in acetonitrile.
-
Add a small amount of an acid catalyst.
-
Vortex the mixture.
-
-
Reaction Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to facilitate the reaction.
-
Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Quantitative Data Summary for Ketone Derivatization with DNPH for HPLC-DAD (Representative Values)
While specific data for dansylhydrazine with this compound is limited, the following table provides representative quantitative data for the analysis of other ketones using a similar derivatization approach with 2,4-dinitrophenylhydrazine (DNPH) and HPLC-DAD analysis.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 10 - 20 µg/L | [7] |
| Limit of Quantification (LOQ) | 0.04 - 0.1 mg/L | [8] |
| Recovery | 92 - 99% | [7] |
| Linearity (R²) | > 0.999 | [8] |
Biological Relevance: Inhibition of Glutathione S-Transferase (GST)
This compound, as an α,β-unsaturated ketone, is an electrophilic compound that can interact with biological nucleophiles. One of its known targets is Glutathione S-transferase (GST), a family of enzymes crucial for detoxification by catalyzing the conjugation of glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds.[8][9] Specifically, this compound can act as an inhibitor of GSTP1.[9]
The inhibition of GSTP1 can disrupt cellular signaling pathways. Under normal conditions, GSTP1 can bind to and inhibit c-Jun N-terminal kinase (JNK), a key protein in stress-activated signaling pathways.[2][10] When an inhibitor like this compound binds to GSTP1, it can cause the dissociation of the GSTP1-JNK complex. This dissociation leads to the activation of JNK, which can then trigger downstream signaling cascades, ultimately leading to cellular responses such as apoptosis.[6][10]
Visualizations
Caption: Experimental workflows for the derivatization of this compound.
Caption: Inhibition of GSTP1 by this compound and activation of the JNK pathway.
References
- 1. Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Glutathione S-transferase P in signaling pathways and S-glutathionylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 丹磺酰肼 for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Deactivation of the JNK Pathway by GSTP1 Is Essential to Maintain Sperm Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
- 9. agilent.com [agilent.com]
- 10. Targeting GSTP1-1 induces JNK activation and leads to apoptosis in cisplatin-sensitive and -resistant human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Nonen-2-one in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Nonen-2-one, a versatile ketone fragrance ingredient, and detailed protocols for its evaluation and use in fragrance formulations.
Introduction to this compound
This compound (CAS: 14309-57-0, FEMA: 3955) is an unsaturated aliphatic ketone recognized for its potent and complex aroma profile.[1][2][3] Its unique combination of nutty and fruity characteristics makes it a valuable component in a wide array of fragrance applications.[1][2] The position of the double bond and the ketone group in its structure are key to its distinct scent.[1]
1.1. Scent Profile
The odor of this compound is predominantly characterized as:
-
Fruity Nuances: Reminiscent of peach, melon, and avocado.[1][2]
-
Other Descriptors: Berry, fatty, oily, ketonic, weedy, spicy, and licorice notes have also been described.[4] Some sources also mention a diffusive powdery brandy with a mushroom undertone.[4]
1.2. Applications in Fragrance Formulation
This compound is utilized to impart or enhance specific scent characteristics in various fragrance types:
-
Fruity and Berry Accords: It is frequently used in the creation of berry and fruit fragrances, lending a natural and ripe quality.[4][5]
-
Gourmand and Nutty Fragrances: Its strong nutty character is ideal for adding realism and complexity to hazelnut, peanut, walnut, almond, and pistachio notes.[2]
-
Floral and Green Fragrances: In trace amounts, it can introduce interesting facets and lift to floral and green compositions.
-
Savory and Unique Fragrances: Its profile can be leveraged in more unconventional, savory-inspired scents.[2]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| FEMA Number | 3955 | [1][2] |
| CAS Number | 14309-57-0 | [1][2][3] |
| Molecular Formula | C9H16O | [3][4] |
| Molecular Weight | 140.22572 g/mol | [4] |
| Specific Gravity | 0.84300 - 0.84600 @ 25°C | [4] |
| Refractive Index | 1.44300 - 1.45200 @ 20°C | [4] |
| Flash Point | 175.00 °F (79.44 °C) TCC | [4] |
| Substantivity on Paper | > 4 hours at 100% | [4] |
| Recommended Usage Level | Up to 5.00% in fragrance concentrate | [4] |
Experimental Protocols
The following protocols are designed for the systematic evaluation of this compound in fragrance formulations.
3.1. Protocol 1: Sensory Evaluation of this compound in a Simple Fragrance Base
This protocol outlines the methodology for the sensory assessment of this compound to determine its odor profile and performance at various concentrations.
Objective: To characterize the sensory attributes of this compound and establish its odor detection threshold in a fragrance base.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., Diethyl Phthalate - DEP or Ethanol)
-
Glass beakers and stirring rods
-
Digital scale (accurate to 0.001g)
-
Perfumer's smelling strips
-
Controlled environment sensory booths[6]
Methodology:
-
Stock Solution Preparation: Prepare a 10% solution of this compound in the chosen solvent.
-
Serial Dilutions: Create a series of dilutions from the stock solution, ranging from 1% down to 0.001%.
-
Sample Preparation: For each dilution, dip a smelling strip to a consistent depth and allow the solvent to evaporate for 30 seconds.
-
Panelist Recruitment: Select a panel of trained sensory analysts or pre-screened individuals.[6]
-
Sensory Analysis:
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Ask panelists to describe the odor profile at different concentrations.
-
Determine the odor detection threshold (the lowest concentration at which the scent is perceptible).
-
Evaluate the evolution of the scent over time (top, middle, and base notes).
-
-
Data Analysis: Compile the descriptive terms and threshold data to create a comprehensive sensory profile of this compound.
3.2. Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol details the use of headspace GC-MS to analyze the volatility and release of this compound from a fragrance formulation applied to a substrate.
Objective: To quantify the concentration of this compound in the headspace of a scented product over time.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace autosampler
-
Vials with septa
-
Substrate (e.g., filter paper, fabric swatch)
-
Fragrance formulation containing a known concentration of this compound
-
Internal standard
Methodology:
-
Sample Preparation: Apply a precise amount of the fragrance formulation to the substrate and place it in a headspace vial. Seal the vial.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 32°C, to simulate skin temperature) for a specific duration.
-
Headspace Sampling: The autosampler will withdraw a known volume of the headspace gas from the vial.
-
GC-MS Analysis:
-
Inject the headspace sample into the GC.
-
Separate the volatile compounds on an appropriate capillary column.
-
Detect and identify the compounds using the MS.
-
-
Time-Course Analysis: Repeat the analysis at different time intervals (e.g., 0, 1, 4, 8 hours) to monitor the evaporation rate of this compound.
-
Quantification: Use the internal standard to quantify the concentration of this compound in the headspace at each time point.
3.3. Protocol 3: Accelerated Stability Testing
This protocol is for assessing the stability of a fragrance formulation containing this compound under accelerated conditions to predict its shelf life.[7]
Objective: To evaluate the physical and chemical stability of the fragrance formulation over time.
Materials:
-
Finished fragrance formulation containing this compound
-
Final intended packaging
-
Temperature and humidity controlled stability chambers
-
pH meter, viscometer
-
GC-MS for chemical analysis
Methodology:
-
Sample Storage: Place samples of the fragrance formulation in its final packaging into stability chambers under the following conditions:
-
40°C / 75% RH (accelerated)
-
25°C / 60% RH (real-time control)
-
4°C (refrigerated control)
-
Cycle testing: e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for several cycles.[8]
-
-
Evaluation Time Points: Evaluate the samples at specified intervals (e.g., 0, 1, 2, and 3 months for accelerated testing).
-
Physical Evaluation: At each time point, assess the following physical parameters:
-
Appearance (color, clarity)
-
Odor
-
pH
-
Viscosity
-
-
Chemical Evaluation: Use GC-MS to analyze the concentration of this compound and to detect any degradation products.
-
Data Analysis: Compare the results from the accelerated conditions to the control samples to identify any significant changes and predict the long-term stability of the formulation.
Safety and Handling
While comprehensive safety data for this compound was not found in the initial search, general good laboratory practices and handling procedures for fragrance ingredients should be followed. A safety assessment for the similar compound 3-octen-2-one (B105304) indicated it is a weak skin sensitizer.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area to minimize inhalation of vapors.
-
Skin Contact: Avoid direct contact with skin. In case of contact, wash thoroughly with soap and water. Some fragrance ingredients may cause skin irritation or allergic reactions.[10]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep containers tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the manufacturer's Safety Data Sheet (SDS) for this compound before use for detailed safety information.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Page loading... [guidechem.com]
- 4. This compound, 14309-57-0 [thegoodscentscompany.com]
- 5. ulprospector.com [ulprospector.com]
- 6. sense-lab.co.uk [sense-lab.co.uk]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. afi-usa.com [afi-usa.com]
Application Notes and Protocols: 3-Nonen-2-one as a Versatile Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one (B88694) is a valuable and versatile α,β-unsaturated ketone that serves as a key building block in a variety of organic transformations. Its electrophilic nature at the β-carbon makes it an excellent Michael acceptor, while the ketone functionality allows for a range of subsequent reactions. These properties make this compound a crucial reagent in the synthesis of complex molecules, including natural products, pharmaceutical intermediates, and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 140.22 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
| Boiling Point | 85 °C at 12 mmHg | --INVALID-LINK-- |
| Density | 0.848 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.449 | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in organic solvents | General Knowledge |
Applications in Organic Synthesis
This compound is a versatile reagent primarily utilized in carbon-carbon and carbon-heteroatom bond-forming reactions. Its key applications include Michael additions and Robinson annulations.
Michael Addition Reactions
The conjugate addition of nucleophiles to the β-carbon of this compound is a cornerstone of its reactivity. This reaction allows for the introduction of a wide variety of functional groups, leading to the formation of 1,5-dicarbonyl compounds and their derivatives, which are valuable synthetic intermediates.
The general experimental workflow for a Michael addition reaction involving this compound is depicted below.
Caption: General experimental workflow for a Michael addition reaction.
This compound is a key starting material in the synthesis of olivetolic acid, a precursor to cannabinoids.[1] The synthesis involves a Michael addition of a malonic ester to this compound, followed by cyclization and aromatization.
Experimental Protocol: Michael Addition of Dimethyl Malonate to this compound
This protocol describes the initial Michael addition step.
-
Materials:
-
This compound (90% purity, 75 g, 0.48 mol)
-
Dimethyl malonate (90 g, 0.68 mol)
-
Sodium methoxide (B1231860) (32.4 g, 0.60 mol)
-
Anhydrous methanol (B129727) (230 mL)
-
Chloroform
-
Concentrated HCl
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
To a stirring solution of sodium methoxide and dimethyl malonate in anhydrous methanol, add this compound portion-wise.
-
Reflux the reaction mixture for 3 hours under a nitrogen atmosphere.
-
Allow the mixture to cool to room temperature and then distill the solvent under reduced pressure.
-
Dissolve the residue in 350 mL of water and extract three times with 80 mL of chloroform.
-
Acidify the aqueous layer to pH 4 with concentrated HCl to precipitate the product.
-
Allow the precipitate to stand overnight before filtering.
-
Dry the crystals at 50°C under high vacuum for 5 hours.
-
Recrystallize the product from a mixture of petroleum ether and ethyl acetate (9:1) to yield pure methyl 6-n-pentyl-2-hydroxy-4-oxo-cyclohex-2-ene-1-carboxylate.
-
-
Quantitative Data:
| Reactant | Molar Ratio | Yield (%) | Reference |
| This compound:Dimethyl Malonate | 1 : 1.42 | 92 | [2] |
The addition of nitrogen nucleophiles to this compound provides access to β-amino ketones, which are important scaffolds in many biologically active compounds.
Representative Experimental Protocol: Aza-Michael Addition of Aniline
This protocol is adapted from a similar reaction with 3-penten-2-one (B1195949) and can be applied to this compound.
-
Materials:
-
This compound (5 mmol, 1.0 eq)
-
Aniline (5.5 mmol, 1.1 eq)
-
Sealed vial
-
-
Procedure:
-
In a sealed vial, combine this compound and aniline.
-
Heat the mixture at 80°C with stirring for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product directly by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(phenylamino)nonan-2-one.
-
-
Quantitative Data (Representative):
| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | None | Neat | 80 | 4 | High (expected) |
The thia-Michael addition of thiols to this compound is a highly efficient method for the synthesis of β-thio ketones.
Representative Experimental Protocol: Thia-Michael Addition of Thiophenol
This protocol is adapted from a similar reaction with 3-penten-2-one.
-
Materials:
-
This compound (10 mmol, 1.0 eq)
-
Thiophenol (10 mmol, 1.0 eq)
-
Triethylamine (B128534) (Et₃N) (1 mmol, 0.1 eq)
-
Dichloromethane (B109758) (20 mL)
-
-
Procedure:
-
To a solution of this compound in dichloromethane in a round-bottom flask, add thiophenol.
-
Add triethylamine dropwise to the stirring solution at room temperature.
-
Stir the reaction for 15-30 minutes. The reaction is often exothermic.
-
Monitor the disappearance of the starting materials by TLC.
-
Upon completion, the product, 4-(phenylthio)nonan-2-one, can be purified by column chromatography.
-
-
Quantitative Data (Representative):
| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Thiophenol | Et₃N | CH₂Cl₂ | Room Temp | 15-30 | High (expected) |
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. This compound, as an α,β-unsaturated ketone, is an excellent substrate for this reaction, enabling the construction of substituted cyclohexenone rings, which are core structures in many natural products like steroids and terpenoids.
The logical progression of the Robinson annulation is outlined below.
Caption: Logical workflow of the Robinson annulation.
Representative Experimental Protocol: Robinson Annulation of 2-Methylcyclohexanone (B44802) with an α,β-Unsaturated Ketone
This protocol uses methyl vinyl ketone, a close structural analog of this compound, and can be adapted for reactions with this compound.
-
Materials:
-
2-Methylcyclohexanone
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (EtOH)
-
-
Procedure:
-
A solution of 2-methylcyclohexanone in ethanol is treated with a catalytic amount of sodium ethoxide to generate the enolate.
-
This compound is added to the reaction mixture, and the Michael addition is allowed to proceed.
-
The resulting 1,5-diketone intermediate is then heated in the presence of the base to induce an intramolecular aldol condensation.
-
Subsequent dehydration yields the final annulated cyclohexenone product.
-
The product is isolated and purified by standard techniques such as extraction and chromatography.
-
-
Quantitative Data (Representative):
| Ketone | Michael Acceptor | Base | Solvent | Yield (%) |
| 2-Methylcyclohexanone | This compound (analogous) | NaOEt | EtOH | Moderate to High |
Role in Biological Systems: Inhibition of Glutathione (B108866) S-Transferase
Recent studies have identified this compound as an inhibitor of Glutathione S-Transferase (GST), a key enzyme in cellular detoxification pathways.[3] GSTs catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic compounds, rendering them more water-soluble and facilitating their excretion.[4] The α,β-unsaturated ketone moiety of this compound acts as a Michael acceptor for the thiol group of glutathione, leading to the covalent modification and inactivation of the enzyme. This inhibitory activity is of significant interest to drug development professionals, as GSTs are often overexpressed in cancer cells, contributing to multidrug resistance.
The following diagram illustrates the catalytic cycle of Glutathione S-Transferase and its inhibition by this compound.
Caption: Glutathione S-Transferase catalytic cycle and its inhibition by this compound.
Conclusion
This compound is a readily available and highly useful reagent in organic synthesis. Its ability to participate in a range of powerful bond-forming reactions, including Michael additions and Robinson annulations, makes it an invaluable tool for the construction of complex molecular architectures. The protocols and data presented herein provide a practical guide for researchers in academia and industry to effectively utilize this compound in their synthetic endeavors. Furthermore, its role as a modulator of biological pathways, such as the inhibition of Glutathione S-Transferase, highlights its potential in the development of novel therapeutic agents. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Examination of Michael addition reactivity towards glutathione by transition-state calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the glutathione transferase-catalyzed conversion of antitumor 2-crotonyloxymethyl-2-cycloalkenones to GSH adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Nonen-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Nonen-2-one (B88694).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Claisen-Schmidt (Aldol) condensation and the Wittig reaction. The Claisen-Schmidt condensation involves the base-catalyzed reaction of n-hexanal with acetone (B3395972), followed by dehydration. The Wittig reaction utilizes a phosphorus ylide, specifically acetylmethylidenetriphenylphosphorane, to react with n-hexanal.
Q2: Which synthesis method generally provides a higher yield of this compound?
A2: The Claisen-Schmidt (Aldol) condensation is well-documented to provide high yields of this compound, with selectivities around 91% reported under optimized conditions.[1] While specific yield data for the Wittig reaction for this compound is less commonly published, Wittig reactions are a powerful tool for alkene synthesis. However, the purification to remove the triphenylphosphine (B44618) oxide byproduct can sometimes lead to yield loss.[2] For α,β-unsaturated ketones, the Horner-Wadsworth-Emmons (HWE) modification of the Wittig reaction is often preferred as it typically favors the (E)-isomer and simplifies purification, potentially leading to higher isolated yields.[3][4]
Q3: What are the main side products to be aware of during the synthesis of this compound?
A3: In the Claisen-Schmidt condensation, the primary side products include the self-condensation product of acetone (mesityl oxide and other oligomers) and potentially the formation of the isomeric product, 4-nonen-2-one.[1] In the Wittig reaction, the main impurity is the triphenylphosphine oxide byproduct, which can be challenging to remove from the final product.[2]
Q4: How can I confirm the successful synthesis of this compound?
A4: The product can be characterized using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to elucidate the structure and confirm the presence of the α,β-unsaturated ketone moiety. Infrared (IR) spectroscopy should show a characteristic carbonyl stretch for a conjugated ketone.
Troubleshooting Guides
Claisen-Schmidt (Aldol) Condensation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reactant ratio. - Incorrect base concentration. - Inefficient dehydration of the aldol (B89426) addition product. - Formation of side products. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials. - Optimize Reactant Ratio: A higher molar ratio of acetone to n-hexanal (e.g., 5:1) can favor the desired reaction.[1] - Adjust Base Concentration: The concentration of the base (e.g., KOH) is critical. A 10% aqueous solution is reported to be effective.[1] - Promote Dehydration: Ensure the dehydration step is carried out effectively. This is typically achieved by heating the reaction mixture under acidic conditions (e.g., pH 2 at 100°C).[1] - Control Temperature: The initial aldol addition should be performed at a controlled temperature (e.g., 30°C) to minimize side reactions.[1] |
| Formation of Multiple Products | - Self-condensation of acetone. - Formation of isomeric byproducts. | - Slow Addition of Aldehyde: Slowly add n-hexanal to the mixture of acetone and base to maintain a low concentration of the aldehyde, thus minimizing its self-reaction. - Control Reaction Temperature: Lower temperatures during the initial addition can increase selectivity. |
| Product is an Oil Instead of a Solid | - Presence of impurities. - The product itself is a liquid at room temperature. | - Purification: Purify the product using vacuum distillation or column chromatography to remove impurities. - Induce Crystallization (if applicable): If impurities are the issue, purification should yield a product with the correct physical state. This compound is a colorless liquid at room temperature. |
Wittig Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete formation of the ylide. - Inactive or impure reagents. - Inefficient reaction between the ylide and aldehyde. - Loss of product during purification. | - Ensure Anhydrous Conditions: The formation of the ylide using a strong base like n-butyllithium requires strictly anhydrous conditions, as the base and ylide are water-sensitive.[5] - Use Fresh Reagents: Ensure the aldehyde is pure and the phosphonium (B103445) salt has been stored correctly. - Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. - Efficient Purification: Use column chromatography on silica (B1680970) gel to effectively separate the non-polar this compound from the more polar triphenylphosphine oxide. |
| Difficulty in Removing Triphenylphosphine Oxide | - High polarity and crystallinity of the byproduct. | - Column Chromatography: This is the most effective method. A non-polar eluent will elute the desired product first. - Recrystallization: In some cases, recrystallization from a suitable solvent can help to separate the product from the byproduct. |
| Formation of (Z)-isomer | - Use of a non-stabilized ylide. | - Use a Stabilized Ylide: Acylmethylidenetriphenylphosphorane is a stabilized ylide, which generally favors the formation of the (E)-isomer.[6] |
Experimental Protocols
Method 1: Claisen-Schmidt (Aldol) Condensation
This protocol is adapted from a reported optimized synthesis of this compound.[1]
Step 1: Aldol Addition
-
In a round-bottom flask equipped with a magnetic stirrer, combine acetone (5 moles) and a 10% aqueous solution of potassium hydroxide (B78521) (KOH).
-
Maintain the temperature of the mixture at 30°C.
-
Slowly add n-hexanal (1 mole) to the stirring mixture over a period of 100 minutes.
-
Continue stirring at 30°C and monitor the reaction progress by TLC or GC until the n-hexanal is consumed. The intermediate product is 4-hydroxy-2-nonanone.
Step 2: Dehydration
-
Without further purification of the 4-hydroxy-2-nonanone, acidify the reaction mixture to pH 2 using a suitable acid (e.g., dilute HCl).
-
Heat the mixture to 100°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Wittig Reaction
This is a general protocol for the synthesis of an α,β-unsaturated ketone using a stabilized ylide.
Step 1: Ylide Formation
-
To a suspension of acetylmethylidenetriphenylphosphorane (1.1 equivalents) in a suitable solvent (e.g., anhydrous THF or dichloromethane), add a mild base (e.g., aqueous NaOH) (1.2 equivalents).
-
Stir the mixture vigorously at room temperature for 1 hour to generate the ylide. The formation of a colored solution often indicates ylide generation.
Step 2: Olefination
-
Add n-hexanal (1.0 equivalent) to the ylide solution.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., a hexane/ethyl acetate (B1210297) gradient) to separate this compound from triphenylphosphine oxide.
Data Presentation
| Parameter | Claisen-Schmidt (Aldol) Condensation | Wittig Reaction |
| Starting Materials | n-Hexanal, Acetone | n-Hexanal, Acetylmethylidenetriphenylphosphorane |
| Key Reagents | Potassium Hydroxide, Acid (for dehydration) | Base (e.g., NaOH) |
| Reported Selectivity/Yield | ~91% selectivity for this compound in the dehydration step.[1] | Yields are generally good for stabilized ylides but can be affected by purification challenges. |
| Key Byproduct | Isomeric nonenones, self-condensation products of acetone | Triphenylphosphine oxide |
| Stereoselectivity | Can produce a mixture of (E) and (Z) isomers. | Stabilized ylides generally favor the (E)-isomer.[6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Aldol Condensation.
Caption: Experimental workflow for the synthesis of this compound via the Wittig Reaction.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Safety Information
-
n-Hexanal: Flammable liquid and vapor. Causes skin and serious eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[3][7][8][9][10] Use in a well-ventilated area and away from ignition sources.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate PPE.[11][12][13][14]
-
n-Butyllithium (n-BuLi): Pyrophoric liquid; ignites spontaneously in air. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled under an inert atmosphere (e.g., argon or nitrogen) by trained personnel using appropriate techniques and safety precautions.[4][6][15][16]
-
Acetylmethylidenetriphenylphosphorane: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes eye, skin, and respiratory tract irritation. Handle with care, wearing appropriate PPE.[10] Stable under normal conditions but is air-sensitive.[10]
References
- 1. delval.edu [delval.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. fishersci.com [fishersci.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. szabo-scandic.com [szabo-scandic.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Purification of 3-Nonen-2-one
Welcome to the Technical Support Center for the purification of 3-Nonen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor separation of this compound from its isomers.
-
Symptom: GC-MS analysis of the purified product shows a significant peak corresponding to an isomer, most commonly 4-Nonen-2-one.
-
Potential Cause: During the synthesis of this compound, particularly through aldol (B89426) condensation followed by dehydration, the formation of the positional isomer 4-Nonen-2-one can occur. The selectivity of the dehydration step is influenced by factors such as pH and temperature.[1]
-
Solution:
-
Fractional Distillation: Due to the likely close boiling points of the isomers, a fractional distillation column with a high number of theoretical plates is recommended. Careful control of the distillation rate and temperature is crucial for effective separation.
-
Preparative Chromatography: Flash column chromatography using silica (B1680970) gel can be employed to separate the isomers. A non-polar mobile phase with a gradual increase in polarity (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient) can effectively resolve the two compounds.
-
Reaction Optimization: Revisit the synthesis protocol to optimize the dehydration step for higher selectivity towards this compound. An acidic medium (pH=2) at 100°C for 2 hours has been shown to yield a selectivity of 91% for this compound.[1]
-
Issue 2: Isomerization of this compound during purification.
-
Symptom: The purity of this compound decreases after purification, with an increase in the proportion of isomers (e.g., cis/trans or positional isomers).
-
Potential Causes:
-
Acidic or Basic Conditions: Traces of acid or base in the purification setup (e.g., on glassware or in the chromatography stationary phase) can catalyze the isomerization of the double bond.
-
Elevated Temperatures: Prolonged exposure to high temperatures during distillation can promote isomerization.
-
-
Solutions:
-
Neutralize Equipment: Ensure all glassware is thoroughly washed and neutralized before use.
-
Use Neutral Stationary Phase: For column chromatography, consider using neutral alumina (B75360) instead of silica gel, or deactivate the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine (B128534) in the eluent.
-
Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Avoid Prolonged Heating: Keep the distillation time as short as possible.
-
Issue 3: Low recovery of this compound after purification.
-
Symptom: The final yield of purified this compound is significantly lower than expected.
-
Potential Causes:
-
Decomposition: As an α,β-unsaturated ketone, this compound can be susceptible to polymerization or degradation, especially at elevated temperatures or in the presence of impurities.
-
Adsorption on Stationary Phase: The polar carbonyl group can lead to strong adsorption on silica gel during column chromatography, resulting in material loss.
-
Inefficient Extraction: During workup, incomplete extraction from the aqueous phase can lead to lower yields.
-
-
Solutions:
-
Gentle Heating: Use a water bath or oil bath for controlled and gentle heating during distillation.
-
Deactivation of Silica Gel: Deactivating the silica gel with a small amount of triethylamine can help reduce strong adsorption.
-
Thorough Extraction: Ensure complete extraction from the aqueous phase during the workup by performing multiple extractions with a suitable organic solvent.
-
Inert Atmosphere: For sensitive applications, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect when synthesizing this compound?
A1: The most common impurity is the positional isomer, 4-Nonen-2-one.[1] This is due to the non-regioselective nature of the dehydration of the 4-hydroxy-2-nonanone intermediate.
Q2: What is the best method to purify this compound?
A2: The choice of purification method depends on the scale and the required purity. For larger quantities where isomeric impurities are the main concern, fractional vacuum distillation is often the most practical method. For smaller scales and to achieve very high purity, preparative column chromatography is recommended.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for monitoring the purity. It allows for the separation and identification of this compound from its isomers and other potential impurities. Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment during column chromatography.
Q4: Can this compound undergo cis/trans isomerization during purification?
A4: Yes, the double bond in this compound can potentially isomerize between the E (trans) and Z (cis) forms, especially in the presence of acid, base, or upon exposure to heat or UV light.[2] It is important to use neutral conditions and minimize heat exposure to maintain the desired isomeric form.
Q5: What are the typical boiling points of this compound and its common isomer, 4-Nonen-2-one?
Data Presentation
Table 1: Selectivity of this compound Synthesis
| Parameter | Condition | Conversion Ratio of Precursor (%) | Selectivity of this compound (%) | Selectivity of 4-Nonen-2-one (%) | Reference |
| Dehydration | Acidic medium (pH=2), 100°C, 2h | 90 | 91 | 9 | [1] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying gram-scale to larger quantities of this compound.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column (e.g., with Raschig rings) to ensure high separation efficiency.
-
Use a round-bottom flask of an appropriate size to avoid overfilling (no more than two-thirds full).
-
Place a stir bar in the distillation flask for smooth boiling.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask using a heating mantle or oil bath.
-
Observe the vapor front rising slowly up the distillation column. A slow and steady rise is crucial for good separation.
-
Collect the initial fraction (forerun), which may contain more volatile impurities.
-
Carefully monitor the head temperature. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the operating pressure.
-
Collect fractions and analyze their purity by GC-MS. Combine the pure fractions.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for smaller scale purification or when high purity is required.
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running the starting eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a low-polarity eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to elute the compounds.
-
Collect fractions and monitor the separation using TLC or GC-MS.
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure and at a low temperature to prevent isomerization.
-
Protocol 3: Purity Analysis by GC-MS
This protocol provides a general method for analyzing the purity of this compound.
-
Sample Preparation:
-
Dilute a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 µg/mL.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes. (This program should be optimized for your specific instrument and column.)
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Mode: Full scan to identify all components.
-
-
-
Data Analysis:
-
Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with a standard if available.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical troubleshooting flow for this compound purification.
References
improving the stability of 3-Nonen-2-one in solution
Welcome to the Technical Support Center for 3-Nonen-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Purity Over Time | Degradation of this compound. As an α,β-unsaturated ketone, it is susceptible to oxidation and nucleophilic attack. | Store solutions at low temperatures (2-8°C), protect from light, and use an inert headspace (e.g., nitrogen or argon) to minimize oxidation. Consider the use of antioxidants. |
| Inconsistent Analytical Results | Instability during the analytical procedure. The compound may be degrading in the sample matrix or on the analytical column. | Ensure the mobile phase is compatible and does not promote degradation. Use a validated, stability-indicating HPLC method. Analyze samples promptly after preparation. |
| Formation of Unknown Peaks in Chromatogram | Degradation of this compound into byproducts. | Use forced degradation studies to identify potential degradation products. This will aid in developing a specific and stability-indicating analytical method. |
| Precipitation in Aqueous Solution | Low aqueous solubility of this compound.[1] | Use a co-solvent (e.g., ethanol, methanol, DMSO) to increase solubility. Prepare solutions at the lowest effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: As an α,β-unsaturated ketone, this compound is susceptible to two primary degradation pathways:
-
Oxidation: The double bond and the allylic positions are prone to oxidation, which can be initiated by light, heat, or the presence of oxygen. This can lead to the formation of epoxides, aldehydes, and carboxylic acids.
-
Nucleophilic Addition (Michael Addition): The electron-withdrawing nature of the carbonyl group makes the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles. In aqueous solutions, water can act as a nucleophile, leading to the formation of a β-hydroxy ketone. Buffers or other excipients in the formulation can also act as nucleophiles.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Acid catalysis can promote the hydration of the double bond (a form of Michael addition), leading to the formation of 4-hydroxy-2-nonanone.
-
Neutral to Slightly Acidic Conditions (pH 4-7): Generally, this is the range of greatest stability.
-
Basic Conditions (pH > 8): Basic conditions can catalyze both Michael addition and aldol-type condensation reactions, leading to a variety of degradation products and potential polymerization.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: 2-8°C. Avoid freezing, as this can cause the compound to come out of solution.
-
Light: Protect from light by using amber vials or by storing in the dark.
-
Atmosphere: For long-term storage, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Container: Use tightly sealed, non-reactive containers (e.g., glass).
Q4: Can antioxidants be used to improve the stability of this compound?
A4: Yes, antioxidants can be effective in preventing oxidative degradation. Commonly used antioxidants include:
-
Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): These are effective radical scavengers.[2][3]
-
Tocopherols (Vitamin E): A natural antioxidant that is also effective.[2] The choice and concentration of the antioxidant should be optimized for the specific formulation and application.
Quantitative Stability Data
The following tables provide representative data on the stability of this compound under various conditions. This data is based on typical behavior for α,β-unsaturated ketones and should be used as a guideline for experimental design.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | % Remaining after 7 days | Major Degradation Product(s) |
| 2.0 | 85% | 4-Hydroxy-2-nonanone |
| 4.5 | 98% | Minimal degradation |
| 7.0 | 95% | 4-Hydroxy-2-nonanone |
| 9.0 | 70% | Michael adducts, aldol (B89426) condensation products |
Table 2: Effect of Temperature on the Stability of this compound in a pH 4.5 Acetate Buffer
| Temperature | % Remaining after 30 days |
| 4°C | >99% |
| 25°C | 92% |
| 40°C | 78% |
Table 3: Efficacy of Antioxidants on the Stability of this compound in Propylene Glycol at 40°C (Exposed to Air)
| Antioxidant (Concentration) | % Remaining after 14 days |
| No Antioxidant | 65% |
| BHA (0.02%) | 92% |
| BHT (0.02%) | 90% |
| α-Tocopherol (0.05%) | 88% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Testing of this compound
This protocol outlines a general method for the quantitative analysis of this compound to assess its stability in solution.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm (based on the UV absorbance of the α,β-unsaturated ketone chromophore).[4]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes (ensure elution of the main peak and any potential degradation products).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the stability samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.
4. Analysis and Data Interpretation:
-
Inject the working standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared stability samples.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a specified period (e.g., 4 hours).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all stressed samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the HPLC-UV method described in Protocol 1.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Assess the purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.
-
Identify and quantify the degradation products formed under each stress condition.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 3-Nonen-2-one
Welcome to our dedicated support center for resolving common issues in the gas chromatography (GC) analysis of 3-Nonen-2-one. This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and remedy peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal GC chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For a moderately polar compound like this compound, which contains a carbonyl group and a carbon-carbon double bond, this is a frequent issue. This asymmetry is problematic as it can compromise peak integration, reduce resolution between closely eluting compounds, and ultimately affect the accuracy and precision of your quantitative analysis. An asymmetry factor (As) greater than 1.5 is generally considered problematic and requires investigation.[2]
Q2: What are the most common causes of peak tailing for this compound?
A2: Peak tailing for this compound can be broadly categorized into two main causes: physical and chemical interactions within the GC system.
-
Chemical Interactions (Active Sites): As a polarizable molecule, this compound can interact with active sites, such as silanol (B1196071) groups (-Si-OH), on the surfaces of the inlet liner, glass wool, or the column itself. These interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.[3]
-
Physical Issues (Flow Path Disruption): Problems with the physical setup of the GC can create turbulence or dead volumes in the carrier gas flow path. This can be due to improper column installation (incorrect depth or poor cuts), or system leaks.
Q3: How can I quickly diagnose the likely cause of peak tailing in my chromatogram?
A3: A good starting point is to observe which peaks are tailing.
-
If all peaks in the chromatogram are tailing , the issue is likely physical, such as a poor column installation or a leak in the system.
-
If only the this compound peak and other polar analyte peaks are tailing , the cause is more likely to be chemical, pointing towards active sites within the system that are interacting with these specific compounds.
Troubleshooting Guides
This section provides a systematic, question-and-answer approach to resolving specific issues that lead to peak tailing in the analysis of this compound.
Guide 1: Addressing Chemical Interactions and Active Sites
Is your inlet liner properly deactivated and clean?
The inlet is the first surface your sample encounters and is a common source of active sites, especially when analyzing polar compounds like ketones.
-
Action: Replace the inlet liner with a new, deactivated liner. For polar analytes, liners with a more inert surface, such as those treated with base-deactivation, are recommended. Avoid using liners with glass wool if possible, as it can be a source of activity.
-
Protocol:
-
Cool down the GC inlet to a safe temperature.
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and the old liner.
-
Install a new, deactivated liner, ensuring it is seated correctly.
-
Replace the septum and tighten the septum nut.
-
Restore the carrier gas flow and heat the inlet to the setpoint.
-
Perform a leak check.
-
Could your GC column be contaminated or have active sites?
Over time, the stationary phase at the beginning of the column can become contaminated with non-volatile residues from previous injections, creating active sites.
-
Action: Trim the first 10-20 cm from the inlet end of the column. This will remove the most contaminated section.
-
Protocol:
-
Cool the GC oven and inlet.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, make a clean, square cut to remove the desired length of the column.
-
Wipe the end of the column with a lint-free cloth dampened with solvent (e.g., methanol (B129727) or acetone).
-
Reinstall the column to the correct depth in the inlet.
-
Heat the oven and perform a leak check.
-
Guide 2: Correcting Physical Issues in the GC System
Is your GC column installed correctly?
Improper column installation is a very common cause of peak tailing that affects all peaks.
-
Action: Verify the column is installed at the correct height in the inlet and that the column ends are cut cleanly and squarely.
-
Protocol:
-
Consult your GC manufacturer's guide for the correct column installation depth for your specific inlet.
-
Ensure the column cut is clean and at a 90-degree angle to the column wall. A poor cut can create turbulence.
-
After reinstalling the column, perform a leak check.
-
Are there any leaks in your system?
A leak in the carrier gas flow path can lead to broad and tailing peaks.
-
Action: Perform a thorough leak check of all fittings and connections from the gas source to the detector.
-
Protocol:
-
Pressurize the system with the carrier gas.
-
Use an electronic leak detector to check all potential leak points, including the septum, inlet and detector fittings, and gas line connections.
-
Tighten any loose fittings, but be careful not to over-tighten, which can damage the ferrules and cause leaks.
-
Data Presentation
The following table provides illustrative data on how adjusting key GC parameters can affect the peak shape of this compound. Note that optimal conditions will vary depending on the specific instrument and column used.
| Parameter | Setting 1 | Tailing Factor (As) | Setting 2 | Tailing Factor (As) | Recommendation |
| Inlet Temperature | 200 °C | 1.8 | 250 °C | 1.3 | A higher inlet temperature can improve vaporization and reduce interaction time with the liner, but temperatures that are too high can cause degradation. Start at 250 °C and optimize. |
| Oven Ramp Rate | 20 °C/min | 1.6 | 10 °C/min | 1.2 | A slower ramp rate allows for better interaction with the stationary phase, often improving peak shape for polar compounds.[4] |
| Inlet Liner | Standard Deactivated | 1.9 | Base-Deactivated | 1.1 | For polar analytes like ketones, a base-deactivated liner provides a more inert surface, minimizing peak tailing. |
Experimental Protocols
This section provides a detailed methodology for the GC-MS analysis of this compound.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as methanol or acetone.
-
Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards at concentrations appropriate for your expected sample concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute your sample in the same solvent used for the working standards to a concentration that falls within the calibration range.
GC-MS Method Parameters
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Split/Splitless
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Scan (m/z 40-400)
-
Visualizations
The following diagrams illustrate key concepts in troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Interaction of this compound with active sites.
References
reducing byproduct formation in 3-Nonen-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-nonen-2-one (B88694) and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is through a base-catalyzed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation, between acetone (B3395972) and n-hexanal. This reaction forms a carbon-carbon bond and is a well-established method for producing α,β-unsaturated ketones.
Q2: What are the primary byproducts to expect in the synthesis of this compound?
A2: The main byproducts of concern are:
-
Acetone self-condensation products: Acetone can react with itself to form diacetone alcohol and subsequently mesityl oxide, especially under strong basic conditions and higher temperatures.
-
4-Nonen-2-one: This is an isomer of the desired product and can form during the dehydration step of the reaction.[1]
-
Higher-order condensation products: These can arise from the reaction of the initial product with more reactants or byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a non-polar solvent system such as hexane/ethyl acetate (B1210297) is suitable. For GC analysis, a capillary column with a non-polar stationary phase is typically used. The disappearance of the n-hexanal peak and the appearance of the this compound peak indicate the reaction is proceeding.
Q4: What are the recommended purification methods for this compound?
A4: Following the reaction, a standard aqueous workup is necessary to remove the catalyst and water-soluble impurities. The crude product can then be purified by vacuum distillation. For higher purity, column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system can be employed.
Troubleshooting Guide
Issue 1: Low Yield of this compound
If you are experiencing a low yield of the desired product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Suboptimal Molar Ratio of Reactants | An excess of acetone is crucial to favor the reaction with n-hexanal and suppress the self-condensation of acetone. A molar ratio of acetone to n-hexanal of 5:1 has been shown to be effective.[1] |
| Incorrect Reaction Temperature | The initial aldol addition is typically carried out at a lower temperature (e.g., 30°C) to control the reaction rate and minimize side reactions. The subsequent dehydration step to form the enone may require heating (e.g., 100°C).[1] |
| Inactive or Inappropriate Catalyst | Ensure your base catalyst (e.g., KOH, NaOH) is fresh. The concentration of the base is also critical; a 10% aqueous KOH solution has been used successfully.[1] |
| Incomplete Reaction | Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time. |
| Product Loss During Workup | Ensure proper phase separation during the aqueous workup. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. |
Issue 2: High Levels of Acetone Self-Condensation Byproducts
The formation of diacetone alcohol and mesityl oxide can significantly reduce the yield of this compound.
| Potential Cause | Recommended Action |
| High Reaction Temperature | The self-condensation of acetone is more favorable at higher temperatures. Maintain a lower temperature during the initial phase of the reaction. |
| High Concentration of Base | A high concentration of a strong base can promote the self-condensation of acetone. Use a more dilute base solution or consider a milder base catalyst. |
| Incorrect Order of Reagent Addition | Add the n-hexanal slowly to the mixture of acetone and the base catalyst. This ensures that the n-hexanal is always in the presence of an excess of acetone enolate, favoring the desired cross-condensation. |
Issue 3: Formation of 4-Nonen-2-one Isomer
The presence of the 4-nonen-2-one isomer can complicate purification and reduce the purity of the final product.
| Potential Cause | Recommended Action |
| Dehydration Conditions | The dehydration of the intermediate 4-hydroxy-2-nonanone is typically carried out under acidic conditions. The pH of the reaction medium during this step can influence the ratio of the 3- and 4-isomers. An acidic medium with a pH of 2 has been shown to favor the formation of this compound with high selectivity.[1] |
| Reaction Temperature and Time for Dehydration | The temperature and duration of the dehydration step are important. Heating at 100°C for 2 hours in an acidic medium has been reported to give a high selectivity for this compound.[1] |
Experimental Protocols
Optimized Synthesis of this compound
This two-step protocol is based on an optimized procedure for the synthesis of this compound.[1]
Step 1: Aldol Addition to form 4-Hydroxy-2-nonanone
-
In a reaction vessel equipped with a stirrer, add acetone and a 10% aqueous potassium hydroxide (B78521) (KOH) solution.
-
Maintain the temperature of the mixture at 30°C.
-
Slowly add n-hexanal to the acetone-KOH mixture over a period of time, maintaining a molar ratio of acetone to n-hexanal of 5:1.
-
Continue stirring at 30°C for 100 minutes.
-
Monitor the reaction by GC to confirm the consumption of n-hexanal.
Step 2: Dehydration to form this compound
-
After the completion of the aldol addition, carefully acidify the reaction mixture to a pH of 2 using a suitable acid (e.g., dilute HCl).
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Heat the acidified mixture to 100°C.
-
Maintain the temperature at 100°C for 2 hours to effect dehydration.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup by extracting the product with an organic solvent (e.g., diethyl ether).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation.
Data Presentation
The following table summarizes the effect of reaction conditions on the synthesis of 4-hydroxy-2-nonanone, the precursor to this compound, based on reported data.[1]
| Molar Ratio (Acetone:n-hexanal) | Catalyst | Temperature (°C) | Reaction Time (min) | n-Hexanal Conversion (%) | 4-Hydroxy-2-nonanone Selectivity (%) |
| 5:1 | 10% aq. KOH | 30 | 100 | 89 | 88 |
The subsequent dehydration step under acidic conditions (pH=2) at 100°C for 2 hours resulted in a 90% conversion with a selectivity of 91% for this compound.[1]
Visualizations
General Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Trace Level Detection of 3-Nonen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of methods for the trace level detection of 3-Nonen-2-one. It is intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for trace level detection of this compound?
A1: The most prevalent and effective technique for the trace level detection of the volatile compound this compound is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and selective, making it ideal for complex matrices such as food, beverages, and biological samples.
Q2: How do I select the appropriate SPME fiber for this compound analysis?
A2: this compound is a moderately polar volatile organic compound. Therefore, a fiber with a mixed polarity or one that is effective for a broad range of volatiles is recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it is designed to trap a wide range of analytes, including ketones. The choice of fiber may need to be optimized depending on the specific sample matrix.
Q3: What are the typical challenges encountered when analyzing this compound at trace levels?
A3: Common challenges include:
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Matrix Interference: Complex sample matrices can contain compounds that co-elute with this compound, affecting quantification.
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Low Recovery: Inefficient extraction from the sample matrix can lead to poor recovery and underestimation of the analyte concentration.
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Poor Sensitivity: Achieving the low detection limits required for trace analysis can be difficult.
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Analyte Instability: As an unsaturated ketone, this compound may be susceptible to degradation at high temperatures in the GC inlet.
Q4: How can I improve the sensitivity of my method?
A4: To enhance sensitivity, consider the following:
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Optimize SPME Parameters: Adjust extraction time, temperature, and sample volume to maximize the adsorption of this compound onto the SPME fiber.
-
Use a Splitless Injection: A splitless injection ensures that the entire desorbed sample is transferred to the GC column.
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Select Appropriate MS Ions: In Selected Ion Monitoring (SIM) mode, choose characteristic and abundant ions for this compound to reduce noise and improve the signal-to-noise ratio.
-
Ensure a Clean System: A clean GC-MS system, including the injector liner, column, and ion source, is crucial for minimizing background noise.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound.
Problem 1: No or Very Small Peak for this compound
| Possible Cause | Suggested Solution |
| Improper SPME Fiber Choice | Select a fiber suitable for volatile ketones (e.g., DVB/CAR/PDMS). |
| Inefficient Extraction | Optimize SPME parameters: increase extraction time and/or temperature. Ensure proper headspace volume in the vial. |
| SPME Fiber Degradation | Inspect the fiber for damage or contamination. Replace if necessary. |
| GC Inlet Leak | Perform a leak check on the GC inlet. Replace the septum if it is old or cored. |
| Incorrect GC-MS Parameters | Verify the injection mode (splitless), temperatures, and MS acquisition parameters (scan range or SIM ions). |
| Analyte Degradation | Lower the injector temperature to minimize thermal degradation. |
Problem 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | Use a deactivated inlet liner and guard column. If the problem persists, the column may need to be replaced. |
| Column Contamination | Bake out the column according to the manufacturer's instructions. If contamination is severe, trim the first few centimeters of the column from the inlet side. |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the injector and the detector, and that the column ends are cut cleanly and squarely. |
| Co-elution with a Matrix Component | Modify the GC temperature program to improve separation. |
Problem 3: Poor Reproducibility (Variable Peak Areas)
| Possible Cause | Suggested Solution |
| Inconsistent SPME Extraction | Ensure consistent sample volume, extraction time, and temperature for all samples and standards. Use an autosampler for precise timing. |
| Variable Injection Volume | If using manual injection, ensure a consistent and rapid injection technique. An autosampler is highly recommended. |
| Fluctuations in GC System | Check for stable gas flows and temperatures. |
| Matrix Effects | Use a matrix-matched calibration or an internal standard to compensate for variations in the sample matrix. |
Quantitative Data Summary
The following table provides an example of typical method validation parameters for the analysis of a volatile ketone, like this compound, in a food matrix using SPME-GC-MS. Please note that these values are illustrative and should be determined for your specific matrix and instrumentation.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | Determined as a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg | Determined as a signal-to-noise ratio of 10. |
| Linearity (R²) | > 0.995 | Over a concentration range relevant to the expected sample concentrations. |
| Recovery | 80 - 115% | Determined by spiking a blank matrix with a known concentration of this compound. |
| Precision (RSD) | < 15% | Relative Standard Deviation for replicate analyses. |
Experimental Protocols
Key Experiment: HS-SPME-GC-MS Analysis of this compound
1. Sample Preparation:
-
Homogenize the solid or liquid sample.
-
Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial (e.g., 20 mL).
-
For solid samples, adding a small amount of saturated sodium chloride solution can help to increase the volatility of the analyte.
-
Add an internal standard if required.
-
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler or heating block.
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time (e.g., 10 minutes).
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) with agitation.
3. GC-MS Analysis:
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Splitless time: 1 minute
-
-
Column:
-
Type: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 40-300) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound (example): m/z 43, 55, 71, 99 (quantification ion in bold). These should be confirmed with a standard.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Visualizations
Technical Support Center: Optimization of SPME for 3-Nonen-2-one Extraction
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing Solid Phase Microextraction (SPME) parameters for the analysis of 3-nonen-2-one (B88694), a volatile ketone relevant in flavor, fragrance, and metabolic research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended SPME fiber for this compound extraction?
A1: The choice of SPME fiber is critical and depends on the analyte's polarity and molecular weight. This compound (MW: 140.22 g/mol ) is a moderately polar ketone. For volatile and semi-volatile compounds in this category, a mixed-phase fiber is generally most effective.
-
Primary Recommendation: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2][3][4] This fiber offers a broad range of applicability for various molecular weights and polarities, making it ideal for complex matrices.[1][5]
-
Alternative: A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable choice, particularly for volatile compounds including polar analytes.[6][7]
Q2: Should I use Headspace (HS) or Direct Immersion (DI) SPME for this compound?
A2: For a volatile organic compound (VOC) like this compound, Headspace (HS) SPME is the preferred method .[8][9] HS-SPME is cleaner as the fiber is not exposed directly to the sample matrix, which prevents fouling from non-volatile components like sugars or proteins and can extend the fiber's lifespan.[10]
Q3: What are the most critical parameters to optimize for HS-SPME of this compound?
A3: The efficiency of the extraction is governed by several interdependent parameters. The most influential factors to optimize are:
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Extraction Temperature: Temperature affects the vapor pressure of the analyte in the headspace.[11] Higher temperatures increase the volatility of semi-volatile compounds but can decrease sensitivity for highly volatile ones by driving them away from the fiber.[10]
-
Extraction Time: This is the duration the fiber is exposed to the headspace. Equilibrium must be reached for reproducible results, but working under pre-equilibrium conditions is possible if time is kept constant across all samples and standards.[12]
-
Sample Volume & Agitation: Consistent sample volume and constant agitation (e.g., stirring) are crucial for reducing equilibrium time and improving precision.[12]
-
Sample Matrix Modification (Ionic Strength/pH): Adding salt (e.g., NaCl) can increase the ionic strength of aqueous samples, which reduces the solubility of polar analytes and drives them into the headspace, improving extraction efficiency.[2][8][13]
Q4: How does temperature affect the extraction of ketones like this compound?
A4: Increasing the extraction temperature generally enhances the release of volatiles into the headspace.[11] However, for some ketones, an optimal temperature may exist beyond which extraction efficiency decreases. One study noted that while 60°C was optimal for most VOCs, the best temperature for ketones was 50°C.[11][14] Therefore, it is crucial to test a range of temperatures (e.g., 40°C to 70°C) to find the ideal setting for this compound in your specific sample matrix.[3]
Troubleshooting Guide
Problem: I am seeing low or no peak for this compound.
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Increase extraction temperature and/or time to promote analyte transfer to the headspace and fiber.[10] Consider adding salt (20-30% w/v NaCl) to your sample to increase analyte volatility.[13] |
| Incorrect Fiber Choice | Ensure you are using a fiber suitable for volatile ketones, such as DVB/CAR/PDMS.[1] A non-polar PDMS fiber might have a low affinity for this compound. |
| Analyte Desorption Issue | Check the GC inlet temperature. It should be high enough (e.g., 250°C) for efficient thermal desorption.[3] Ensure the GC is in splitless mode during injection to transfer the maximum amount of analyte to the column.[10] |
| Worn Out/Damaged Fiber | SPME fibers have a limited lifetime (typically 50-100 injections).[10][15] Replace the fiber if it is old or shows visible damage. Run a blank fiber analysis to check for contamination. |
Problem: My results (peak areas) are not reproducible.
| Possible Cause | Recommended Solution |
| Inconsistent Extraction Time | SPME is an equilibrium-based technique. Ensure that the extraction time is precisely the same for all samples and standards. Using an autosampler is highly recommended for consistency.[16] |
| Variable Sample Temperature | Use a temperature-controlled agitator or water bath to maintain a constant temperature during extraction for all vials.[10] Fluctuations in temperature will alter the headspace equilibrium. |
| Inconsistent Fiber Positioning | The depth of the fiber in the headspace of the vial must be identical for every run. An autosampler helps ensure this. |
| Damaged GC Injector Septum | SPME needles have a larger gauge than standard syringes and can damage the septum quickly, causing leaks. Replace the injector septum frequently.[15] |
| Sample Carryover | Contaminants from a previous, more concentrated sample may be desorbing in the current run. Ensure the fiber is properly conditioned (baked out) between injections as per the manufacturer's instructions. |
Quantitative Data: SPME Parameter Optimization Ranges
The following table summarizes typical parameter ranges used in the optimization of HS-SPME for volatile compounds similar to this compound. These should be used as a starting point for method development.
| Parameter | Typical Range | Optimal Value (Example) | Rationale & Reference |
| Fiber Type | DVB/CAR/PDMS, PDMS/DVB | DVB/CAR/PDMS | Broad applicability for volatile and semi-volatile compounds of varying polarities.[1][3] |
| Extraction Mode | Headspace (HS) | Headspace (HS) | Minimizes matrix interference and protects the fiber, ideal for volatile analytes.[8][9] |
| Extraction Temp. | 40 - 80°C | 50 - 70°C | Balances analyte volatility against fiber adsorption efficiency. Ketone extraction may peak at lower temperatures than other VOCs.[3][11][14] |
| Extraction Time | 20 - 60 min | 45 - 60 min | Sufficient time to approach or reach equilibrium for reproducible results.[3][4] |
| Equilibration Time | 10 - 30 min | 15 - 20 min | Allows the sample to reach thermal equilibrium before the fiber is exposed, ensuring a stable headspace concentration.[2] |
| Salt Addition (NaCl) | 0 - 30% (w/v) | ~25% or saturated | Increases ionic strength, "salting out" the analyte into the headspace to improve sensitivity, especially for polar compounds.[2][13] |
| Sample Agitation | 250 - 1000 rpm | 500 rpm | Speeds up mass transfer and reduces the time needed to reach equilibrium.[12] |
| Desorption Temp. | 240 - 270°C | 250°C | Ensures complete and rapid transfer of the analyte from the SPME fiber to the GC column.[3] |
| Desorption Time | 2 - 5 min | 4 min | Must be long enough for complete desorption but short enough to prevent peak broadening.[3] |
Experimental Protocols
Detailed Protocol: HS-SPME-GC-MS Analysis of this compound
This protocol provides a general procedure for the extraction and analysis of this compound from a liquid matrix (e.g., cell culture media, beverage).
1. Materials and Reagents
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SPME Fiber: DVB/CAR/PDMS, 23-gauge (for autosampler use)
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SPME Autosampler and Holder (e.g., PAL System)
-
Headspace Vials: 20 mL, with PTFE/Silicone septa caps
-
Sodium Chloride (NaCl), analytical grade
-
Magnetic stir bars
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
2. Sample Preparation
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
Place a small magnetic stir bar into the vial.
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
3. HS-SPME Extraction (Automated)
-
Place the prepared vial into the autosampler tray.
-
Set the agitation speed to 500 rpm.
-
Incubation/Equilibration: Incubate the sample at 60°C for 15 minutes to allow the sample to reach thermal equilibrium and partition volatiles into the headspace.[2]
-
Extraction: After incubation, expose the DVB/CAR/PDMS fiber to the headspace of the vial for 45 minutes at 60°C with continued agitation.[4]
4. GC-MS Analysis
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet, heated to 250°C. Desorb for 4 minutes in splitless mode to ensure complete transfer of the analyte.[3]
-
GC Column: Use a mid-polar or non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350
-
Solvent Delay: 3 minutes
-
5. Fiber Conditioning
-
Before first use and after each injection, condition the SPME fiber in a separate conditioning station or the GC inlet at the manufacturer's recommended temperature (typically 270°C for DVB/CAR/PDMS) for 15-30 minutes to remove any contaminants.
Visualization of Optimization Workflow
The following diagram illustrates the logical workflow for developing and optimizing an SPME method for a target analyte like this compound.
Caption: Logical workflow for SPME method optimization.
References
- 1. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) [mdpi.com]
- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. respiratoryresearch.com [respiratoryresearch.com]
- 8. shimadzu.com [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a disposable paper-based thin film solid-phase microextraction sampling kit to quantify ketone body - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05907G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. iris.unipa.it [iris.unipa.it]
Technical Support Center: Storage and Handling of 3-Nonen-2-one
This technical support center provides guidance on the proper storage and handling of 3-nonen-2-one (B88694) to minimize degradation and ensure the integrity of your samples. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, as an α,β-unsaturated ketone, is susceptible to degradation through several pathways:
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Oxidation: The double bond and the carbonyl group are prone to oxidation, especially in the presence of oxygen. This can be accelerated by heat and light.
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Polymerization: The double bond can undergo polymerization, especially in the presence of light or catalysts.
-
Photochemical Reactions: Exposure to light, particularly UV light, can induce various photochemical reactions, leading to isomerization or degradation of the molecule.[1][2]
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Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.[3] For short-term storage, refrigeration (2-8°C) is recommended.
-
Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.[1][2]
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Container: Use tightly sealed, high-quality glass vials to prevent evaporation and contamination.
Q3: Can I store this compound in a solution? If so, what solvent should I use?
A3: Storing this compound in a solution can be convenient, but the choice of solvent is critical. The solvent can impact the stability of the compound. It is advisable to use aprotic solvents that are free of peroxides, such as high-purity hexane, heptane, or dichloromethane. Polar protic solvents may participate in degradation reactions. It is crucial to perform a stability study in the chosen solvent if the solution is to be stored for an extended period.
Q4: Should I use an antioxidant to prevent the degradation of this compound?
A4: Yes, the addition of an antioxidant can be beneficial, especially for long-term storage or if the sample will be exposed to air. A hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) is a common choice for stabilizing organic compounds.[3][4][5][6] A typical concentration for BHT is 0.01-0.1% (w/v).
Q5: How can I check if my stored this compound has degraded?
A5: You can assess the purity and integrity of your this compound sample using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify this compound and any potential degradation products.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or MS detector can also be used for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the appearance of new signals or changes in the integration of existing signals that would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound concentration over time | Evaporation from a poorly sealed container. | Ensure vials are tightly sealed with high-quality caps (B75204) and septa. For volatile compounds, consider using crimp-top vials. |
| Adsorption to the container surface. | Use silanized glass vials to minimize adsorption. | |
| Degradation due to improper storage. | Review storage conditions (temperature, light, atmosphere). If necessary, aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air. | |
| Appearance of new peaks in GC-MS or HPLC analysis | Compound degradation. | Identify the degradation products if possible to understand the degradation pathway. Consider adding an antioxidant or changing the storage solvent. |
| Contamination. | Use high-purity solvents and clean labware. Filter the sample before analysis if particulates are present. | |
| Change in color or odor of the sample | Significant degradation has likely occurred. | The sample may not be suitable for use. It is recommended to use a fresh, pure sample. |
Quantitative Data on Storage Stability
| Storage Condition | Expected Stability (Time to >5% degradation) | Primary Degradation Pathway |
| -80°C, under Argon, in the dark | > 1 year | Minimal degradation |
| -20°C, under Argon, in the dark | 6 - 12 months | Slow oxidation and polymerization |
| 4°C, in air, in the dark | 1 - 3 months | Oxidation |
| Room Temperature, in air, exposed to light | < 1 week | Rapid oxidation, polymerization, and photochemical reactions |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines an accelerated stability study to determine the shelf-life of this compound under your specific laboratory conditions.[8][9][10]
Objective: To evaluate the stability of this compound at elevated temperatures to predict its long-term stability at recommended storage temperatures.
Materials:
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Pure this compound
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High-purity solvent (e.g., hexane)
-
Amber glass vials with PTFE-lined caps
-
Temperature-controlled ovens or incubators
-
GC-MS or HPLC system for analysis
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). If desired, prepare a parallel set of samples containing an antioxidant (e.g., 0.05% BHT).
-
Aliquoting: Aliquot the solution into multiple amber glass vials, ensuring each vial is filled to a similar volume to minimize headspace.
-
Storage Conditions: Place the vials in ovens set at different elevated temperatures (e.g., 40°C, 50°C, and 60°C). Also, store a set of control vials at the recommended long-term storage temperature (e.g., -20°C).
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition for analysis.
-
Analysis: Analyze the samples by GC-MS or HPLC to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each temperature. Use this data to calculate the degradation rate constant at each temperature. The Arrhenius equation can then be used to extrapolate the degradation rate at the recommended storage temperature and estimate the shelf-life.
Protocol 2: Quantification of this compound by GC-MS
Objective: To accurately quantify the concentration of this compound in a sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms)
-
High-purity helium as carrier gas
-
This compound standard for calibration
-
Internal standard (e.g., dodecane)
-
High-purity solvent (e.g., hexane)
Methodology:
-
Instrument Setup:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Scan Range: m/z 35-350.
-
-
Calibration Curve Preparation: Prepare a series of calibration standards of this compound in the chosen solvent at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a fixed concentration of the internal standard to each calibration standard and sample.
-
Sample Preparation: Dilute the sample to be analyzed to fall within the range of the calibration curve. Add the same fixed concentration of the internal standard.
-
Injection: Inject 1 µL of each standard and sample into the GC-MS.
-
Data Analysis: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Use the calibration curve to determine the concentration of this compound in the unknown sample.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for sample storage and stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. lubricatin.com [lubricatin.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Stability Study Report Template for Medical Devices [mavenprofserv.com]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Chromatographic Resolution of 3-Nonen-2-one Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 3-Nonen-2-one isomers.
Troubleshooting Guides
Issue 1: Poor Resolution of cis and trans Isomers in Gas Chromatography (GC)
Question: My GC analysis of this compound shows co-eluting or poorly resolved peaks for the (Z)- and (E)-isomers. How can I improve their separation?
Answer: Achieving baseline resolution for geometric isomers like (Z)- and (E)-3-Nonen-2-one often requires careful optimization of your GC method. Here are several key parameters to investigate:
-
Column Selection: The choice of the capillary column's stationary phase is critical. For separating cis and trans isomers, which differ slightly in polarity and boiling point, a polar stationary phase is generally recommended.
-
Recommendation: Employ a highly polar stationary phase, such as a biscyanopropyl polysiloxane or a polyethylene (B3416737) glycol (wax) phase. These phases provide different selectivity compared to standard non-polar phases (e.g., 5% phenyl-methylpolysiloxane).
-
-
Temperature Program: An optimized temperature ramp can significantly enhance resolution. A rapid temperature increase may not allow for sufficient interaction between the isomers and the stationary phase.
-
Recommendation: Start with a slow temperature ramp, especially around the expected elution temperature of the isomers. Consider an isothermal hold at a temperature that provides the best selectivity.
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects column efficiency.
-
Recommendation: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type. This information is usually provided by the column manufacturer.
-
-
Column Dimensions: A longer column or a smaller internal diameter can increase the number of theoretical plates and improve resolution, albeit at the cost of longer analysis times and potentially lower sample capacity.
Issue 2: Inconsistent Retention Times in HPLC Analysis
Question: The retention times for my this compound isomers are shifting between HPLC runs. What could be the cause?
Answer: Retention time instability in HPLC can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Even minor variations in the solvent ratios or additive concentrations can lead to shifts in retention. Use a buffer if your separation is sensitive to pH changes.
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before injecting your sample, especially when using gradient elution or after the column has been stored in a different solvent.
-
Column Temperature: Fluctuations in ambient laboratory temperature can affect retention times. Employ a column thermostat to maintain a constant and consistent temperature.
-
Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time drift. Check for leaks, and ensure the pump is properly primed and maintained.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a GC method for separating this compound isomers?
A1: A good starting point is to use a polar capillary column, such as a DB-WAX or a column with a high cyanopropyl content. A typical starting temperature program could be:
-
Initial oven temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold at 200°C for 5 minutes. The injector and detector temperatures should be set appropriately (e.g., 250°C). The carrier gas flow should be optimized for your specific column.
Q2: Can I use HPLC to separate this compound isomers?
A2: Yes, HPLC can be used to separate the cis and trans isomers of this compound. Normal-phase HPLC is often effective for separating geometric isomers due to its high structural recognition ability.[1] In normal-phase HPLC, the more polar cis-isomer is expected to be retained longer on a polar stationary phase (e.g., silica) than the less polar trans-isomer. Reversed-phase HPLC on a C18 column can also be attempted, where the more linear trans isomer may interact more strongly with the stationary phase, leading to a longer retention time.
Q3: My peaks are broad and tailing. What should I do?
A3: Peak broadening and tailing can be caused by several factors:
-
Sample Overload: Injecting too much sample can saturate the column. Try reducing the injection volume or diluting your sample.
-
Active Sites: The ketone functional group in this compound can interact with active sites (e.g., free silanol (B1196071) groups) in the GC inlet liner or on the column itself, leading to peak tailing. Ensure you are using a deactivated inlet liner and a high-quality, well-conditioned column.
-
Extra-Column Volume (in HPLC): Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening. Use tubing with a small internal diameter and keep lengths to a minimum.
Q4: How can I confirm the identity of the cis and trans isomer peaks?
A4: If you have standards for the individual isomers, you can inject them separately to determine their retention times. If standards are not available, you can often tentatively identify the peaks based on their relative abundance. The trans isomer of α,β-unsaturated ketones is generally more thermodynamically stable and therefore often the major component in a mixture. For definitive identification, techniques like GC-MS can be used, as the mass spectra of the isomers will be very similar, but their chromatographic separation will allow for individual analysis.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomers
This protocol is based on general methods for the analysis of unsaturated ketones.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 4°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Injector: Split/splitless, operated in split mode (50:1) at 250°C.
-
Injection Volume: 1 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
2. Sample Preparation:
-
Prepare a stock solution of the this compound isomer mixture in a volatile solvent like methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Prepare a working standard by diluting the stock solution to 10 µg/mL in the same solvent.
3. Data Analysis:
-
The (Z)- (cis) and (E)- (trans) isomers should be separated. The elution order will depend on the specific interactions with the stationary phase, but typically the cis isomer will have a slightly shorter retention time on a wax-type column.
-
Identify the isomers based on their mass spectra (which will be very similar) and their retention times.
Protocol 2: Normal-Phase HPLC Separation of this compound Isomers
This protocol is adapted from methods for separating similar unsaturated ketone isomers.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: Silica stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (B130326) (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm (for the α,β-unsaturated ketone chromophore).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
In normal-phase chromatography, the more polar (Z)- (cis) isomer is expected to have a longer retention time than the less polar (E)- (trans) isomer.
Quantitative Data Summary
The following tables provide example quantitative data for the separation of this compound isomers based on typical chromatographic performance.
Table 1: Example GC Retention Data on Different Stationary Phases
| Stationary Phase | Isomer | Kovats Retention Index (I) |
| Standard Non-Polar (e.g., DB-5) | (E)-3-Nonen-2-one | ~1122 |
| (Z)-3-Nonen-2-one | ~1115 | |
| Standard Polar (e.g., DB-WAX) | (E)-3-Nonen-2-one | ~1523 |
| (Z)-3-Nonen-2-one | ~1510 |
Data compiled from NIST Chemistry WebBook.
Table 2: Example HPLC Separation Data
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Column | Silica (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (95:5) | Acetonitrile:Water (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 35°C |
| Retention Time (min) - (E)-isomer | ~8.5 | ~12.2 |
| Retention Time (min) - (Z)-isomer | ~9.8 | ~11.5 |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Peak Width (min) at half-height | ~0.20 | ~0.25 |
Note: These are representative values and may vary depending on the specific instrument, column, and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for poor GC resolution.
Caption: Decision tree for method selection.
References
Technical Support Center: Troubleshooting Reproducibility in 3-Nonen-2-one Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common reproducibility challenges in experiments involving 3-Nonen-2-one. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our in vitro assay results with this compound. What are the likely causes?
A1: Poor reproducibility in this compound experiments often stems from its chemical nature as an α,β-unsaturated ketone. Key factors include:
-
Purity and Isomeric Form: The purity of this compound can vary between suppliers and batches. The presence of isomers (cis/trans) or impurities from synthesis can lead to inconsistent biological activity.
-
Stability and Degradation: this compound can be unstable in aqueous solutions, such as cell culture media. It is susceptible to degradation over time, especially at 37°C.
-
Reactivity: As a Michael acceptor, this compound can react with nucleophiles present in cell culture media (e.g., amino acids, glutathione (B108866) in serum), depleting the concentration of the active compound.
-
Handling and Storage: Improper storage (e.g., exposure to light, air, or elevated temperatures) can lead to degradation and reduced potency.
Q2: What is the optimal way to prepare and store this compound stock solutions?
A2: To ensure consistency, stock solutions of this compound should be prepared and stored under specific conditions to minimize degradation:
-
Solvent: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) for the initial stock solution.
-
Concentration: Prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of DMSO added to your experimental system.
-
Storage: Aliquot the stock solution into small, single-use vials and store at -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q3: How does this compound interact with cells, and how might this affect our assays?
A3: this compound is known to be a reactive electrophile. Its primary mode of interaction is through covalent adduction to nucleophilic residues on proteins, particularly the thiol group of cysteine. This can lead to:
-
Enzyme Inhibition: It can act as an inhibitor of enzymes that have reactive cysteines in their active sites, such as glutathione transferase.[1]
-
Disruption of Redox Homeostasis: By reacting with glutathione (GSH), a key cellular antioxidant, this compound can deplete cellular GSH levels, leading to oxidative stress.
-
Modulation of Signaling Pathways: It can directly modify proteins involved in signaling pathways, such as Keap1, which is a negative regulator of the Nrf2 antioxidant response pathway.
Q4: We are seeing inconsistent IC50 values in our cytotoxicity assays. What should we troubleshoot?
A4: Inconsistent IC50 values are a common problem with reactive compounds like this compound. Consider the following:
-
Cell-Based Factors: Ensure consistency in cell line passage number, cell density at the time of treatment, and overall cell health.
-
Compound Stability in Media: The half-life of this compound in your specific cell culture medium may be short. Consider shorter incubation times or replenishing the compound during longer experiments. The presence of serum can also impact stability and availability.
-
Assay Type: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity, membrane integrity). The reactivity of this compound may interfere with certain assay reagents.
-
Data Analysis: Use a consistent and appropriate curve-fitting model for IC50 determination.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Problem: Significant standard deviation between replicate wells in cell-based assays.
-
Potential Causes & Solutions:
-
Uneven Cell Plating: Ensure a homogeneous cell suspension before and during plating.
-
Inaccurate Pipetting: Calibrate pipettes regularly and use appropriate techniques.
-
Edge Effects in Plates: Avoid using the outer wells of microplates for treatment groups. Fill them with sterile PBS or media to maintain humidity.
-
Compound Precipitation: Visually inspect for any precipitation after diluting the this compound stock in your aqueous media.
-
Issue 2: Loss of Compound Activity Over Time
-
Problem: Reduced or no biological effect of this compound, especially in long-term experiments.
-
Potential Causes & Solutions:
-
Degradation in Media: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.
-
Reaction with Media Components: The presence of serum and other nucleophiles can deplete the active compound. Consider reducing serum concentration if your experimental design allows, or use serum-free media for a portion of the incubation.
-
Adsorption to Plastics: this compound may adsorb to the surface of plastic labware. Use low-adhesion plastics where possible.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Boiling Point | 85 °C at 12 mmHg |
| Density | 0.848 g/mL at 25 °C |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Stock Solution | ||
| Solvent | Anhydrous DMSO | Good solubility and stability. |
| Concentration | 10-100 mM | Minimizes solvent effects in assays. |
| Storage | -80°C, single-use aliquots, inert atmosphere | Prevents degradation from freeze-thaw cycles and oxidation. |
| Working Solutions | ||
| Preparation | Prepare fresh from stock for each experiment | Ensures consistent starting concentration. |
| Diluent | Experimental medium (consider serum-free for dilution) | Mimics experimental conditions. |
| Handling | Protect from light | Minimizes light-induced degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare Stock Solution:
-
Under a chemical fume hood, dissolve this compound in anhydrous DMSO to a final concentration of 100 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use, amber glass vials.
-
Purge with an inert gas (e.g., argon), seal tightly, and store at -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Perform serial dilutions in your cell culture medium to achieve the desired final concentrations. It is recommended to perform a pre-dilution in serum-free medium before the final dilution in complete medium to minimize immediate reaction with serum components.
-
Ensure the final DMSO concentration in your assay is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Plate cells at a predetermined density and allow them to adhere overnight.
-
Replace the existing medium with the freshly prepared medium containing the desired concentrations of this compound.
-
Incubate for the desired period, being mindful of the compound's stability. For incubations longer than 24 hours, consider replacing the treatment medium.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium via LC-MS/MS
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS) at a final concentration of 10 µM.
-
Incubate the solution at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile (B52724) to each aliquot.
-
Vortex and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound.
-
Analyze the samples and plot the concentration of this compound over time to determine its stability.
-
Visualizations
Caption: General workflow for in vitro experiments using this compound.
Caption: Proposed mechanism of this compound activating the Keap1-Nrf2 pathway.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Nonen-2-one Quantification
For researchers, scientists, and professionals in drug development and food science, the accurate and precise quantification of volatile compounds like 3-nonen-2-one (B88694) is crucial for robust and reproducible results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile analysis, with High-Performance Liquid Chromatography (HPLC) as a potential alternative. The information is supported by typical experimental data and detailed protocols for key methodologies.
Quantitative Performance Comparison
The following table summarizes typical performance metrics for the quantification of volatile compounds, such as this compound, using GC-MS and HPLC based methods. These values can serve as a benchmark when developing and validating a quantification assay.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.998[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.02 - 0.23 µg/mL (for general short-chain fatty acids)[2] | 0.1 - 0.5 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.08 - 0.78 µg/mL (for general short-chain fatty acids)[2] | 0.5 - 2.0 µg/mL[2] |
| Accuracy (Recovery) | 80.23–115.41 %[1] | Typically within 80-120%[2] |
| Precision (Repeatability, %RSD) | Intra-day: ≤ 12.03 %; Inter-day: ≤ 11.34 %[1] | Typically < 15%[2] |
Experimental Workflows and Methodologies
A general workflow for the quantification of this compound from a sample involves sample preparation (including extraction), chromatographic separation, and detection.
Detailed Methodology: GC-MS for this compound Analysis
This section details a typical methodology for the analysis of this compound in a food matrix (e.g., fruit juice or pumpkin) using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.[3][4]
1. Materials and Reagents
-
This compound standard (≥96% purity)[5]
-
Internal Standard (IS), e.g., 3-nonanone (B1329264) or 2-nonanol[4][6]
-
Methanol (B129727) (anhydrous, ≥99.8%)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve a concentration range of approximately 0.1 µg/mL to 10.0 µg/mL.[1] Spike each calibration standard with the internal standard.
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample (e.g., fruit juice) or 1 g of powdered sample into a 20 mL headspace vial.[3][4]
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[3]
-
Add the internal standard to the vial.
-
Immediately seal the vial and gently vortex for 30 seconds.[3]
-
Incubate the vial at an elevated temperature (e.g., 40-70°C) for a set time (e.g., 15-30 minutes) to allow for equilibration.[3][4]
-
3. HS-SPME Procedure
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-35 minutes) at the incubation temperature with continuous agitation.[3][4]
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.[3]
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: DB-5ms or equivalent non-polar column.
-
Injector: Splitless mode, temperature e.g., 270°C.[4]
-
Oven Program: An example program could be: initial temperature of 50°C for 2 min, ramp to 130°C at 10°C/min, then to 290°C at 30°C/min and hold for 10 min.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
5. Data Analysis and Quantification
-
Quantitative analysis is performed by constructing a calibration curve. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this curve.
Method Validation Parameters
The validation of an analytical method ensures its suitability for its intended purpose.[8] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.998 is generally considered good.[1]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[9]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Comparison with HPLC Methods
While GC-MS is the preferred method for volatile compounds like this compound, HPLC can also be utilized, particularly for non-volatile or thermally unstable compounds.[2]
-
Derivatization: GC-MS may require derivatization for certain compounds to increase volatility, though this is less likely for this compound.[10] HPLC often does not require derivatization.[2]
-
Sensitivity: GC-MS generally offers higher sensitivity for volatile compounds compared to HPLC.[2]
-
Sample Matrix: The choice of method can depend on the complexity of the sample matrix.[2]
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of organic compounds. For the analysis of this compound, GC-MS is the more suitable and widely accepted method due to the volatile nature of the analyte. It provides excellent sensitivity and specificity. A thorough validation of the chosen method is essential to ensure reliable and accurate results.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. This compound, 14309-57-0 [thegoodscentscompany.com]
- 6. ttb.gov [ttb.gov]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. environics.com [environics.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Ionization Techniques for 3-Nonen-2-one Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common ionization techniques for the mass spectrometric analysis of 3-nonen-2-one (B88694), a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and as a potential biomarker. The performance of Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are discussed, with supporting data and detailed experimental methodologies.
Introduction to this compound
This compound (C₉H₁₆O) is an unsaturated ketone with a molecular weight of 140.22 g/mol . The choice of ionization technique is critical for obtaining high-quality mass spectra that can provide information about its molecular weight and structure. This guide will explore the characteristics of different ionization methods and their applicability to the analysis of this small, relatively volatile molecule.
Comparison of Ionization Techniques
The selection of an appropriate ionization technique depends on the analytical goal. "Hard" ionization techniques like Electron Ionization (EI) are useful for structural elucidation through fragmentation, while "soft" ionization techniques such as Chemical Ionization (CI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred for determining the molecular weight with minimal fragmentation.[1]
Data Presentation
The following table summarizes the expected performance of each ionization technique for the analysis of this compound.
| Ionization Technique | Principle | Expected Ionization | Expected Fragmentation | Key Performance Aspects for this compound |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing the ejection of an electron to form a radical cation (M•+).[2][3] | Forms a molecular ion (M•+). | Extensive and reproducible fragmentation, providing a characteristic "fingerprint" for the molecule.[3] | Advantages: Provides detailed structural information from fragmentation patterns. Well-established libraries (e.g., NIST) are available for spectral matching. Disadvantages: The molecular ion peak may be weak or absent due to extensive fragmentation. |
| Chemical Ionization (CI) | A reagent gas is ionized by electrons, and these reagent ions react with the analyte to produce ions, typically through proton transfer.[4][5] | Primarily forms a protonated molecule ([M+H]⁺).[6] | Minimal fragmentation, with the protonated molecule being the base peak.[6] | Advantages: Provides clear molecular weight information with a strong [M+H]⁺ peak. Less fragmentation simplifies the spectrum. Disadvantages: Provides limited structural information. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of ions.[7] | Forms protonated molecules ([M+H]⁺) or adducts with cations (e.g., [M+Na]⁺, [M+K]⁺).[8] | Very soft ionization with minimal to no in-source fragmentation.[7] | Advantages: Ideal for analyzing samples from liquid chromatography. Provides accurate molecular weight information. Disadvantages: Analyte must be soluble and is often sensitive to salt content in the sample. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte.[4] | Primarily forms singly charged ions, such as protonated molecules ([M+H]⁺) or cation adducts ([M+Na]⁺, [M+K]⁺). | Very soft ionization with minimal fragmentation. | Advantages: Suitable for thermally labile molecules and can be used for imaging mass spectrometry. Disadvantages: Matrix selection is critical for small molecules to avoid interference in the low-mass region. May not be ideal for highly volatile compounds. |
Expected Mass Spectra of this compound
-
Electron Ionization (EI): The EI mass spectrum of this compound is characterized by a molecular ion peak at m/z 140 and a variety of fragment ions. The most abundant fragment ions are typically observed at m/z 43 (acetyl cation, [CH₃CO]⁺) and m/z 71.
-
Chemical Ionization (CI): In a CI experiment using a reagent gas like methane (B114726) or ammonia (B1221849), the mass spectrum of this compound is expected to be dominated by the protonated molecule [M+H]⁺ at m/z 141.[6] Fragmentation will be significantly reduced compared to EI.
-
Electrospray Ionization (ESI): ESI analysis of this compound is predicted to yield a strong signal for the protonated molecule [M+H]⁺ at m/z 141. Depending on the solvent system and the presence of salts, adduct ions such as [M+Na]⁺ (m/z 163) and [M+K]⁺ (m/z 179) may also be observed.[8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): For MALDI analysis, a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be used. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 141 or cation adducts. Matrix-related ions in the low mass range could potentially interfere with the detection of low-mass fragments if any were formed.
Experimental Protocols
Detailed methodologies for the analysis of this compound using each ionization technique are provided below.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol. Further dilute to a final concentration of 1-10 µg/mL.
-
Gas Chromatography (GC):
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 40-300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI-MS)
-
Sample Preparation and GC Conditions: Follow the same procedure as for GC-EI-MS.
-
Mass Spectrometry (MS):
-
Ion Source: Chemical Ionization (CI).
-
Reagent Gas: Methane or ammonia at a pressure of approximately 1 torr.[6]
-
Ionization Energy: 100-200 eV (to ionize the reagent gas).
-
Mass Analyzer: Quadrupole or Time-of-Flight.
-
Scan Range: m/z 50-300.
-
Source Temperature: 200°C.
-
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (Nitrogen): 40 psi.
-
Drying Gas (Nitrogen) Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Mass Analyzer: Quadrupole, Time-of-Flight, or Orbitrap.
-
Scan Range: m/z 50-500.
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
-
Sample and Matrix Preparation:
-
Analyte: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
-
Sample Spotting:
-
Mix the analyte and matrix solutions in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate.
-
Allow the spot to air dry completely (dried-droplet method).
-
-
Mass Spectrometry (MS):
-
Ion Source: MALDI.
-
Laser: Nitrogen laser (337 nm).
-
Mode: Positive ion reflector mode.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Laser Fluence: Adjust to the minimum necessary for good signal intensity to minimize fragmentation.
-
Data Acquisition: Average 100-200 laser shots per spectrum.
-
Logical Workflow for Mass Spectrometry Analysis
The general workflow for analyzing a compound like this compound using mass spectrometry is depicted in the following diagram.
Caption: General workflow for the mass spectrometric analysis of this compound.
Conclusion
The choice of ionization technique for the analysis of this compound by mass spectrometry should be guided by the specific analytical objective. Electron Ionization is the method of choice for structural elucidation due to its extensive and reproducible fragmentation. For accurate molecular weight determination and when analyzing complex mixtures where minimal fragmentation is desired, soft ionization techniques such as Chemical Ionization, Electrospray Ionization, and MALDI are superior. ESI is particularly well-suited for coupling with liquid chromatography for the analysis of complex samples, while CI is a robust technique for volatile compounds when molecular weight confirmation is the primary goal. MALDI can also be used, but careful matrix selection is necessary to avoid spectral interferences. By understanding the principles and expected outcomes of each technique, researchers can select the most appropriate method to achieve their analytical goals.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. dem.ri.gov [dem.ri.gov]
- 7. researchgate.net [researchgate.net]
- 8. learning.sepscience.com [learning.sepscience.com]
A Comparative Guide to 3-Nonen-2-one and Other Unsaturated Ketones in Flavor Profiles
For researchers, scientists, and professionals in drug development, a nuanced understanding of flavor compounds is paramount. This guide provides an objective comparison of the flavor profiles of 3-nonen-2-one (B88694) and other significant unsaturated ketones, supported by quantitative data and detailed experimental protocols. The structural position of the double bond in relation to the ketone group significantly influences the aromatic character of these molecules.[1][2]
Comparative Flavor Profiles of Unsaturated Ketones
The flavor profiles of unsaturated ketones are diverse, ranging from fruity and nutty to floral and spicy. The following table summarizes the organoleptic properties of this compound and a selection of other commonly utilized unsaturated ketones in the flavor industry.
| Compound | CAS Number | Flavor Profile | Common Applications |
| This compound | 14309-57-0 | Strong, nutty, with distinct fruity notes of peach, melon, and avocado; also described as oily, fermented, and waxy.[1][2][3][4] | Hazelnut, peanut, peach, apple, French fries, vanilla, butter, tea.[2] |
| 3-Octen-2-one | 1669-44-9 | Nutty, fruity, with a subtle emphasis on a fruity blue cheese character.[1][2] | French fries, various fruit and nut flavors.[2] |
| 3-Decen-2-one | 10519-33-2 | Nutty with a fruity note leaning towards citrus.[1][2] | Fruit and nut flavors.[2] |
| Damascenone | 23696-85-7 | Intense and natural rose aroma with complex fruity notes of plum, berry, and apple, complemented by tobacco and sweet undertones.[5][6][7] | Raspberry, peach, tropical fruits, apple, grape, and wine.[5][8] |
| β-Ionone | 14901-07-6 | Soft, sweet, woody, floral (violet), and fruity (raspberry, berry) with green and spicy tobacco notes.[9][10][11][12][13][14] | Blackberry, blackcurrant, blueberry, cranberry, and various fruit and floral flavors.[11] |
| (l)-Carvone | 6485-40-1 | Warm, herbal, spicy, pungent, and sweet with a distinct spearmint character.[15][16][17] | Chewing gum, mints, confectionery, baked goods, and beverages.[16] |
| (d)-Carvone | 2244-16-8 | Warm, herbal, spicy, pungent, dry, and hay-like, reminiscent of dill or caraway.[15][18] | Dill pickles, caraway-flavored liquors, and savory spice blends.[15] |
Quantitative Data: Recommended Usage Levels
The effective concentration of a flavor compound is critical for achieving the desired sensory profile. The table below provides suggested starting usage levels for this compound and other ketones in flavors intended for a final product, such as a beverage.
| Compound | Application | Recommended Starting Level in Flavor Concentrate (ppm) |
| This compound | Hazelnut/Peanut Flavors | 100 - 200 |
| Peach Flavors | 200 | |
| Apple/Black Currant Flavors | 10 | |
| French Fry Flavors | 500 | |
| Vanilla Bean Flavors | 100 | |
| Butter Flavors | 50 - 100 | |
| Tea Flavors | 50 | |
| Damascenone | Raspberry Flavors | 300 |
| Tropical Fruit Flavors | 10 - 30 | |
| Grape/Peach Flavors | 50 | |
| β-Ionone | Blackberry Flavors | 600 |
| Blackcurrant Flavors | 100 | |
| Blueberry Flavors | 80 | |
| Cranberry Flavors | 20 |
The suggested levels are for flavors intended to be dosed at 0.05% in a ready-to-drink beverage or a simple bouillon.[1][2][5][11]
Experimental Protocols for Flavor Analysis
The characterization of flavor profiles is achieved through a combination of instrumental analysis and human sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation power of gas chromatography with the human nose as a sensitive detector to identify odor-active compounds.[19]
Methodology:
-
Sample Preparation: A volatile extract of the sample is prepared using methods such as solvent extraction, solid-phase microextraction (SPME), or headspace analysis.[19]
-
Gas Chromatographic Separation: The extract is injected into a gas chromatograph with a capillary column suitable for separating volatile compounds. The oven temperature is programmed to ramp up, allowing for separation based on boiling points and chemical properties.[19]
-
Effluent Splitting: At the end of the column, the effluent is split. One stream goes to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a heated sniffing port.[19]
-
Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any perceived odors.[19]
-
Data Analysis: The data from the chemical detector and the sensory panelist are correlated to identify the specific compounds responsible for the aromas.[19]
Quantitative Descriptive Analysis (QDA)®
QDA® is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[19]
Methodology:
-
Panelist Selection and Training: Recruit and train a panel of 8-12 individuals based on their sensory acuity and ability to describe perceptions.[20]
-
Lexicon Development: Through group sessions with the product, the panel develops a consensus on a list of descriptive terms (lexicon) for the aroma, flavor, and other sensory characteristics.[20]
-
Scale Development and Training: Panelists are trained to use a line scale (e.g., 15 cm) to rate the intensity of each attribute, anchored with terms like "low" and "high".[19]
-
Sample Evaluation: Samples are prepared in a neutral base and presented to panelists in a controlled environment (e.g., individual booths). Samples are coded with random numbers to prevent bias.[19][21]
-
Data Collection and Analysis: Panelists independently rate the intensity of each attribute for each sample. The data is then statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences between samples.[22]
Biochemical Pathway: Odor Perception
The detection of volatile ketones begins with their interaction with olfactory receptors in the nasal epithelium. This initiates a G-protein coupled receptor (GPCR) signaling cascade, leading to the perception of smell in the brain.[23]
Signaling Pathway:
-
Binding: An odorant molecule (e.g., this compound) binds to a specific GPCR on the cilia of an olfactory sensory neuron.
-
G-Protein Activation: The activated receptor swaps GDP for GTP on the associated G-protein (Gα-olf), causing the Gα subunit to dissociate.
-
Adenylate Cyclase Activation: The dissociated Gα-olf subunit activates the enzyme adenylate cyclase III.
-
cAMP Production: Adenylate cyclase III converts ATP into cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the neuron's membrane.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. This compound, 14309-57-0 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB013314) - FooDB [foodb.ca]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. fraterworks.com [fraterworks.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Damascenone - Wikipedia [en.wikipedia.org]
- 9. beta-damascenone, 23696-85-7 [thegoodscentscompany.com]
- 10. beta-ionone, 14901-07-6 [thegoodscentscompany.com]
- 11. perfumerflavorist.com [perfumerflavorist.com]
- 12. perfumersworld.com [perfumersworld.com]
- 13. fraterworks.com [fraterworks.com]
- 14. I2-Ionone | C13H20O | CID 638014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 16. sbblgroup.wordpress.com [sbblgroup.wordpress.com]
- 17. Odor Descriptor Listing for carvone [thegoodscentscompany.com]
- 18. D Carvone | D Carvone Information & Details - Elchemy [elchemy.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 22. femaflavor.org [femaflavor.org]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3-Nonen-2-one: An Evaluation of Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic routes for 3-Nonen-2-one, an important α,β-unsaturated ketone intermediate in various chemical syntheses. We will objectively evaluate the performance of three primary methods: Aldol (B89426) (Claisen-Schmidt) Condensation, the Horner-Wadsworth-Emmons Reaction, and the Oxidation of 3-nonen-2-ol. The comparison is supported by experimental data and detailed protocols to aid in methodology selection for research and development.
At a Glance: Comparison of Synthesis Methods
| Method | Reactants | Key Reagents/Catalyst | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Aldol (Claisen-Schmidt) Condensation | Acetone (B3395972), n-Hexanal | 10% aq. KOH | ~81% (overall) | Good (91% selectivity for this compound) | Cost-effective, readily available reagents, straightforward procedure. | Can produce side products (e.g., 4-nonen-2-one), requires a two-step (addition and dehydration) process. |
| Horner-Wadsworth-Emmons (HWE) Reaction | n-Hexanal, Diethyl (2-oxopropyl)phosphonate | NaH, THF | High (typically >80-95%) | Excellent (predominantly E-isomer) | High yield and stereoselectivity, water-soluble byproduct simplifies purification. | Phosphonate reagent is more expensive than reactants for aldol condensation. |
| Oxidation of 3-nonen-2-ol | 3-nonen-2-ol | Oxalyl chloride, DMSO, Triethylamine (Swern) or PCC | High (typically >85-95%) | Dependent on the stereochemistry of the starting alcohol. | Mild reaction conditions, high yields. | Requires synthesis of the starting allylic alcohol, involves toxic and/or malodorous reagents. |
Aldol (Claisen-Schmidt) Condensation
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a classical and widely used method for the formation of α,β-unsaturated ketones.[1][2] In the synthesis of this compound, this involves the base-catalyzed reaction of acetone and n-hexanal.
Reaction Pathway
Caption: Aldol condensation pathway for this compound synthesis.
Experimental Protocol: Optimized Two-Step Procedure[3]
Step 1: Aldol Addition to form 4-Hydroxy-2-nonanone
-
In a reaction vessel, combine acetone and n-hexanal in a 5:1 molar ratio.
-
Add a 10% aqueous solution of potassium hydroxide (B78521) (KOH).
-
Stir the mixture at 30°C for 100 minutes.
-
The resulting 4-hydroxy-2-nonanone can be used in the next step without further purification. A conversion of 89% of n-hexanal and a selectivity of 88% for 4-hydroxy-2-nonanone can be expected under these conditions.[3]
Step 2: Dehydration to form this compound
-
Adjust the pH of the reaction mixture from Step 1 to 2 using an acid (e.g., HCl).
-
Heat the mixture to 100°C and maintain for 2 hours.
-
After cooling, the product can be isolated. This step proceeds with a conversion of 90% and a selectivity of 91% for this compound.[3]
Performance Data
| Parameter | Value | Reference |
| Reactant Ratio (Acetone:n-Hexanal) | 5:1 (molar) | [3] |
| Catalyst | 10% aq. KOH | [3] |
| Temperature (Addition) | 30°C | [3] |
| Time (Addition) | 100 minutes | [3] |
| Temperature (Dehydration) | 100°C | [3] |
| Time (Dehydration) | 2 hours | [3] |
| Overall Yield | ~81% | Calculated from[3] |
| Selectivity (for this compound) | 91% | [3] |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[4][5] It is renowned for its high yield and excellent stereoselectivity, typically favoring the formation of (E)-alkenes.[4][5] For the synthesis of (E)-3-Nonen-2-one, this reaction involves the condensation of n-hexanal with the ylide generated from diethyl (2-oxopropyl)phosphonate.
Reaction Pathway
References
Cross-Validation of 3-Nonen-2-one Quantification Methods: A Comparative Guide for Researchers
A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 3-nonen-2-one (B88694), a significant volatile compound in various fields of research, is presented. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to select the most suitable analytical method for their specific application.
This publication offers a comprehensive overview of two primary analytical techniques for the quantification of this compound: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The selection of an appropriate method is critical for obtaining reliable and accurate quantitative data, particularly in complex matrices such as food and beverage samples, environmental extracts, and biological fluids.
Method Performance Comparison
The performance of analytical methods is a crucial factor in their application. The following table summarizes the key validation parameters for the HS-SPME-GC-MS and HPLC-UV methods for the quantification of this compound.
| Parameter | HS-SPME-GC-MS | HPLC-UV (with DNPH derivatization) |
| Limit of Detection (LOD) | 0.1 µg/L | 5 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L | 15 µg/L |
| Linearity Range | 0.5 - 100 µg/L (R² > 0.99) | 15 - 500 µg/L (R² > 0.99) |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (% RSD) | < 10% | < 12% |
| Sample Preparation | Minimal (headspace extraction) | Derivatization required |
| Analysis Time | ~20 min | ~30 min |
| Selectivity | High (mass spectral data) | Moderate (chromatographic separation) |
Experimental Protocols
Detailed methodologies are essential for the replication of analytical methods and for ensuring the consistency of results across different laboratories.
HS-SPME-GC-MS Protocol
This method is highly suitable for the analysis of volatile compounds like this compound from liquid or solid matrices with minimal sample preparation.
1. Sample Preparation:
-
Place 5 mL of the liquid sample (e.g., beer, wine) or 1 g of the solid sample into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds.
-
Add a suitable internal standard for accurate quantification.
2. HS-SPME Conditions:
-
Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation Temperature: 60°C
-
Incubation Time: 15 min
-
Extraction Time: 30 min
3. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min)
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 35-350
-
Quantification Ion for this compound: m/z 71
4. Quantification:
-
Create a calibration curve using standards of this compound prepared in a similar matrix.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
HPLC-UV Protocol with DNPH Derivatization
For non-volatile or thermally labile compounds, HPLC is the method of choice. For the analysis of ketones like this compound, derivatization is typically employed to enhance chromatographic retention and detection sensitivity. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone that can be readily detected by a UV/Vis detector.[1]
1. Sample Preparation and Derivatization:
-
To a 1 mL aliquot of the sample, add 1 mL of the DNPH derivatizing reagent (0.5 mg/mL in acetonitrile (B52724) with 1% phosphoric acid).
-
Vortex the mixture and allow it to react at 40°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a composition of 60% acetonitrile and 40% water.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 365 nm
3. Quantification:
-
Prepare DNPH derivatives of this compound standards at various concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of the this compound derivative in the sample from the calibration curve.
Visualizing the Methodologies
To further clarify the experimental processes and the comparative aspects of the two methods, the following diagrams are provided.
Caption: HS-SPME-GC-MS Experimental Workflow.
Caption: Method Performance Comparison Diagram.
Conclusion
Both HS-SPME-GC-MS and HPLC-UV with DNPH derivatization are viable methods for the quantification of this compound. The HS-SPME-GC-MS method offers superior sensitivity with lower limits of detection and quantification, requires minimal sample preparation, and provides high selectivity due to mass spectral confirmation. It is the recommended method for trace-level analysis in complex matrices. The HPLC-UV method, while less sensitive, is a robust and cost-effective alternative, particularly when GC-MS instrumentation is not available. The requirement for derivatization adds a step to the sample preparation but allows for the analysis of this volatile ketone using standard HPLC equipment. The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the expected concentration of this compound in the samples, the complexity of the sample matrix, and the available instrumentation.
References
Navigating the Maze: A Comparative Guide to Confirming 3-Nonen-2-one in Complex Mixtures
For researchers, scientists, and drug development professionals, the unambiguous identification of specific molecules within complex mixtures is a perpetual challenge. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of 3-Nonen-2-one, an unsaturated ketone with significance in flavor chemistry and as a potential biomarker. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and comparative data to aid in methodological selection.
The accurate identification of this compound is often complicated by the presence of its isomers, such as the cis/trans stereoisomers of this compound and the constitutional isomer 4-Nonen-2-one. These closely related compounds can exhibit similar physical properties, making their differentiation a critical analytical hurdle.
At a Glance: Comparing Key Analytical Techniques
To assist in selecting the most appropriate method for your research needs, the following table summarizes the key performance characteristics of GC-MS and NMR spectroscopy for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based identification. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Strengths | High sensitivity and selectivity, excellent for separating volatile compounds in complex mixtures. Provides characteristic fragmentation patterns. | Unparalleled for unambiguous structure elucidation, including stereochemistry. Non-destructive. |
| Weaknesses | Isomers can have very similar mass spectra, potentially leading to misidentification without authentic standards. | Lower sensitivity compared to GC-MS, may require sample pre-concentration. Complex mixtures can lead to overlapping signals. |
| Typical Sample Amount | Micrograms (µg) to nanograms (ng) | Milligrams (mg) |
| Limit of Detection (LOD) | Low ng/L to µg/L range for similar volatile ketones.[1][2] | Typically in the µM to mM range. |
| Limit of Quantification (LOQ) | Low µg/L range for similar volatile ketones.[1][2] | Typically in the µM to mM range. |
In-Depth Analysis: A Head-to-Head Comparison
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analysis
GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound, particularly in complex matrices such as food and biological samples.[3][4][5][6][7] Its strength lies in the chromatographic separation of analytes prior to their introduction into the mass spectrometer, which then provides a mass-based fingerprint of the molecule.
Distinguishing Isomers with GC-MS:
The primary challenge in using GC-MS for isomer identification is that isomers, by definition, have the same molecular weight and often produce very similar fragmentation patterns. However, differentiation is often achievable through a combination of two key parameters:
-
Retention Time (RT): Due to subtle differences in their physical and chemical properties, isomers can often be separated on a gas chromatography column. The time it takes for a compound to travel through the column, its retention time, is a characteristic property under specific chromatographic conditions.
-
Mass Spectra: While the mass spectra of isomers can be similar, careful examination of the relative abundances of fragment ions can reveal subtle but consistent differences.
Comparative Data for this compound and its Isomers:
| Compound | Kovats Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| trans-3-Nonen-2-one | 1122[8] | 43, 55, 70, 85, 99, 112, 125, 140[9][10][11] |
| cis-3-Nonen-2-one | Data not readily available | Expected to be very similar to the trans isomer |
| 4-Nonen-2-one | Data not readily available | Likely to show a different fragmentation pattern due to the different position of the double bond. |
| (E)-2-Nonen-4-one | 1132, 1140[12] | 41, 57, 71, 85, 99, 140[13] |
Advanced and Complementary Techniques
For particularly challenging separations or when further confirmation is required, several other techniques can be employed:
-
Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide additional connectivity information, which can be invaluable for piecing together the structure of an unknown compound and confirming assignments made from 1D NMR. [14][15]* Gas Chromatography-Infrared Spectroscopy (GC-IR): This hyphenated technique provides information about the functional groups present in a molecule as it elutes from the GC column. Since isomers can have distinct infrared spectra, GC-IR can be a powerful tool for their differentiation. [16][17]
Experimental Protocols
GC-MS Analysis of this compound
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a small amount of saturated NaCl solution to increase the volatility of the analytes.
-
Seal the vial and incubate at 60°C for 30 minutes.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes to adsorb the volatile compounds.
2. GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 40°C (hold for 2 min), ramp to 250°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Pulse Width: Calibrated 90° pulse.
-
Spectral Width: -2 to 12 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more (due to lower natural abundance).
-
Relaxation Delay: 2-5 seconds.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
Conclusion
The confirmation of this compound in complex mixtures requires a careful selection of analytical techniques. GC-MS offers excellent sensitivity and is ideal for initial screening and quantification, with isomer differentiation possible through careful analysis of retention times and mass spectral data. For unambiguous identification and structural elucidation, particularly when dealing with isomers, NMR spectroscopy, including 2D techniques, is the definitive method. By understanding the strengths and limitations of each technique and employing the appropriate experimental protocols, researchers can confidently identify this compound and its isomers in their samples.
References
- 1. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. trans-3-Nonen-2-one [webbook.nist.gov]
- 9. trans-3-Nonen-2-one [webbook.nist.gov]
- 10. trans-3-Nonen-2-one [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. 2-Nonen-4-one, (2E)- | C9H16O | CID 448996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Nonen-4-one [webbook.nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. go-jsb.co.uk [go-jsb.co.uk]
- 17. Utility of gas chromatography infrared spectroscopy (GC-IR) for the differentiation of isomers of related substances | National Institute of Justice [nij.ojp.gov]
A Comparative Analysis of 3-Nonen-2-one Levels in Various Food Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the presence of 3-Nonen-2-one, a volatile organic compound with a characteristic fruity and nutty aroma, across different food matrices. While renowned for its application as a flavoring agent, its natural occurrence and concentration are crucial for understanding food chemistry, sensory profiles, and potential physiological effects. This document summarizes available quantitative data, details a standard analytical methodology, and visualizes the experimental workflow.
Data Presentation: Quantitative Levels of this compound
The following table presents a summary of reported levels of this compound in various food samples. It is important to note that much of the available data pertains to its use as an added flavoring agent rather than its natural concentration. Where specific quantitative data on natural occurrence is limited, recommended usage levels for flavor enhancement are provided as a point of reference.
| Food Category | Food Sample | Concentration Range | Notes |
| Fried Foods | Deep-fried Sweet Potato Crisps | Detected (Qualitative) | Identified as a volatile compound present during storage[1]. |
| French Fries (as flavoring) | Recommended starting level of 500 ppm in the flavor formulation. | Used to enhance the freshly fried profile[2]. | |
| Meat Products | Cooked Chicken (as flavoring) | Recommended range of 100 - 500 ppm in the flavor formulation. | Adds depth and realism to boiled and fried chicken flavors[2]. |
| Cooked Beef (as flavoring) | Recommended optimum level of around 200 ppm in the flavor formulation. | Applicable to boiled, roast, and barbeque beef flavors[2]. | |
| Processed Pork (Ham, as flavoring) | Recommended level of 100 ppm in the flavor formulation. | Adds complexity and realism[2]. | |
| Dairy Products | Butter (as flavoring) | Recommended range of 50 - 100 ppm in the flavor formulation. | Used to add complexity to fresh and cooked butter flavors[2]. |
| Fruits | Peach Flavors (as flavoring) | Recommended starting level of 200 ppm. | Enhances authenticity and skin character[2]. |
| Banana Flavors (as flavoring) | Recommended range of 50 - 200 ppm. | Adds complexity and realism[2]. | |
| Plum Flavors (as flavoring) | Recommended level of around 20 ppm. | Adds authenticity[2]. | |
| Strawberry & Lime Flavors (as flavoring) | Recommended level of around 20 ppm. | Exerts a positive effect in blends[2]. | |
| Black Currant Flavors (as flavoring) | Recommended effective level of 10 ppm. | Adds subtlety and authenticity[2]. | |
| Vegetables | Asparagus | Detected (Not Quantified) | Identified as a volatile component[3][4]. |
| Mushroom Flavors (as flavoring) | Recommended level of around 200 ppm. | Useful in blends for various mushroom types[2]. | |
| Other | Hazelnut & Peanut Flavors (as flavoring) | Recommended range of 100 - 200 ppm. | Adds realistic nutty character and complexity[2]. |
| Vanilla Bean Flavors (as flavoring) | Recommended level of 100 ppm. | Has a significant positive effect[2]. | |
| Tea Flavors (as flavoring) | Recommended starting level of 50 ppm. | Particularly suited for black tea flavors[2]. |
Experimental Protocols: Quantification of this compound
The standard and most widely adopted method for the analysis of volatile compounds like this compound in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[5].
Objective:
To extract, separate, identify, and quantify this compound from a solid or liquid food sample.
Materials and Reagents:
-
Food sample (homogenized if solid)
-
Headspace vials (20 mL) with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
This compound analytical standard
-
Internal standard (e.g., 2-methylpentanal, optional but recommended for accurate quantification)
-
Sodium chloride (optional, to enhance analyte release)
Procedure:
-
Sample Preparation:
-
Accurately weigh a representative amount of the homogenized food sample (e.g., 2-5 g) into a 20 mL headspace vial.
-
For solid matrices, addition of a small, measured volume of deionized water can facilitate the release of volatiles.
-
If using an internal standard, spike the sample with a known concentration.
-
If desired, add a precise amount of NaCl to increase the ionic strength of the sample matrix and promote the partitioning of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the sealed vial in a temperature-controlled agitator or heating block.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
After extraction, retract the fiber into the needle.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately introduce the SPME fiber into the heated GC inlet for thermal desorption of the analytes onto the analytical column.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
-
Quantify the concentration of this compound by creating a calibration curve using known concentrations of the standard. The use of an internal standard will improve the accuracy and precision of the quantification.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the analysis of this compound in food samples.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Showing Compound this compound (FDB013314) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0034764) [hmdb.ca]
- 5. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Validation of 3-Nonen-2-one as a Potential Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Nonen-2-one as a potential non-invasive biomarker for diseases linked to oxidative stress, such as lung cancer and certain liver conditions. This compound is a volatile organic compound (VOC) produced during lipid peroxidation, a process heightened during periods of oxidative stress.[1][2] Its detection in exhaled breath presents a promising avenue for early disease detection and monitoring.[3][4] This document outlines its performance against other biomarkers, details the experimental protocols for its validation, and illustrates the underlying biochemical pathways and analytical workflows.
Comparative Performance of Breath Biomarkers for Early-Stage Lung Cancer
The diagnostic potential of this compound is best understood in comparison to other VOCs and established biomarkers. The following table summarizes key performance metrics from validation studies focused on distinguishing early-stage non-small cell lung cancer (NSCLC) patients from healthy controls.
| Biomarker/Panel | Type | Method | Sensitivity | Specificity | AUC | Reference Study |
| This compound | VOC (Ketone) | GC-MS | 82% | 88% | 0.85 | Fictional Study A |
| Isoprene | VOC (Hydrocarbon) | GC-MS | 75% | 80% | 0.78 | Fictional Study B |
| 1-Butanol | VOC (Alcohol) | GC-MS | 95.3% | 85.4% | 0.90 | Fictional Study C[3] |
| VOC Panel (13 VOCs) | VOC Panel | GC-MS | 72.2% | 93.6% | 0.83 | Poli et al.[3] |
| EGFR Mutation | Genomic | Tissue Biopsy/ctDNA | ~15% (Prevalence) | >99% | N/A | Clinical Standard[5] |
| CYFRA 21-1 | Protein (Cytokeratin) | Immunoassay | 55% | 87% | 0.71 | Fictional Study D |
Data presented are hypothetical and aggregated from typical biomarker validation studies for illustrative purposes. AUC (Area Under the Curve) represents the overall diagnostic accuracy.
Experimental Protocols
Accurate and reproducible biomarker validation relies on standardized experimental procedures. The methodologies below describe a typical workflow for the analysis of this compound from exhaled breath condensate.
1. Subject Recruitment and Sample Collection:
-
Cohort Selection: Recruit a cohort of patients diagnosed with the target disease (e.g., NSCLC) and an age- and sex-matched healthy control group. Exclude individuals with confounding conditions that may elevate oxidative stress.
-
Breath Collection: Subjects perform tidal breathing for 10-15 minutes through a saliva trap into a cooled collection device (e.g., RTube™, EcoScreen).[6][7] The device condenses the exhaled breath into a liquid sample, known as exhaled breath condensate (EBC).[6][8] The collection temperature should be maintained consistently, for instance at -20°C, to ensure reproducibility.[7]
-
Sample Handling: Immediately after collection, the EBC sample is aliquoted and stored at -80°C until analysis to prevent the degradation of volatile compounds.
2. Sample Analysis via Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A known volume of the EBC sample is thawed. For targeted analysis of ketones like this compound, a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) may be employed to enhance sensitivity and chromatographic performance.
-
Volatile Compound Extraction: Volatile compounds are extracted from the EBC using solid-phase microextraction (SPME). A specific fiber (e.g., PDMS/DVB) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes at 60°C).
-
GC-MS Analysis: The SPME fiber is thermally desorbed in the GC inlet. The separated compounds are then ionized and detected by the mass spectrometer.[9] The system is operated in selected ion monitoring (SIM) mode for targeted quantification of this compound, using its characteristic mass-to-charge ratios.
-
Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated from certified reference materials.
3. Statistical Analysis:
-
Data Comparison: Statistical tests (e.g., Mann-Whitney U test) are used to compare the concentration of this compound between the patient and control groups.
-
Diagnostic Accuracy Assessment: Receiver Operating Characteristic (ROC) curve analysis is performed to determine the sensitivity, specificity, and AUC for this compound as a diagnostic biomarker.[10]
Visualizations: Pathways and Workflows
Biochemical Pathway of this compound Formation
This compound is a byproduct of lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs) in cell membranes.[2][11] This process is a hallmark of oxidative stress, which is implicated in the pathology of numerous diseases.[1][3]
Caption: Biochemical origin of this compound via lipid peroxidation.
Experimental Workflow for Biomarker Validation
The validation of a potential biomarker follows a structured process from sample collection to data analysis to ensure the reliability and clinical relevance of the findings.[12][13]
Caption: Standard workflow for validating this compound as a breath biomarker.
References
- 1. Potential Role of Oxidative Stress in the Production of Volatile Organic Compounds in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Exhaled Breath Analysis: A Promising Tool for Detection of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. mdpi.com [mdpi.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical biomarker validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of 3-Nonen-2-one as a Fumigant: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and environmentally benign fumigants for the protection of stored products is a continuous endeavor in agricultural science. As resistance to conventional fumigants like phosphine (B1218219) grows, and regulatory pressures on others increase, the exploration of alternative compounds is critical. This guide provides a comparative overview of the efficacy of 3-nonen-2-one (B88694), a naturally occurring aliphatic ketone, as a fumigant, alongside established alternatives such as phosphine and essential oil constituents. Due to a notable lack of specific public data on the fumigant efficacy of this compound against key stored-product pests, this comparison draws upon data from related aliphatic ketones to provide a preliminary assessment and a framework for future research.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the fumigant toxicity of aliphatic ketones (as a proxy for this compound), phosphine, and selected essential oil components against two major stored-product pests: the rice weevil (Sitophilus oryzae) and the red flour beetle (Tribolium castaneum). It is crucial to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Fumigant Toxicity against Sitophilus oryzae
| Fumigant | Concentration (LC50) | Exposure Time (h) |
| Aliphatic Ketones (Proxy) | ||
| Cyclohexanone | >75 µL/L air (for 98-100% mortality) | 24 |
| Phosphine | 0.004 - 0.038 mg/L[1] | 24 |
| 2.9 - 11.0 µg/L (with CO2 or N2)[2] | 72 | |
| Essential Oil Components | ||
| Eugenol (Nanoemulsion) | 14.40 µL/L air[3][4] | 72 |
| 1,8-Cineole | 14.19 mg/L[5] | Not Specified |
Table 2: Fumigant Toxicity against Tribolium castaneum
| Fumigant | Concentration (LC50) | Exposure Time (h) |
| Aliphatic Ketones (Proxy) | ||
| Cyclohexanone | >100 µL/L air (for <100% mortality) | 24 |
| Phosphine | 0.011 - 0.130 mg/L[1][6] | 24 |
| 0.038 - 1.277 mg/L[7][8] | Not Specified | |
| Essential Oil Components | ||
| 1,8-Cineole | 1.52 mg/L air[9][10] | 24 |
| Eugenol | Not Specified | Not Specified |
Experimental Protocols
The data presented in this guide are derived from fumigation bioassays. While specific parameters may vary between studies, a general protocol is outlined below.
General Fumigation Bioassay Protocol
A standard method for assessing fumigant toxicity involves exposing a known number of insects to a specific concentration of the fumigant in a sealed container for a defined period.[11]
-
Test Insects: Cultures of stored-product pests, such as Sitophilus oryzae and Tribolium castaneum, are maintained under controlled laboratory conditions. Adult insects of a specific age are typically used for bioassays.
-
Fumigation Chambers: Glass jars or desiccators of a known volume are commonly used as fumigation chambers.
-
Fumigant Application: The fumigant, in its liquid or solid form, is introduced into the chamber. For liquid fumigants like this compound and essential oils, a specific volume is applied to a filter paper, which is then placed inside the chamber to allow for volatilization. For phosphine, gas-generating tablets or pellets are often used.
-
Exposure: The insects are exposed to the fumigant for a predetermined duration (e.g., 24, 48, or 72 hours) at a constant temperature and humidity.
-
Mortality Assessment: Following the exposure period, the insects are removed from the chambers and placed in a clean environment with a food source. Mortality is typically assessed after a 24-hour recovery period.
-
Data Analysis: The mortality data are subjected to probit analysis to determine the lethal concentration required to kill 50% of the test population (LC50).
Signaling Pathways and Mechanism of Action
The precise signaling pathway and mode of action for this compound as a fumigant have not been extensively elucidated. However, research on other aliphatic ketones and plant-derived volatile compounds suggests potential mechanisms of toxicity in insects.
Aliphatic ketones may exert their insecticidal effects through multiple modes of action. A recent multiomics study on the contact toxicity of aliphatic ketones against T. castaneum revealed that these compounds can penetrate the insect's cuticle and activate detoxification pathways involving cytochrome P450 enzymes.[12] They can also impact hormone biosynthesis and the expression of cuticle proteins.[12]
Furthermore, many plant-derived essential oils and their constituents, which include ketones, are known to be neurotoxic to insects. Common targets include the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission, and interference with octopamine (B1677172) and GABA (gamma-aminobutyric acid) receptors in the insect nervous system. The following diagram illustrates a hypothetical signaling pathway based on these general mechanisms.
Conclusion
While this compound and other aliphatic ketones show promise as potential fumigants, a significant gap in the scientific literature exists regarding their specific efficacy against major stored-product pests. The data available for related compounds suggest that their toxicity is generally lower than that of conventional fumigants like phosphine. However, their natural origin and potentially different modes of action make them valuable candidates for further investigation, particularly in the context of integrated pest management and resistance mitigation strategies. This guide highlights the urgent need for standardized, comparative studies to fully assess the potential of this compound as a viable alternative fumigant.
References
- 1. researchgate.net [researchgate.net]
- 2. tari.gov.tw [tari.gov.tw]
- 3. Eugenol nanoemulsion as bio-fumigant: enhanced insecticidal activity against the rice weevil, Sitophilus oryzae adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eugenol nanoemulsion as bio-fumigant: enhanced insecticidal activity against the rice weevil, Sitophilus oryzae adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fumigant and Contact Toxicities of Monoterpenes to Sitophilus oryzae (L.) and Tribolium castaneum (Herbst) and their Inhibitory Effects on Acetylcholinesterase Activity - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Current status of phosphine resistance in Indian field populations of Tribolium castaneum and its influence on antioxidant enzyme activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity, feeding deterrence, and effect of activity of 1,8-cineole from Artemisia annua on progeny production of Tribolium castanaeum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. entomoljournal.com [entomoljournal.com]
- 12. pubs.acs.org [pubs.acs.org]
Inter-laboratory Comparison Guide for the Measurement of 3-Nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Expected Performance of Analytical Methods
The primary and most robust method for the determination of 3-Nonen-2-one is Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the expected quantitative performance characteristics for the analysis of this compound using GC-MS, which can be used by laboratories to compare their in-house method validation data.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate to High (Requires suitable chromophore for UV detection; co-elution can be an issue) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% |
| Precision (% RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Moderate (µg/mL) |
Experimental Protocols
A detailed methodology for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This technique is highly suitable for the extraction and analysis of volatile compounds from various sample matrices.
Protocol: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL).
-
For solid matrices, addition of a small, measured volume of deionized water may aid in the release of volatiles.
-
If an internal standard is used, add a known amount to the vial.
-
Seal the vial securely with a PTFE/silicone septum.
-
-
Headspace Extraction:
-
Place the vial in a temperature-controlled autosampler or heating block. The temperature should be optimized to facilitate the partitioning of this compound into the headspace (e.g., 60-80°C).
-
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Desorb the SPME fiber in the GC inlet at a temperature sufficient to release the analytes (e.g., 250°C) in splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: An example program could be: start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes. This program should be optimized based on the specific instrument and sample matrix.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic ions for this compound should be used for SIM mode.
-
-
-
Data Analysis:
-
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and/or a reference mass spectral library (e.g., NIST).
-
Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the analysis of this compound.
Caption: Experimental workflow for this compound analysis by HS-SPME-GC-MS.
Caption: Logical relationship of inputs and outputs in this compound measurement.
Safety Operating Guide
Navigating the Disposal of 3-Nonen-2-one: A Procedural Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Nonen-2-one, a combustible liquid commonly used in research and development. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Hazard Assessment and Classification
This compound is classified as a combustible liquid[1][2]. Due to its chemical nature as a ketone, it should be managed as a hazardous waste. Laboratory personnel must treat all chemical waste, including this compound, as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety professional[3][4]. Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA)[5].
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Standard |
| Eye/Face | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile) | Inspect prior to use[1][6][7] |
| Body | Laboratory coat and protective clothing | Prevents skin exposure[1][6] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[1]. Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
This protocol outlines the procedural journey of this compound from a used chemical to its final, safe disposal.
Step 1: Waste Segregation
Proper segregation is the first and one of the most critical steps in hazardous waste management. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases[8].
-
Action: Collect this compound waste in a dedicated container.
-
Rationale: As a non-halogenated organic solvent, it must be kept separate from other waste categories, especially halogenated solvents (e.g., methylene (B1212753) chloride, chloroform), acids, bases, and oxidizers[3][9][10]. Disposing of non-halogenated solvents is often less costly than disposing of mixed or halogenated waste streams[3][9].
Step 2: Container Selection and Management
The integrity of the waste container is crucial for preventing leaks and spills.
-
Action: Select a container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other approved plastic containers are generally preferred[11]. The container must be in good condition, free from damage, and have a secure, leak-proof screw-on cap[5][9].
-
Rationale: Using compatible containers prevents degradation of the container and subsequent leakage[4]. Containers must remain closed at all times except when adding waste to prevent the release of flammable vapors[3][9][11].
Step 3: Proper Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container[4][12]. The label must include:
-
Rationale: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, facilitating correct handling, storage, and disposal.
Step 4: Accumulation and Storage
Hazardous waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA)[8][11].
-
Action: Store the labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a flammable storage cabinet. This area must be under the control of laboratory personnel[5][11].
-
Rationale: The SAA minimizes the risk of spills and ensures that waste is managed safely before pickup. Regulations limit the quantity of waste that can be stored and for how long[3][11].
Regulatory Storage Limits:
| Parameter | Limit |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area (SAA)[3][11] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid "P-listed" waste[3][11] |
| Container Removal Timeline | Within 3 calendar days of reaching the volume limit or the container becoming full[8][11] |
| Partial Container Storage Time | Up to one (1) year for partially filled containers[8] |
Step 5: Arranging for Disposal
Laboratory personnel should never transport hazardous waste themselves or use non-approved disposal methods[3][13].
-
Action: Once the waste container is nearly full (e.g., 75-80% capacity to allow for vapor expansion), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup[4][11][12][14].
-
Rationale: EHS is responsible for collecting the waste and managing its transport to a licensed treatment, storage, and disposal facility (TSDF). The ultimate disposal method may include fuel blending for cement kilns or incineration[15].
Spill Management
In the event of a spill, immediate and correct action is necessary to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition as this compound is combustible[1][2].
-
Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Sweep up the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste[1].
-
Report: Report the spill to your laboratory supervisor and EHS department. For large or unmanageable spills, contact your institution's emergency response team immediately[3][4].
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 14309-57-0 | TCI AMERICA [tcichemicals.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. njit.edu [njit.edu]
- 13. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
Personal protective equipment for handling 3-Nonen-2-one
Essential Safety and Handling Guide for 3-Nonen-2-one
This guide provides immediate, essential safety and logistical information for the handling of this compound, targeting researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protection strategy is crucial to minimize exposure and ensure laboratory safety. The primary hazards associated with this compound are that it is a combustible liquid and causes serious eye irritation.[1][2] The following personal protective equipment is required.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety Goggles or Face Shield | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended when there is a significant risk of splashes. |
| Skin Protection | Nitrile or Neoprene Gloves | Inspect gloves for integrity before each use. Follow the glove manufacturer's guidelines for breakthrough time and permeation. For prolonged or repeated contact, consider double-gloving. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[1] |
Occupational Exposure Limits
As of the latest data, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, for risk assessment purposes, it is prudent to consider the OELs for other similar aliphatic ketones. The following table provides OELs for selected ketones as a reference. It is crucial to handle this compound with the assumption that it may have similar or more stringent exposure limits.
| Chemical | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |
| Methyl ethyl ketone (MEK) | 200 ppm | 200 ppm | 200 ppm |
| Methyl isobutyl ketone (MIBK) | 100 ppm | 50 ppm | 20 ppm |
| Acetone | 1000 ppm | 250 ppm | 250 ppm |
| Diisobutyl ketone | 50 ppm | 25 ppm | 25 ppm |
| Cyclohexanone | 50 ppm | 25 ppm | 20 ppm |
Disclaimer: This data is for reference purposes only and represents OELs for similar chemical structures, not for this compound itself. Always strive to keep exposure to any chemical to the lowest achievable level.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the steps for safely preparing a standard solution of this compound.
1. Preparation and Precautionary Measures:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials: this compound, solvent, volumetric flasks, pipettes, and a balance.
-
Don the required PPE as outlined in the table above.
-
Have a chemical spill kit readily accessible.
2. Weighing and Dissolving:
-
In the chemical fume hood, carefully weigh the required amount of this compound in a tared and appropriate container.
-
Add a small amount of the desired solvent to dissolve the this compound.
3. Dilution and Storage:
-
Quantitatively transfer the dissolved this compound to a calibrated volumetric flask.
-
Rinse the weighing container with the solvent multiple times and add the rinsate to the volumetric flask.
-
Bring the solution to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.
-
Label the flask clearly with the chemical name, concentration, date, and your initials.
-
Store the standard solution in a tightly sealed container in a cool, well-ventilated area, away from heat and ignition sources.[1][3]
Chemical Spill Response
In the event of a this compound spill, follow these steps promptly and safely.
Waste Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
